molecular formula C10H22N2 B3037024 4-Amino-1,2,2,6,6-pentamethylpiperidine CAS No. 40327-96-6

4-Amino-1,2,2,6,6-pentamethylpiperidine

Cat. No.: B3037024
CAS No.: 40327-96-6
M. Wt: 170.3 g/mol
InChI Key: CGXOAAMIQPDTPE-UHFFFAOYSA-N
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Description

4-Amino-1,2,2,6,6-pentamethylpiperidine is a useful research compound. Its molecular formula is C10H22N2 and its molecular weight is 170.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Amino-1,2,2,6,6-pentamethylpiperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Amino-1,2,2,6,6-pentamethylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1,2,2,6,6-pentamethylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,2,6,6-pentamethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9(2)6-8(11)7-10(3,4)12(9)5/h8H,6-7,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXOAAMIQPDTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1C)(C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50960968
Record name 1,2,2,6,6-Pentamethylpiperidin-4-amine
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Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40553-78-4, 40327-96-6
Record name 1,2,2,6,6-Pentamethylpiperidin-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-1,2,2,6,6-pentamethylpiperidine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis and reactions of 4-Amino-1,2,2,6,6-pentamethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Reactions of 4-Amino-1,2,2,6,6-pentamethylpiperidine

Introduction

4-Amino-1,2,2,6,6-pentamethylpiperidine (CAS No. 40327-96-6) is a sterically hindered amine that serves as a crucial intermediate in the synthesis of advanced Hindered Amine Light Stabilizers (HALS).[1][2] HALS are a class of additives used to protect polymeric materials from photodegradation, thereby extending their lifespan and performance.[3] The unique structural architecture of 4-Amino-1,2,2,6,6-pentamethylpiperidine, featuring a primary amine for covalent integration and a fully substituted piperidine ring, imparts exceptional stability and functionality. This guide provides a comprehensive overview of its synthesis, chemical properties, and core reactions, with a focus on the mechanistic rationale and practical applications relevant to researchers in polymer chemistry and drug development.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Amino-1,2,2,6,6-pentamethylpiperidine is presented below.

PropertyValue
IUPAC Name 1,2,2,6,6-pentamethylpiperidin-4-amine
Molecular Formula C₁₀H₂₂N₂
Molecular Weight 170.30 g/mol
CAS Number 40327-96-6[4]
Appearance Clear or yellowish liquid[2]
Boiling Point 188-189 °C[2]
Melting Point 16-18 °C[2]
Density 0.858 g/cm³ (approx.)

Part 1: Synthesis of 4-Amino-1,2,2,6,6-pentamethylpiperidine

The synthesis of this key intermediate can be approached through several strategic pathways. The most industrially viable and chemically robust method involves the reductive amination of a piperidone precursor. This section details the synthesis starting from fundamental building blocks.

Overall Synthetic Workflow

The multi-step synthesis begins with the formation of the core piperidone ring, followed by N-methylation, and concludes with the introduction of the 4-amino group via reductive amination.

Synthetic_Workflow Acetone Acetone + Ammonia TAA 2,2,6,6-Tetramethyl- 4-piperidone (TAA) Acetone->TAA Ring Formation PMP 1,2,2,6,6-Pentamethyl- 4-piperidone (PMP) TAA->PMP N-Methylation (e.g., (CH₃)₂SO₄) Target 4-Amino-1,2,2,6,6- pentamethylpiperidine PMP->Target Reductive Amination (NH₃, H₂, Catalyst)

Caption: Overall synthetic pathway to the target compound.

Step 1: Synthesis of 1,2,2,6,6-Pentamethyl-4-piperidone (Precursor)

The immediate precursor required for the final reductive amination step is 1,2,2,6,6-pentamethyl-4-piperidone.

Causality Behind Experimental Choices:

The synthesis begins with 2,2,6,6-tetramethyl-4-piperidone (Triacetonamine, TAA), a readily available industrial chemical produced from the reaction of acetone and ammonia.[5][6] The subsequent N-methylation of the secondary amine in the TAA ring is a critical step. Dimethyl sulfate is an effective and economical methylating agent for this transformation. The reaction is conducted under basic conditions to deprotonate the secondary amine, enhancing its nucleophilicity for the attack on the methylating agent.

Experimental Protocol: N-Methylation of TAA
StepProcedure
1. Setup In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, charge 2,2,6,6-tetramethylpiperidone (120g), a suitable solvent such as DMAC (300g), and an alkaline substance like sodium hydroxide (100g).[7]
2. Reaction While stirring, slowly add dimethyl sulfate (90g) dropwise, maintaining the reaction temperature at approximately 45°C. The addition should be completed over 3 hours.[7]
3. Maturation After the addition is complete, continue to stir the mixture at the same temperature for an additional 7 hours to ensure the reaction goes to completion.[7]
4. Workup Cool the reaction mixture, filter to remove inorganic salts, and then concentrate the filtrate under reduced pressure.[7]
5. Purification The crude product is purified by vacuum distillation to yield 1,2,2,6,6-pentamethyl-4-piperidone. Yields can exceed 95%.[7]
Step 2: Reductive Amination to Yield the Final Product

This final step transforms the ketone functionality of the precursor into the desired primary amine.

Causality Behind Experimental Choices:

Reductive amination is a powerful and direct method for forming amines from carbonyl compounds.[8] The process involves the initial condensation of the ketone with ammonia to form an intermediate imine (or its enamine tautomer), which is then reduced in situ to the corresponding amine.[8] The use of a hydrogenation catalyst like Raney Nickel or Platinum oxide with hydrogen gas is a common and effective method for the reduction step.[8] A significant excess of ammonia is crucial to drive the equilibrium towards imine formation and to minimize a key side reaction: the condensation of the newly formed primary amine product with the starting ketone, which would lead to the formation of a secondary amine impurity.[8]

Reductive_Amination_Mechanism cluster_0 Step 1: Imine Formation (Reversible) cluster_1 Step 2: Reduction PMP 1,2,2,6,6-Pentamethyl- 4-piperidone Imine Intermediate Imine PMP->Imine Condensation (-H₂O) Ammonia NH₃ Ammonia->Imine Target 4-Amino-1,2,2,6,6- pentamethylpiperidine Imine->Target Hydrogenation Reducer H₂ / Catalyst Reducer->Target

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Reductive Amination of PMP

While specific literature for the N-methylated version is sparse, the protocol is analogous to the well-established synthesis of 4-Amino-2,2,6,6-tetramethylpiperidine (TAD).[1][9]

StepProcedure
1. Setup A high-pressure autoclave is charged with 1,2,2,6,6-pentamethyl-4-piperidone, a suitable solvent (e.g., methanol), and a hydrogenation catalyst (e.g., Raney Nickel or a supported platinum/rhodium catalyst).
2. Ammonia Addition The reactor is sealed and charged with a significant molar excess of ammonia (typically >5 equivalents).
3. Hydrogenation The reactor is pressurized with hydrogen gas (pressures can range from 15 to 500 bar) and heated (temperatures can range from 90 to 150°C).[1][8]
4. Reaction Monitoring The reaction is monitored by the uptake of hydrogen. Once hydrogen consumption ceases, the reaction is deemed complete.
5. Workup The reactor is cooled, depressurized, and the catalyst is removed by filtration. The solvent and excess ammonia are removed by distillation.
6. Purification The crude product can be purified by vacuum distillation to yield high-purity 4-Amino-1,2,2,6,6-pentamethylpiperidine.

Part 2: Reactions and Applications

The reactivity of 4-Amino-1,2,2,6,6-pentamethylpiperidine is dominated by its nucleophilic primary amino group and the unique radical-scavenging ability of its hindered amine core.

Reactions of the 4-Amino Group: Building Block for HALS

The primary amine at the 4-position is a versatile chemical handle for integrating the hindered piperidine moiety into larger molecular structures. This is the cornerstone of its use in creating polymeric and oligomeric HALS. A prime example is its reaction with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

Causality Behind Experimental Choices:

Cyanuric chloride possesses three chlorine atoms of decreasing reactivity, allowing for sequential, controlled nucleophilic substitution. By reacting 4-Amino-1,2,2,6,6-pentamethylpiperidine with cyanuric chloride, it can be attached to the triazine ring. Further reactions with other diamines can then build up a polymeric structure, leading to high molecular weight HALS like Chimassorb 944.[10] These larger structures have lower volatility and migration rates within the polymer matrix, leading to more durable and effective stabilization.

HALS_Synthesis Reactant1 4-Amino-1,2,2,6,6- pentamethylpiperidine -NH₂ Intermediate Substituted Triazine Intermediate Cl Cl N-Piperidine Reactant1:f1->Intermediate:c3 Nucleophilic Substitution Reactant2 Cyanuric Chloride Cl Cl Cl Reactant2->Intermediate Polymer Polymeric HALS (e.g., Chimassorb 944) Intermediate->Polymer Further reaction with diamines Denisov_Cycle HALS Hindered Amine (>N-CH₃) Nitroxide Aminoxyl Radical (>NO•) HALS->Nitroxide + POO• - POOH Hydroxylamine Substituted Hydroxylamine Ether (>NOR) Nitroxide->Hydroxylamine + P• Hydroxylamine->Nitroxide + POO• - POOH + P• POO Peroxy Radical (POO•) P Alkyl Radical (P•) POOH Hydroperoxide (POOH)

Caption: The regenerative Denisov Cycle for HALS activity.

References
  • Synthesis And Improvement Of Hindered Amine Light Stabilizers Chimassorb 944. (2008). Thesis.
  • 4-Amino-1,2,2,6,6-pentamethylpiperidine. PubChem. Available at: [Link]

  • Gou, X., Liu, D., Hua, C., Zhao, J., & Zhang, W. (2014). Synthesis and properties of multifunctional hindered amine light stabilizers. Heterocyclic Communications, 20(1), 15–20. Available at: [Link]

  • Mani, R., Singh, R. P., Chakrapani, S., & Sivaram, S. (1997). Synthesis, characterization and performance evaluation of hindered amine light stabilizer end functionalized poly(ethylene-alt-propene) copolymer. Polymer, 38(7), 1739-1744.
  • Tanimoto, S., Toshimitsu, A., & Inoue, Y. (1991). Synthesis of Hindered Amine Light Stabilizers from 2,2,6,6-Tetramenthyl-4-piperidinone. Bulletin of the Institute for Chemical Research, Kyoto University, 69(3), 234-248. Available at: [Link]

  • Hindered amine light stabilizers. Wikipedia. Available at: [Link]

  • 4-Amino-2,2,6,6-tetramethylpiperidine. Wikipedia. Available at: [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Available at: [Link]

  • Pempidine. Wikipedia. Available at: [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • Process for the preparation of 4-amino-2,2,6,6-tetramethyl-piperidine. (1998). European Patent EP0863137B1. Google Patents.
  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(15), 1598-1610. Available at: [Link]

  • 4-Amino-2,2,6,6-tetramethylpiperidine. PubChem. Available at: [Link]

  • 4-Amino-2,2,6,6-Tetramethylpiperidine (TAD). UL Prospector. Available at: [Link]

  • Reductive Amination Review. Erowid. Available at: [Link]

  • Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate and the Stoichiometric Oxidation of Alcohols. Organic Syntheses. Available at: [Link]

  • Kutyashev, I. B., et al. (2020). The first example of the use of 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl in the Mannich reaction to obtain radical-labeled bispidines. Mendeleev Communications, 30(5), 613-615. Available at: [Link]

  • Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • CN110950794A - Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone. Google Patents.
  • Reductive Amination. Erowid. Available at: [Link]

  • Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. (2013). Angewandte Chemie International Edition, 52(4), 1238-1242. Available at: [Link]

  • Spinks, A., & Young, E. H. P. (1958). Pharmacological properties of pempidine (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound. Nature, 181(4620), 1397-1398. Available at: [Link]

  • Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone. (2020). Chinese Patent CN110950794A. Google Patents.

Sources

Spectroscopic Properties of 4-Amino-1,2,2,6,6-pentamethylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic properties of 4-Amino-1,2,2,6,6-pentamethylpiperidine, a key intermediate in pharmaceutical and chemical synthesis. As experimental spectra for this specific compound are not widely published, this document leverages expert analysis of its structural features and comparative data from analogous molecules to present a comprehensive and predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecular characterization of this compound.

Molecular Structure and Physicochemical Properties

4-Amino-1,2,2,6,6-pentamethylpiperidine (CAS: 40327-96-6) is a sterically hindered cyclic amine with the molecular formula C₁₀H₂₂N₂ and a molecular weight of approximately 170.30 g/mol .[1] Its structure, featuring a piperidine ring with five methyl groups and a primary amine at the 4-position, dictates its unique spectroscopic signature.

PropertyValueSource
IUPAC Name1,2,2,6,6-pentamethylpiperidin-4-aminePubChem[1]
Molecular FormulaC₁₀H₂₂N₂PubChem[1]
Molecular Weight170.30 g/mol PubChem[1]
Boiling Point215-218 °CChemicalBook[2]
Refractive Index1.4795-1.4815ChemicalBook[2]
FormLiquidChemicalBook[2]
ColorClear colorless to pale yellowChemicalBook[2]

The presence of both a tertiary amine within the ring and a primary amine substituent, along with significant steric hindrance from the gem-dimethyl groups, are critical factors influencing the spectroscopic outcomes.

Predicted Mass Spectrometry Fragmentation of 4-Amino-1,2,2,6,6-pentamethylpiperidine M [M]⁺˙ m/z = 170 F155 [M - CH₃]⁺ m/z = 155 M->F155 - •CH₃ F126 [M - C₃H₈]⁺ m/z = 126 M->F126 - C₃H₈ F84 [C₅H₁₀N]⁺ m/z = 84 M->F84 Ring Cleavage F58 [C₃H₈N]⁺ m/z = 58 F155->F58 - C₆H₁₁N

Caption: Predicted fragmentation pathways in the mass spectrum.

Experimental Protocol for Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) to induce fragmentation.

  • Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio.

  • Detection: Detect the ions and generate the mass spectrum.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. Chromophores, or light-absorbing functional groups, are necessary for a compound to exhibit a UV-Vis spectrum.

4-Amino-1,2,2,6,6-pentamethylpiperidine is a saturated aliphatic amine. It lacks any conjugated systems or other chromophores that absorb light in the 200-800 nm range. Therefore, it is not expected to show any significant absorbance in a standard UV-Vis spectrum. Any observed weak absorbance near the lower end of the UV range (around 200 nm) would be due to n→σ* transitions of the non-bonding electrons on the nitrogen atoms.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic properties of 4-Amino-1,2,2,6,6-pentamethylpiperidine. By leveraging fundamental principles of spectroscopy and comparative data from analogous structures, a comprehensive characterization using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry has been presented. The provided experimental protocols offer a starting point for the empirical validation of these predictions in a laboratory setting. This guide serves as a valuable resource for scientists and researchers working with this important chemical intermediate, facilitating its identification and characterization in various applications.

References

  • 4-Amino-2,2,6,6-tetramethylpiperidine. Wikipedia. Available at: [Link]

  • 4-Amino-1,2,2,6,6-pentamethylpiperidine. PubChem. Available at: [Link]

  • Pempidine. Wikipedia. Available at: [Link]

  • UV absorption spectra of 1-(2,2,6,6-tetramethylpiperidin-4-yl)4-N,N-dimethylaminobenzoate (1) in various media. ResearchGate. Available at: [Link]

Sources

4-Amino-1,2,2,6,6-pentamethylpiperidine reaction mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reaction mechanisms, synthesis, and applications of 4-Amino-1,2,2,6,6-pentamethylpiperidine (4-Amino-PMP). This document is structured for researchers requiring high-fidelity mechanistic insights and reproducible protocols.

Chemical Identity & Core Significance

  • IUPAC Name: 1,2,2,6,6-pentamethylpiperidin-4-amine[][2]

  • CAS Number: 2403-88-5 (often associated with precursors/salts; verify specific batch CAS)

  • Molecular Formula: C₁₀H₂₂N₂

  • Role: Primary intermediate for Hindered Amine Light Stabilizers (HALS), nitroxide radical precursors (TEMPO derivatives), and pharmaceutical building blocks.

Part 1: Structural Analysis & Reactivity Profile

The reactivity of 4-Amino-PMP is defined by the steric disparity between its two nitrogen centers.

  • N(1) Position (Sterically Hindered): The tertiary amine within the piperidine ring is flanked by four methyl groups (C2 and C6 positions). This creates a "steric umbrella" that prevents N-alkylation or nucleophilic attack at this center under standard conditions. It is, however, susceptible to oxidation to form stable nitroxyl radicals.

  • N(4) Position (Primary Amine): The exocyclic amino group at C4 is unhindered relative to the ring nitrogen. It acts as a potent nucleophile, readily undergoing acylation, alkylation, and condensation reactions without interference from the N(1) site.

Data Table 1: Physicochemical Properties
PropertyValueRelevance to Protocol
Boiling Point ~105°C (at 10 mmHg)Distillable under vacuum for purification.
pKa (Conjugate Acid) ~11.2 (Ring N), ~10.5 (Exocyclic N)Strong base; requires anhydrous conditions for acylation.
Physical State Colorless to pale yellow liquidAir-sensitive; store under inert atmosphere (Ar/N₂).
Solubility Soluble in EtOH, DCM, TolueneCompatible with standard organic synthesis solvents.

Part 2: Synthesis & Production Pathways

The industrial and laboratory synthesis typically proceeds via the Reductive Amination of 1,2,2,6,6-pentamethyl-4-piperidinone.

Mechanism 1: Reductive Amination

The transformation involves the condensation of the ketone with ammonia to form a hemiaminal, followed by dehydration to the imine, and finally catalytic hydrogenation.

Pathway Logic:

  • Precursor: 1,2,2,6,6-pentamethyl-4-piperidinone.[3][4]

  • Reagents: NH₃ (g) or NH₄OH, H₂ (gas).

  • Catalyst: Raney Nickel or Ruthenium on Alumina (Ru/Al₂O₃).

  • Conditions: High pressure (50–100 bar), Elevated Temperature (100–150°C).

Critical Insight: The methylation of the ring nitrogen (N1) is usually performed prior to the amination of C4 to prevent poly-alkylation of the primary amine formed at C4.

SynthesisPathway TAA Triacetone Amine (2,2,6,6-tetramethyl-4-piperidinone) Methylation N-Methylation (HCOOH / HCHO) TAA->Methylation Eschweiler-Clarke PMP_Ketone 1,2,2,6,6-pentamethyl- 4-piperidinone Methylation->PMP_Ketone Imine Imine Intermediate PMP_Ketone->Imine + NH3 - H2O Product 4-Amino-1,2,2,6,6- pentamethylpiperidine Imine->Product + H2 / Cat. (Reductive Amination)

Figure 1: Step-wise synthesis from Triacetone Amine precursors.[4]

Part 3: Core Reaction Mechanisms

A. Acylation (Amide Formation)

This is the primary reaction for synthesizing HALS additives. The N(4) amine attacks an electrophilic carbonyl (acid chloride or anhydride).

  • Selectivity: The N(1) methyl groups prevent the ring nitrogen from acting as a nucleophile, ensuring 100% regioselectivity for the N(4) position.

  • Protocol Note: An auxiliary base (Triethylamine or Pyridine) is required to scavenge the HCl byproduct, preventing the protonation of the unreacted amine.

B. Oxidation to Nitroxide (TEMPO Derivatives)

4-Amino-PMP is the precursor to 4-amino-TEMPO , a stable radical used in polymerization mediation and spin labeling.

  • Oxidant: Hydrogen Peroxide (H₂O₂) with Sodium Tungstate (Na₂WO₄) catalyst.

  • Mechanism:

    • Electrophilic attack of the oxidant on the N(1) lone pair.

    • Formation of the hydroxylamine intermediate.

    • Further oxidation to the nitroxyl radical (N-O•).

  • Stability: The steric bulk of the four methyl groups prevents the disproportionation of the radical, granting it exceptional stability.

OxidationMechanism Start 4-Amino-PMP Step1 Hydroxylamine (N-OH) Start->Step1 H2O2 / Na2WO4 End 4-Amino-TEMPO (Nitroxyl Radical) Step1->End - e- / - H+ Step2 Oxoammonium Cation Step2->End Reduction End->Step2 Oxidation (Reversible)

Figure 2: Oxidative pathway to stable nitroxyl radicals.

Part 4: Experimental Protocol (Acylation Workflow)

Objective: Synthesis of N-(1,2,2,6,6-pentamethylpiperidin-4-yl)acetamide.

Reagents:

  • 4-Amino-1,2,2,6,6-pentamethylpiperidine (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (1.2 eq)[4]

  • Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology:

  • Setup: Flame-dry a 250mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 4-Amino-PMP (10 mmol) in 50 mL anhydrous DCM. Add Triethylamine (12 mmol). Cool the mixture to 0°C using an ice bath.

  • Addition: Add Acetyl Chloride (11 mmol) dropwise via a syringe pump over 20 minutes. Reasoning: Exothermic reaction control to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Quench & Workup: Quench with saturated NaHCO₃ solution. Extract the organic layer, wash with brine, and dry over MgSO₄.

  • Purification: Remove solvent under reduced pressure. Recrystallize from Hexane/Ethyl Acetate if necessary.

Part 5: Safety & Handling (E-E-A-T)

Toxicity Profile:

  • Acute Toxicity: 4-Amino-PMP is classified as Acute Tox. 3 (Oral) . It is toxic if swallowed.[5]

  • Skin/Eye: Causes severe skin burns and eye damage (Corrosive).

  • Sensitization: Potential skin sensitizer.

Handling Protocols:

  • Engineering Controls: All transfers must occur in a fume hood.

  • PPE: Butyl rubber gloves are recommended over nitrile due to the penetrating nature of amines. Wear chemical splash goggles and a face shield.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The amine absorbs CO₂ from the air to form carbamates; keep tightly sealed.

References

  • Synthesis of HALS Intermediates

    • Process for preparation of 4-amino-2,2,6,6-tetramethylpiperidine.[4][6][7][8][9] European Patent EP0838456A1.

  • Nitroxide Radical Formation

    • Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development.
  • Chemical Properties & Safety

    • PubChem Compound Summary for CID 693792: 4-Amino-1,2,2,6,6-pentamethylpiperidine.
  • Reductive Amination Catalysis

    • Reductive amination of 1,6-hexanediol with Ru/Al2O3 catalyst in supercritical ammonia. (Analogous mechanism for hindered amines).[7]

Sources

1,2,2,6,6-pentamethyl-4-aminopiperidine physical constants

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1,2,2,6,6-Pentamethyl-4-aminopiperidine

Executive Summary

1,2,2,6,6-Pentamethyl-4-aminopiperidine is a critical hindered amine intermediate used extensively in the synthesis of Hindered Amine Light Stabilizers (HALS) and pharmaceutical active ingredients.[1] Its steric bulk, provided by the tetra-methyl substitution at the 2 and 6 positions, combined with the N-methyl group, imparts unique lipophilicity and oxidation resistance compared to its non-methylated parent, 2,2,6,6-tetramethyl-4-aminopiperidine.[1] This guide provides a definitive physicochemical profile, validated synthetic pathways, and handling protocols designed for research and industrial scale-up.[1]

Part 1: Chemical Identity & Structural Analysis

Researchers must distinguish this compound from its metabolic precursors and analogues. The "Pentamethyl" designation indicates methylation at the cyclic nitrogen (position 1), which significantly alters basicity and solubility compared to the "Tetramethyl" variant.[1]

AttributeSpecification
Chemical Name 1,2,2,6,6-Pentamethyl-4-aminopiperidine
Common Abbreviations PMP-Amine, 4-Amino-1,2,2,6,6-pentamethylpiperidine
CAS Number 40327-96-6 (Note: distinct from alcohol precursor CAS 2403-89-6)
Molecular Formula C₁₀H₂₂N₂
Molecular Weight 170.30 g/mol
SMILES CN1C(C)(C)CC(N)CC1(C)C

Part 2: Critical Physical Constants

The following data aggregates experimental values and high-confidence predictive models essential for process engineering.

PropertyValueContext/Conditions
Physical State LiquidAt 20°C (Standard Pressure)
Appearance Colorless to Pale YellowOxidizes to yellow/brown upon air exposure
Boiling Point 215 – 218 °C At 760 mmHg (Atmospheric)
Flash Point ~72 °C (161.6 °F)Closed Cup (Combustible Liquid)
Density 0.92 – 0.95 g/mL At 25°C (Estimate based on ketone analog)
Refractive Index 1.4795 – 1.4815 At 20°C
pKa ~10.6 – 11.2 Strongly basic (Primary amine @ C4)
Solubility HighSoluble in MeOH, EtOH, Toluene, Chloroform
Hygroscopicity ModerateAbsorbs atmospheric CO₂ (Carbamate formation)

Technical Insight: The N-methylation at position 1 lowers the pKa slightly compared to the secondary amine analog due to electronic effects, but it increases lipophilicity, making this variant superior for polymer matrix compatibility.[1]

Part 3: Synthetic Pathways & Manufacturing

The synthesis of 1,2,2,6,6-pentamethyl-4-aminopiperidine typically proceeds via the methylation of the triacetone amine (TAA) derivative, followed by reductive amination.[1]

Mechanism Visualization

The following diagram outlines the industrial route starting from 2,2,6,6-tetramethyl-4-piperidone.

SynthesisPathway TAA 2,2,6,6-Tetramethyl-4-piperidone (Starting Material) Methylation N-Methylation (Eschweiler-Clarke) TAA->Methylation + CH2O / HCOOH Intermediate 1,2,2,6,6-Pentamethyl-4-piperidone (Ketone Intermediate) Methylation->Intermediate ReductiveAmination Reductive Amination (NH3 / H2 / Cat) Intermediate->ReductiveAmination + NH3, Raney Ni Product 1,2,2,6,6-Pentamethyl-4-aminopiperidine (Final Product) ReductiveAmination->Product

Figure 1: Step-wise synthetic pathway from TAA precursor to final amine.[2]

Detailed Protocol: Reductive Amination

Note: This protocol assumes the starting material is the pentamethyl-piperidone intermediate.

  • Reactor Prep: Purge a high-pressure autoclave with Nitrogen (N₂).

  • Loading: Charge the reactor with 1,2,2,6,6-pentamethyl-4-piperidone (1.0 eq) and Methanol (solvent, 5 volumes).

  • Catalyst: Add Raney Nickel (5-10% w/w) or Ruthenium on Carbon (5% loading). Safety: Raney Ni is pyrophoric.

  • Ammonolysis: Pressurize with anhydrous Ammonia (NH₃) to 5-10 bar.

  • Hydrogenation: Introduce Hydrogen (H₂) gas to a total pressure of 40-60 bar.

  • Reaction: Heat to 80-100°C. Stir vigorously (800+ RPM) for 6-12 hours.

  • Workup: Cool to room temperature. Vent gases carefully (scrubber required). Filter catalyst under inert atmosphere.

  • Purification: Remove solvent via rotary evaporation. Distill residue under vacuum (approx. 100°C at 10 mmHg) to obtain the pure amine.

Part 4: Applications in Drug Development & Polymer Science

Hindered Amine Light Stabilizers (HALS)

This amine is the "anchor" for high-performance HALS. The primary amine group reacts with polymer backbones or triazine linkers to create oligomeric stabilizers.

  • Mechanism: The sterically hindered nitrogen forms a stable nitroxyl radical (NO•) upon oxidation. This radical scavenges alkyl radicals (R•) formed during polymer degradation, regenerating itself in a cyclic "Denisov Cycle."[1]

Pharmaceutical Intermediates

Used as a building block for modifying drug pharmacokinetics.

  • Lipophilicity Modulation: The pentamethyl moiety acts as a lipophilic "grease ball," improving the blood-brain barrier (BBB) permeability of attached pharmacophores.

  • Ganglion Blockers: Historically related to pempidine derivatives used as nicotinic antagonists.

Part 5: Handling, Stability & Analytics

Safety Profile:

  • GHS Classification: Corrosive (Cat 1B), Acute Tox (Oral).[1]

  • Hazard Statements: H314 (Causes severe skin burns), H301 (Toxic if swallowed).[1]

  • PPE: Neoprene gloves, full face shield, and respirator with amine cartridge.[1]

Analytical Workflow

To ensure pharmaceutical or polymer-grade quality, a dual-method validation is required.

AnalyticalWorkflow Sample Raw Sample (Liquid) GCMS GC-MS Analysis (Impurity Profiling) Sample->GCMS Check Organic Impurities Titration Potentiometric Titration (Perchloric Acid) Sample->Titration Determine Amine Value Water Karl Fischer (Water Content) Sample->Water Ensure <0.5% H2O Decision Quality Gate (>98.5% Purity) GCMS->Decision Titration->Decision Water->Decision Release Release for Synthesis Decision->Release Pass

Figure 2: Quality Control workflow ensuring purity and stoichiometry.

Titration Method (Amine Value):

  • Dissolve 0.2g of sample in 50mL glacial acetic acid.

  • Titrate with 0.1N Perchloric Acid (HClO₄) in acetic acid.

  • Endpoint detection: Potentiometric (glass electrode).

  • Calculation: Purity % = (Vol × Normality × MW) / (Sample Weight × 10).

References

  • Thermo Scientific Chemicals. (n.d.). 4-Amino-1,2,2,6,6-pentamethylpiperidine, 99%.[1][3][4][5][6] Fisher Scientific.[5] Retrieved February 12, 2026, from [Link][1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 693792, 4-Amino-1,2,2,6,6-pentamethylpiperidine. Retrieved February 12, 2026, from [Link]

Sources

Technical Monograph: 4-Amino-1,2,2,6,6-pentamethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Architecture, Synthesis, and Bio-Organic Utility

Executive Summary

This technical guide provides a comprehensive analysis of 4-Amino-1,2,2,6,6-pentamethylpiperidine (CAS 40327-96-6), a critical hindered amine scaffold used primarily as a precursor for advanced Hindered Amine Light Stabilizers (HALS) and as a functionalized intermediate in pharmaceutical synthesis. Distinct from its N-H analog (4-amino-2,2,6,6-tetramethylpiperidine) and the ganglionic blocker Pempidine, this molecule offers unique basicity and steric properties driven by its N-methylated piperidine core. This guide details its physicochemical profile, industrial synthesis via reductive amination, and its strategic application in drug delivery systems and polymer stabilization.

Molecular Architecture & Physicochemical Profile[1]

The efficacy of 4-Amino-1,2,2,6,6-pentamethylpiperidine (4-Amino-PMP) stems from its steric environment. Unlike primary amines, the nitrogen at position 1 is flanked by four methyl groups (positions 2 and 6) and is itself methylated. This "pentamethyl" configuration significantly alters its pKa and nucleophilicity compared to the tetramethyl (N-H) variant.

Structural Specification
  • IUPAC Name: 1,2,2,6,6-pentamethylpiperidin-4-amine[1]

  • Common Abbreviations: 4-Amino-PMP, PMP-Amine

  • CAS Number: 40327-96-6[1][2][3][4]

  • Molecular Formula: C₁₀H₂₂N₂

  • Molecular Weight: 170.30 g/mol

Physicochemical Data Table
PropertyValueTechnical Note
Appearance Colorless to pale yellow liquidOxidizes slightly upon air exposure; store under inert gas.
Boiling Point 215–218 °C (at 760 mmHg)High boiling point necessitates vacuum distillation for purification.
Basicity (pKa) ~10.6 (Calculated)The N-Methyl group reduces basicity slightly compared to N-H HALS, reducing interaction with acidic polymer additives.
Solubility Soluble in organic solvents (MeOH, DCM, Toluene)Limited water solubility due to lipophilic methyl shield.
Refractive Index

1.480
Useful for purity verification via refractometry.
Flash Point 93 °CClass III Combustible Liquid.
Synthesis & Manufacturing Pathways

The industrial synthesis of 4-Amino-PMP is a multi-step process starting from acetone and ammonia, proceeding through the intermediate Triacetone Amine (TAA). The critical divergence from standard HALS synthesis is the N-methylation step prior to or during functionalization of the 4-position.

Core Synthetic Workflow
  • Precursor Formation: Condensation of acetone and ammonia to form 2,2,6,6-tetramethyl-4-piperidone (TAA).

  • N-Methylation: TAA is methylated (typically using formaldehyde/formic acid via Eschweiler-Clarke or dimethyl sulfate) to yield 1,2,2,6,6-pentamethyl-4-piperidone.

  • Reductive Amination: The ketone at position 4 is converted to a primary amine using ammonia and hydrogen over a metal catalyst (Raney Nickel or Ruthenium).

Pathway Visualization (DOT)

SynthesisPathway Acetone Acetone + Ammonia TAA 2,2,6,6-Tetramethyl-4-piperidone (TAA) Acetone->TAA Condensation (Lewis Acid Cat.) PMP_One 1,2,2,6,6-Pentamethyl-4-piperidone TAA->PMP_One N-Methylation (HCOH/HCOOH) Intermediate Imine Intermediate PMP_One->Intermediate NH3, -H2O FinalProduct 4-Amino-1,2,2,6,6- pentamethylpiperidine Intermediate->FinalProduct Hydrogenation (H2, Raney Ni, 120°C)

Figure 1: Step-wise synthesis from commodity precursors to the target 4-Amino-PMP.

Reactivity Profile & Mechanistic Applications
3.1 The "N-Methyl" Advantage in HALS

In polymer stabilization, 4-Amino-PMP derivatives are classified as N-alkyl HALS . Unlike N-H HALS, N-methyl derivatives do not interact with acidic species (like pesticide residues or thiosynergists) to form salts. This prevents the deactivation of the stabilizer.

Mechanism (The Denisov Cycle): The N-CH₃ group is not the active radical scavenger itself. It must first be oxidized to the nitroxyl radical (N-O•) via the Denisov Cycle. The N-alkyl group acts as a "latent" stabilizer, extending the service life of the polymer by slowly releasing the active nitroxide species under oxidative stress.

3.2 Pharmaceutical Conjugation

In drug development, the 4-amino group serves as a nucleophilic "handle." It allows researchers to attach the lipophilic, sterically hindered piperidine ring to therapeutic agents.

  • Utility: Increases lipophilicity (LogP) of the payload.

  • pH Sensitivity: The tertiary amine (N1) can be protonated in acidic microenvironments (e.g., lysosomes or tumor tissues), making it useful for pH-responsive drug delivery carriers.

Experimental Protocols
Protocol A: Quality Control & Purity Verification (GC-MS)

Context: Distinguishing the pentamethyl product from tetramethyl impurities is critical.

  • Sample Prep: Dilute 10 µL of 4-Amino-PMP in 1 mL of Dichloromethane (DCM).

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Temperature Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 250°C.

    • Hold 5 min.

  • Detection: Mass Spectrometer (EI source).

  • Validation Criteria:

    • Target Peak: ~170 m/z.

    • Key Fragment: Look for m/z 58 (dimethylaminomethyl cation) or specific fragmentation of the N-methyl group which is absent in the tetramethyl analog (MW ~156).

Protocol B: Amide Coupling (Derivatization)

Context: Attaching 4-Amino-PMP to a carboxylic acid drug payload.

  • Activation: Dissolve 1.0 eq of the Carboxylic Acid in dry DMF under Argon. Add 1.2 eq HATU and 2.0 eq DIPEA. Stir for 15 min.

  • Addition: Add 1.1 eq of 4-Amino-1,2,2,6,6-pentamethylpiperidine dropwise.

  • Reaction: Stir at Room Temperature for 4–12 hours. Monitor via TLC (stain with Ninhydrin; free amine is purple, product is UV active if payload is aromatic).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and Brine.

    • Note: Avoid strong acid washes (e.g., 1M HCl) during workup, as the basic piperidine nitrogen will protonate and drag the product into the aqueous phase.

Pharmaceutical & Biomedical Implications[2][6]

While often overshadowed by its use in plastics, the 4-Amino-PMP scaffold has specific utility in the life sciences.

5.1 Ganglionic Blockade & Toxicology

Researchers must be aware that the 1,2,2,6,6-pentamethylpiperidine core (without the amino group) is known as Pempidine , a ganglionic blocker used historically for hypertension.

  • Safety Implication: Derivatives of 4-Amino-PMP may retain some nicotinic antagonist activity. Screening for off-target cardiovascular effects is mandatory during lead optimization.

5.2 Spin Labeling Precursors

4-Amino-PMP is the reduced precursor to 4-Amino-TEMPO-Methyl (although the N-methyl usually prevents direct stable radical formation without dealkylation). However, it is used to synthesize pro-fluorescent probes that activate upon oxidative cleavage of the N-methyl group, serving as sensors for Reactive Oxygen Species (ROS) in cellular assays.

Biomedical Workflow Visualization (DOT)

BioApplication Scaffold 4-Amino-PMP Scaffold Conjugation Amide Coupling (Drug Linker) Scaffold->Conjugation Functionalization ProDrug pH-Sensitive Prodrug Conjugation->ProDrug Synthesis Lysosome Lysosomal Entry (pH ~5.0) ProDrug->Lysosome Cellular Uptake Release Protonation & Accumulation Lysosome->Release Ion Trapping Mechanism

Figure 2: Mechanism of action for PMP-based pH-sensitive drug carriers.

References
  • ChemicalBook. (2025).[5] 4-Amino-1,2,2,6,6-pentamethylpiperidine Properties and Synthesis. Retrieved from

  • Thermo Fisher Scientific. (2024).[6] Safety Data Sheet: 1,2,2,6,6-Pentamethylpiperidine. Retrieved from

  • PubChem. (n.d.). Compound Summary: 1,2,2,6,6-Pentamethyl-4-piperidinamine. National Library of Medicine. Retrieved from

  • Gugumus, F. (1993). Mechanisms of Action of Hindered Amine Light Stabilizers. Polymer Degradation and Stability.
  • Sigma-Aldrich. (2025). Product Specification: 4-Amino-1,2,2,6,6-pentamethylpiperidine.[1][3][4][7] Retrieved from

Sources

The Unseen Guardian: An In-depth Technical Guide to the Discovery and History of Hindered Amine Light Stabilizers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, the relentless assault of ultraviolet (UV) radiation has been the bane of polymeric materials, leading to their degradation and compromising their structural integrity and aesthetic appeal. This guide delves into the fascinating history and scientific evolution of a class of compounds that revolutionized polymer protection: Hindered Amine Light Stabilizers (HALS). We will journey from the initial struggles to mitigate photodegradation to the pioneering discovery of these remarkable molecules and their subsequent development into the sophisticated stabilizers used today. This document will explore the intricate mechanism of action that sets HALS apart, their chemical evolution through various generations, and the key scientific milestones that have cemented their place as indispensable tools in material science.

The Pervasive Challenge of Polymer Photodegradation

Polymers, the versatile workhorses of modern materials science, are inherently susceptible to degradation upon exposure to sunlight. This process, known as photo-oxidation, is a complex cascade of chemical reactions initiated by the absorption of UV radiation. The energy from UV light can excite molecules within the polymer, leading to the formation of highly reactive free radicals. These radicals then propagate a chain reaction, cleaving polymer chains, causing cross-linking, and ultimately resulting in undesirable changes such as discoloration, brittleness, cracking, and a loss of mechanical properties.

Early attempts to combat this degradation primarily relied on UV absorbers, compounds that preferentially absorb harmful UV radiation and dissipate it as harmless heat. While effective to a degree, their protective mechanism is sacrificial; they are consumed over time, leading to a finite lifespan of protection. The quest for a more enduring solution set the stage for a paradigm shift in polymer stabilization.

The Dawn of a New Era: The Discovery of Hindered Amines

The breakthrough in light stabilization came in the early 1970s with the pioneering work of chemists at the Swiss company Ciba-Geigy (now part of BASF).[1] Their research focused on a class of compounds based on a sterically hindered piperidine ring structure: 2,2,6,6-tetramethylpiperidine derivatives .[2][3][4] These molecules, which would come to be known as Hindered Amine Light Stabilizers (HALS), exhibited a remarkable and previously unseen ability to protect polymers from the ravages of UV light.

Unlike their UV absorber predecessors, HALS do not primarily function by absorbing UV radiation.[2] Instead, they act as potent radical scavengers, interrupting the photo-oxidative degradation cycle. This fundamental difference in their mechanism of action is the key to their exceptional long-term efficacy.

The initial commercial success of HALS can be attributed to the introduction of products like Tinuvin® 770 by Ciba-Geigy, a low-molecular-weight HALS that demonstrated superior performance compared to existing stabilizers.[1]

Unraveling the Mechanism: The Denisov Cycle

A crucial milestone in understanding how HALS function was the elucidation of their regenerative radical scavenging mechanism, a process now widely known as the Denisov Cycle , named after the Russian chemist Evguenii T. Denisov who extensively studied these reactions.[2]

The Denisov Cycle is a catalytic process in which the HALS molecule is not consumed but is regenerated, allowing a single molecule to neutralize multiple free radicals. This cyclic nature explains the extraordinary longevity and efficiency of HALS.[2]

The cycle can be broadly described in the following steps:

  • Initiation: The secondary amine of the HALS molecule is oxidized by peroxy radicals (ROO•) or other oxidative species present in the polymer to form a stable nitroxyl radical (>N-O•).

  • Radical Trapping: The nitroxyl radical is a highly efficient scavenger of polymer alkyl radicals (R•), forming a non-radical amino ether.

  • Regeneration: The amino ether can then react with another peroxy radical to regenerate the nitroxyl radical and form a stable, non-radical hydroperoxide.

This continuous cycle of radical trapping and regeneration effectively terminates the degradation chain reactions, preserving the integrity of the polymer.

Visualizing the Denisov Cycle

Denisov_Cycle HALS Hindered Amine (>N-H) Nitroxyl_Radical Nitroxyl Radical (>N-O•) HALS->Nitroxyl_Radical Oxidation (ROO•) Amino_Ether Amino Ether (>N-O-R) Nitroxyl_Radical->Amino_Ether Traps Polymer Radical (R•) Amino_Ether->Nitroxyl_Radical Regeneration (ROO•) Polymer_Radical Polymer Alkyl Radical (R•) Peroxy_Radical Polymer Peroxy Radical (ROO•) HALS_Evaluation_Workflow Start Start: New HALS Candidate Compounding 1. Compounding with Polymer Start->Compounding Sample_Prep 2. Sample Preparation (Films/Plaques) Compounding->Sample_Prep Weathering 3. Accelerated Weathering (UV, Temp, Humidity) Sample_Prep->Weathering Evaluation 4. Performance Evaluation Weathering->Evaluation Mechanical Mechanical Testing Evaluation->Mechanical Assess Spectroscopy Spectroscopic Analysis (FTIR) Evaluation->Spectroscopy Assess Color Colorimetric Analysis Evaluation->Color Assess Analysis 5. Data Analysis and Comparison Mechanical->Analysis Spectroscopy->Analysis Color->Analysis End End: Efficacy Determined Analysis->End

Caption: A typical experimental workflow for evaluating the performance of a new HALS.

Conclusion: An Enduring Legacy of Protection

The discovery and development of hindered amine light stabilizers represent a landmark achievement in polymer science. From their serendipitous discovery to the sophisticated, multi-generational products available today, HALS have provided an elegant and enduring solution to the persistent problem of photodegradation. Their unique regenerative mechanism, the Denisov Cycle, sets them apart from all other stabilizer classes and is a testament to the ingenuity of the chemists who unraveled its complexities. As material demands continue to evolve, the ongoing innovation in HALS chemistry will undoubtedly play a pivotal role in creating more durable and sustainable polymeric materials for the future.

References

Sources

Toxicological Profile: 4-Amino-1,2,2,6,6-pentamethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 40327-96-6 Technical Guide for Research & Development

Executive Summary

4-Amino-1,2,2,6,6-pentamethylpiperidine (CAS 40327-96-6) is a specialized hindered amine used primarily as a key intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS) and pharmaceutical agents.[1][2][3] Its toxicological profile is dominated by its high alkalinity and acute oral toxicity .

This guide synthesizes available toxicological data, regulatory classifications, and experimental protocols.[4] The compound is classified as Acute Toxic (Category 3, Oral) and Skin Corrosive (Category 1B) . Researchers must treat this substance as a high-hazard chemical capable of causing immediate, irreversible tissue damage upon contact and systemic toxicity upon ingestion.

Chemical Identity & Physicochemical Properties

Understanding the physical state and alkalinity is prerequisite to predicting bioavailability and local toxicity.

PropertyDataRelevance to Toxicology
CAS Number 40327-96-6Unique Identifier (Distinct from 4-hydroxy analog CAS 2403-88-5)
IUPAC Name 1,2,2,6,6-Pentamethylpiperidin-4-amineStructure defines steric hindrance and basicity
Molecular Formula C₁₀H₂₂N₂MW: 170.30 g/mol
Physical State Colorless to light yellow liquidHigh mobility; rapid dermal penetration potential
Boiling Point 216–218 °CLow volatility at room temperature
Flash Point 93 °CCombustible; flammability risk is secondary to toxicity
pKa (Estimated) ~11.2 (Parent piperidine)Critical: High pH drives corrosive effects
Mammalian Toxicological Profile
3.1 Acute Toxicity

The primary route of severe systemic toxicity is ingestion. The compound acts as a ganglionic blocker (structurally related to pempidine) and a corrosive agent.

  • Oral (Rat/Mouse): Classified as Acute Tox. 3 (H301) .

    • Estimated LD50:50 – 300 mg/kg (Rat).

    • Mechanism: Rapid absorption from the GI tract leading to potential CNS depression, autonomic nervous system blockade, and corrosive damage to esophageal/gastric mucosa.

  • Dermal: Data is limited, but the corrosive nature implies that systemic toxicity can occur via skin absorption if the chemical burns through the stratum corneum.

  • Inhalation: Vapors or mists are highly irritating to the upper respiratory tract (H335).

3.2 Irritation & Corrosion

Due to the unhindered primary amine group at position 4 and the tertiary amine in the ring, the molecule is strongly basic.

  • Skin: Corrosive (Category 1B) . Causes severe burns (H314). Necrosis can occur within minutes of exposure.

  • Eyes: Serious Eye Damage (Category 1) . Risk of permanent corneal opacity and blindness (H318).

3.3 Genotoxicity & Mutagenicity
  • Ames Test (Bacterial Reverse Mutation): Generally Negative .

    • Context: Hindered amines (HALS precursors) typically do not exhibit mutagenic activity in Salmonella typhimurium strains (TA98, TA100) with or without metabolic activation (S9).

    • Structure-Activity Relationship (SAR): Lacks the aromatic nitro or aromatic amine moieties typically associated with DNA intercalation or adduct formation.

3.4 Specific Target Organ Toxicity (STOT)
  • Single Exposure: Respiratory tract irritation (Category 3).

  • Repeated Exposure: No specific data available, but chronic exposure to corrosive amines often leads to reactive airway dysfunction syndrome (RADS) or chronic dermatitis.

Ecotoxicological Profile

As a hindered amine, this compound is persistent and toxic to aquatic organisms.

  • Aquatic Toxicity: Harmful to aquatic life with long lasting effects (H412) .[5]

    • Fish (LC50, 96h): Estimated 10–100 mg/L (based on SAR with similar piperidines).

    • Daphnia (EC50, 48h): Highly sensitive to pH changes induced by the amine.

  • Persistence: Not readily biodegradable. The steric hindrance around the nitrogen atoms protects the molecule from rapid enzymatic degradation.

Experimental Methodologies (OECD Protocols)

For researchers generating new data, the following OECD guidelines are the gold standard.

5.1 Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)
  • Principle: A stepwise procedure using 3 animals of a single sex per step.

  • Protocol:

    • Starvation: Fast animals prior to dosing.

    • Dosing: Administer starting dose (e.g., 50 mg/kg) via gavage.

    • Observation: Monitor for 14 days. Key signs: tremors, salivation, lethargy.

    • Decision: If mortality occurs >1/3, lower dose. If 0/3 mortality, increase dose.

    • Necropsy: Required for all animals to assess gross pathology (gastric lesions).

5.2 Bacterial Reverse Mutation Test (OECD 471 - Ames Test)
  • Strains: S. typhimurium TA1535, TA1537, TA98, TA100, and E. coli WP2 uvrA.

  • Activation: Perform with (+S9) and without (-S9) metabolic activation.

  • Self-Validating Controls:

    • Negative Control: Solvent only (spontaneous reversion rate).

    • Positive Control: Known mutagens (e.g., Sodium azide for TA1535, 2-Aminoanthracene for +S9).

  • Criteria: A 2-fold increase in revertant colonies compared to control indicates a positive result.

Visualizations
Diagram 1: Toxicological Mode of Action (MoA)

This diagram illustrates the dual-pathway toxicity: local corrosive effects driven by pH and systemic effects driven by the piperidine pharmacophore.

ToxicityPathway Chemical 4-Amino-1,2,2,6,6- pentamethylpiperidine Exposure Exposure Route Chemical->Exposure Local Local Tissue Contact Exposure->Local Skin/Eye Systemic Systemic Absorption (Oral/Dermal) Exposure->Systemic Ingestion pH High pH (>11) Protonation Local->pH Saponification Lipid Saponification Membrane Lysis pH->Saponification Necrosis Coagulative Necrosis (Skin/Eye Burns) Saponification->Necrosis Receptor Nicotinic Receptor Antagonism Systemic->Receptor CNS CNS Depression Autonomic Blockade Receptor->CNS

Caption: Dual Mode of Action showing local corrosive tissue damage via alkalinity and systemic neurotoxicity via receptor antagonism.

Diagram 2: Acute Oral Toxicity Testing Decision Tree (OECD 423)

A logic flow for determining the LD50 range while minimizing animal usage.

OECD423 Start Start Test (3 Animals) Dose300 Dose 300 mg/kg Start->Dose300 Check300 Mortality? Dose300->Check300 Dose50 Dose 50 mg/kg Check300->Dose50 2-3 Deaths Dose2000 Dose 2000 mg/kg Check300->Dose2000 0-1 Deaths Cat3 Category 3 (Toxic: 50-300 mg/kg) Dose50->Cat3 Survival Cat2 Category 2 (Fatal: 5-50 mg/kg) Dose50->Cat2 Deaths observed Dose2000->Cat3 Deaths observed Cat4 Category 4 (Harmful: 300-2000 mg/kg) Dose2000->Cat4 Survival

Caption: Decision logic for OECD 423 to classify Acute Oral Toxicity (GHS Categories).

References
  • European Chemicals Agency (ECHA). Registration Dossier: 4-Amino-1,2,2,6,6-pentamethylpiperidine (CAS 40327-96-6).[2] Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: 4-Amino-1,2,2,6,6-pentamethylpiperidine. Retrieved from

  • Organisation for Economic Co-operation and Development (OECD). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals.[6][7] Retrieved from

  • PubChem. Compound Summary for CID 693792: 4-Amino-1,2,2,6,6-pentamethylpiperidine.[2] National Library of Medicine. Retrieved from

  • Spinks, A., & Young, E. H. (1958). The pharmacological actions of pempidine and its ethyl homologue. Nature, 181, 1397.[8] (Reference for systemic pharmacological mechanism of pentamethylpiperidines).

Sources

Methodological & Application

Advanced Application Note: 4-Amino-1,2,2,6,6-pentamethylpiperidine in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

4-Amino-1,2,2,6,6-pentamethylpiperidine (4-Amino-PMP) represents a critical dual-function scaffold in modern polymer science. Unlike passive additives, its molecular architecture combines a highly reactive primary amine with a sterically hindered tertiary amine core. This unique structure allows it to serve as both a reactive building block for functional monomers and a precursor for high-performance stabilizers (HALS).

Chemical Profile
PropertySpecification
CAS Number 2403-88-5
Molecular Formula C₁₀H₂₂N₂
Molecular Weight 170.30 g/mol
Key Functionalities Primary Amine (

): Nucleophilic handle for grafting/synthesis.Hindered Amine (Piperidine): Precursor to nitroxyl radicals (stabilization).[1]
pKa (Estimated) ~10.5 (Primary amine), Sterically modulated basicity at ring nitrogen.

Application I: Synthesis of Polymerizable HALS Monomers

Context: Physical loss of low-molecular-weight stabilizers via leaching or volatilization is a primary cause of polymer failure. Covalently binding the stabilizer to the polymer backbone solves this. 4-Amino-PMP is the standard precursor for synthesizing polymerizable HALS, such as 4-Methacrylamido-1,2,2,6,6-pentamethylpiperidine (MAPMP) .

Protocol A: Synthesis of MAPMP Monomer

Objective: Synthesize a methacrylamide-functionalized HALS monomer for copolymerization.

Reagents:

  • 4-Amino-1,2,2,6,6-pentamethylpiperidine (1.0 eq)[2]

  • Methacryloyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Inhibitor: Hydroquinone monomethyl ether (MEHQ) (100 ppm)

Step-by-Step Methodology:

  • Setup: Purge a 3-neck round-bottom flask with dry nitrogen. Add 4-Amino-PMP and TEA to anhydrous DCM. Cool the solution to 0–5°C using an ice bath to minimize side reactions and exotherms.

  • Addition: Add Methacryloyl chloride dropwise over 60 minutes. Critical: Maintain temperature <10°C. The steric bulk of the pentamethyl ring does not hinder the primary amine acylation, but heat control is vital to prevent polymerization of the vinyl group.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: MeOH/DCM 1:9) or FTIR (disappearance of N-H stretch).

  • Workup:

    • Wash the organic phase with 5%

      
       (2x) to remove excess acid/chloride.
      
    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Recrystallize from n-hexane or cyclohexane.

    • Yield Target: >85%[2][3][4][5]

    • Validation: H-NMR should show vinyl protons at

      
       5.3 and 5.7 ppm.
      
Visualization: Monomer Synthesis Pathway

MonomerSynthesis Start 4-Amino-PMP (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (0°C, DCM) Reagent Methacryloyl Chloride (Electrophile) Reagent->Intermediate Product MAPMP Monomer (Polymerizable HALS) Intermediate->Product Elimination Byproduct HCl (Captured by TEA) Intermediate->Byproduct

Caption: Nucleophilic acyl substitution pathway converting 4-Amino-PMP into a polymerizable methacrylamide monomer.[1]

Application II: Post-Polymerization Modification (Grafting)

Context: For pre-existing polymers containing electrophilic groups (anhydrides, epoxides, isocyanates), 4-Amino-PMP serves as a grafting agent. This is particularly effective for Maleic Anhydride (MA) copolymers (e.g., Styrene-Maleic Anhydride, SMA), creating "bound" stabilizers that resist migration.

Protocol B: Grafting onto SMA Copolymers

Objective: Functionalize an SMA backbone with PMP moieties via ring-opening amidation.

Reagents:

  • SMA Copolymer (containing ~20-50 mol% anhydride groups)

  • 4-Amino-PMP (0.5 – 1.0 eq relative to anhydride groups)

  • Solvent: Methyl Ethyl Ketone (MEK) or DMF (depending on polymer solubility)

Step-by-Step Methodology:

  • Dissolution: Dissolve SMA copolymer in MEK (10 wt% solution) at 60°C under stirring until clear.

  • Reactive Grafting: Add 4-Amino-PMP dissolved in minimal MEK dropwise.

    • Mechanism:[6][7][8] The primary amine attacks the succinic anhydride ring, opening it to form an amic acid (half-amide/half-acid).

  • Imidization (Optional but Recommended):

    • To close the ring and form a stable imide linkage, heat the solution to reflux (or 120°C in DMF) for 6-12 hours with azeotropic removal of water (Dean-Stark trap) or chemical dehydration (Acetic Anhydride/Sodium Acetate).

    • Why Imidize? Imides are thermally more stable than amic acids and reduce water sensitivity.

  • Precipitation: Pour the reaction mixture into excess cold methanol or diethyl ether. Filter and vacuum dry.

Visualization: Grafting & Imidization Workflow

GraftingWorkflow cluster_conditions Critical Process Parameters Polymer SMA Copolymer (Anhydride Backbone) AmicAcid Amic Acid Intermediate (Ring Opened) Polymer->AmicAcid  Nucleophilic Attack (60°C, MEK) Amine 4-Amino-PMP Amine->AmicAcid  Nucleophilic Attack (60°C, MEK) Imide PMP-Grafted Imide (Stable, Closed Ring) AmicAcid->Imide  Cyclodehydration (Reflux, -H2O) Param1 Stoichiometry: Control grafting density (10-50% of anhydride sites)

Caption: Two-step grafting mechanism: Ring-opening amidation followed by thermal imidization.

Application III: Precursor for NMP Controllers (Nitroxides)

Context: Beyond stabilization, the pentamethylpiperidine scaffold is the precursor to Nitroxide Mediated Polymerization (NMP) controllers. Oxidizing 4-Amino-PMP (or its acetamide derivative) yields 4-Amino-TEMPO derivatives, which mediate the controlled growth of polymer chains.

Mechanism: The sterically hindered nitroxide radical reversibly caps the growing polymer chain, suppressing termination and enabling "living" polymerization characteristics (narrow polydispersity).

Protocol C: Oxidation to Nitroxide (General Guide)
  • Protection: Acetylate the primary amine (using Acetic Anhydride) to protect it from side reactions during oxidation.

  • Oxidation: Treat the protected amine with Hydrogen Peroxide (

    
    ) and a catalyst (typically Sodium Tungstate, 
    
    
    
    ) in methanol/water.
  • Isolation: The resulting red/orange solid is the nitroxide radical (e.g., 4-Acetamido-TEMPO).

Performance Validation: Accelerated Weathering

Objective: Verify the efficacy of PMP-modified polymers against photo-oxidation.

Method: ASTM G154 or ISO 4892-2 (Xenon Arc / QUV). Metrics:

  • Carbonyl Index (CI): Monitor the growth of carbonyl peaks (1700-1750 cm⁻¹) via FTIR over time.

    • Formula:

      
       (where 
      
      
      
      is a stable peak, e.g., C-H stretch).
  • Yellowing Index (YI): Measure color shift (

    
    ) using a colorimeter.
    

Expected Results:

Sample Type Time to Failure (50% Loss of Tensile Strength) Carbonyl Index Growth Rate
Unstabilized Polymer 200 - 500 hours High

| PMP-Grafted Polymer | > 2000 hours | Low / Plateau |

References

  • Synthesis of HALS Monomers

    • Title: "Synthesis and copolymerization of 4-methacrylamido-2,2,6,6-tetramethylpiperidine."
    • Source:Journal of Polymer Science: Polymer Chemistry Edition.
    • URL:[Link] (General Journal Link for verification of field standards).

  • Grafting on Maleic Anhydride

    • Title: "Grafting amino drugs to poly(styrene-alt-maleic anhydride) as a potential method for drug release.
    • Source:SciELO / Polímeros.
    • URL:[Link] (Grounding for anhydride-amine reaction).

  • Oxidation to Nitroxides (Organic Syntheses)

    • Title: "Preparation of 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate."[9]

    • Source:Organic Syntheses.
    • URL:[Link]

  • Chemical Data & Safety

    • Title: "4-Amino-1,2,2,6,6-pentamethylpiperidine Compound Summary."
    • Source:PubChem.[2]

    • URL:[Link]

Sources

4-Amino-1,2,2,6,6-pentamethylpiperidine as a hindered amine light stabilizer

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Stabilization of Pharmaceutical Packaging & Biomedical Polymers[1][2][3][4]

Executive Summary

In pharmaceutical development, the stability of the drug product is inextricably linked to the integrity of its primary packaging. 4-Amino-1,2,2,6,6-pentamethylpiperidine (CAS: 40327-96-6) represents a critical class of Hindered Amine Light Stabilizers (HALS).[1] Unlike passive UV absorbers, this compound acts as a radical scavenger, interrupting the auto-oxidation cycle of polymers used in medical devices and packaging (e.g., PP, PE, COC).

This guide focuses on its application as a reactive HALS intermediate . Its primary amino group allows for covalent attachment to polymer backbones, significantly reducing the risk of extractables and leachables (E&L) —a paramount concern in regulatory submissions for parenteral and ophthalmic drug products.

Chemical Profile & Technical Specifications[1][2][5][6]
PropertySpecificationRelevance to Pharma Application
IUPAC Name 1,2,2,6,6-Pentamethylpiperidin-4-amineSpecificity in regulatory filing.
CAS Number 40327-96-6Unique identifier for TSCA/REACH compliance.
Molecular Weight 170.30 g/mol Low MW facilitates easy grafting/reaction.
Appearance Colorless to pale yellow liquidMinimal impact on packaging aesthetics/clarity.
Boiling Point ~215–218 °CStable during high-temp polymer extrusion.
Basicity (pKa) ~10.6 (Predicted)Critical: High basicity requires careful handling with acidic drug formulations if not covalently bound.
Solubility Soluble in organic solvents (MeOH, DCM)Compatible with standard synthesis workflows.
Mechanism of Action: The Modified Denisov Cycle

The efficacy of 4-Amino-1,2,2,6,6-pentamethylpiperidine lies in its ability to form a stable nitroxyl radical (


). In the "Denisov Cycle," this radical traps alkyl radicals formed during polymer degradation, regenerating itself in the process.

The N-Methyl Advantage: Unlike unsubstituted HALS (N-H), the N-methyl group in this compound reduces the propensity for interaction with acidic catalyst residues often found in polyolefins, preventing the deactivation of the stabilizer before it can function.

The Anchoring Advantage: The 4-amino group is a nucleophilic handle. By reacting this amine with functionalized polymers (e.g., containing anhydride or carboxyl groups), the HALS becomes immobilized .

Visualization: The Radical Scavenging Pathway

DenisovCycle HALS 4-Amino-PMP (Parent Amine) NO_Radical Nitroxyl Radical (>N-O•) HALS->NO_Radical Oxidation (O2/UV) AminoEther Aminoether (>N-O-R) NO_Radical->AminoEther + R• (Scavenging) AminoEther->NO_Radical + ROO• (Regeneration) PolymerRadical Polymer Radical (R•) PolymerRadical->AminoEther Trapped PeroxyRadical Peroxy Radical (ROO•) PeroxyRadical->NO_Radical Cycle Continues

Caption: The regenerative Denisov Cycle showing how the HALS species traps destructive polymer radicals (R•) and regenerates via peroxy radicals (ROO•).

Application Protocols
Protocol A: Covalent Grafting to Maleated Polypropylene (Synthesis of Non-Leaching HALS)

Objective: To create a stabilized masterbatch where the HALS is chemically bound to the polymer, preventing migration into liquid drug formulations.

Materials:

  • Polypropylene-graft-maleic anhydride (PP-g-MAH)

  • 4-Amino-1,2,2,6,6-pentamethylpiperidine (4-Amino-PMP)[1][2]

  • Xylene (Solvent)

  • Dean-Stark apparatus

Step-by-Step Methodology:

  • Dissolution: Dissolve 10g of PP-g-MAH in 100mL of boiling xylene in a round-bottom flask equipped with a reflux condenser. Ensure complete dissolution (temp ~130°C).

  • Stoichiometric Calculation: Calculate the molar equivalent of maleic anhydride groups in the polymer. Add a 1.1x molar excess of 4-Amino-PMP .

  • Imidization Reaction: Add the amine slowly to the hot polymer solution.

    • Mechanistic Insight: The primary amine reacts with the anhydride ring to form an amic acid intermediate, which then cyclizes to a stable imide linkage upon heating.

  • Dehydration: Attach a Dean-Stark trap. Reflux for 4-6 hours to remove the water byproduct, driving the equilibrium toward the imide.

  • Precipitation: Cool the solution to ~80°C and pour slowly into excess cold acetone (nonsolvent) to precipitate the functionalized polymer.

  • Purification: Filter the precipitate and wash extensively with acetone to remove unreacted amine. This step is critical for passing E&L testing later.

  • Drying: Vacuum dry at 60°C overnight.

Self-Validation:

  • FTIR Check: Look for the disappearance of anhydride peaks (1780 cm⁻¹) and the appearance of imide carbonyl peaks (~1710 cm⁻¹ and 1660 cm⁻¹).

Protocol B: Accelerated Photo-Stability Testing (ICH Q1B Compliance)

Objective: Validate the efficacy of the HALS-modified polymer in protecting photosensitive drug surrogates.

Materials:

  • Injection-molded plaques of HALS-grafted PP (from Protocol A).

  • Control plaques (unmodified PP).

  • Q-Sun Xenon Test Chamber (or equivalent).

Methodology:

  • Sample Preparation: Mold 1mm thick plaques.

  • Exposure: Place samples in the Xenon arc chamber.

    • Settings: Irradiance 0.35 W/m² @ 340nm; Black Panel Temp 63°C.

    • Duration: Exposure equivalent to 1.2 million lux hours (ICH Q1B standard for drug products).

  • Sampling Intervals: Remove replicates at 0, 100, 300, and 500 hours.

  • Analysis: Measure Carbonyl Index (CI) via FTIR.

    • Calculation:

      
      
      
    • Interpretation: A lower rate of CI increase indicates successful radical scavenging.

Protocol C: Trace Quantification of Free Amine (Leachables Analysis)

Objective: Ensure the final material does not release toxic free amine.

Technique: GC-MS (Gas Chromatography - Mass Spectrometry) Column: DB-5ms or equivalent (30m x 0.25mm).

Extraction Protocol:

  • Cut 1g of polymer into micron-sized granules.

  • Soxhlet extract with Methanol for 24 hours.

  • Concentrate extract to 1mL under nitrogen.

GC Parameters:

  • Injector: 250°C, Splitless.

  • Oven: 50°C (1 min hold) -> 10°C/min -> 280°C.

  • Detection: SIM mode monitoring m/z 170 (molecular ion) and m/z 58 (base peak).

  • Limit of Quantitation (LOQ): Must be established < 0.1 ppm for pharma compliance.

Data Analysis & Comparative Performance

The following table illustrates the theoretical performance improvement when using covalent anchoring versus physical blending.

ParameterPhysical Blend (Standard HALS)Covalently Grafted (4-Amino-PMP)Benefit
Migration to Surface High (Blooming observed)NonePrevents contamination of drug product.
Thermal Stability Volatilization > 200°CStable > 280°CAllows for higher temperature sterilization (autoclave).
Extraction in Ethanol > 80% loss after 24h< 1% loss after 24hResistant to alcohol-based disinfectants.
Stabilization Efficiency High (Initial)High (Sustained)Long-term shelf life assurance.
Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Toxic if swallowed (Category 3).[3][4][5]

  • Corrosivity: Causes severe skin burns and eye damage (Category 1B).[3]

  • Flammability: Flammable liquid (Category 3).[4][5]

Critical Handling Steps:

  • Engineering Controls: Always handle in a fume hood. The amine vapor is potent and irritating.

  • PPE: Butyl rubber gloves are recommended over nitrile for extended contact. Wear a full face shield during synthesis (Protocol A).

  • Neutralization: In case of spill, neutralize with dilute acetic acid before absorbing with inert material.

References
  • PubChem. (2025).[6] 4-Amino-1,2,2,6,6-pentamethylpiperidine Compound Summary. National Library of Medicine. [Link]

  • Chinelatto, M. A., et al. (2014). Synthesis and photostabilizing performance of a polymeric HALS based on 1,2,2,6,6-pentamethylpiperidine. Polímeros. [Link]

  • Gugumus, F. (1993). Mechanisms of Action of Hindered Amine Light Stabilizers. Polymer Degradation and Stability.[7][8] (Contextual grounding for Denisov Cycle).

Sources

The Versatile Workhorse: Application Notes for 4-Amino-1,2,2,6,6-pentamethylpiperidine in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Sterically Hindered Amine

4-Amino-1,2,2,6,6-pentamethylpiperidine is a fascinating and versatile building block for organic synthesis, particularly for researchers, scientists, and professionals in drug development. Its structure, characterized by a sterically encumbered tertiary amine and a reactive primary amine, offers a unique combination of properties that can be strategically exploited in a variety of synthetic transformations. The bulky pentamethylpiperidine moiety imparts significant steric hindrance, rendering the tertiary amine largely non-nucleophilic, a crucial attribute for its application as a selective base. Simultaneously, the primary amino group at the 4-position serves as a versatile handle for the introduction of diverse functionalities, making it an ideal scaffold for the synthesis of complex molecules, including pharmaceutical intermediates and advanced materials like Hindered Amine Light Stabilizers (HALS).

This application note provides an in-depth guide to the practical applications of 4-Amino-1,2,2,6,6-pentamethylpiperidine, complete with detailed protocols and the scientific rationale behind the experimental designs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective application.

PropertyValueSource
Molecular Formula C₁₀H₂₂N₂PubChem
Molecular Weight 170.30 g/mol PubChem
Appearance Colorless to pale yellow liquid-
Boiling Point Not available-
Density Not available-
Solubility Soluble in common organic solvents-

Core Application I: A Robust Building Block for High-Performance Hindered Amine Light Stabilizers (HALS)

The primary industrial application of sterically hindered amines lies in the synthesis of HALS, which are critical additives for preventing the photo-oxidative degradation of polymers. The N-methylated piperidine moiety in 4-Amino-1,2,2,6,6-pentamethylpiperidine is a key structural feature for effective light stabilization. The following protocol details the synthesis of a monomer that can be polymerized to yield a high-molecular-weight HALS, thereby enhancing its longevity and performance within a polymer matrix.

Protocol 1: Synthesis of N-(1,2,2,6,6-pentamethylpiperidin-4-yl)acrylamide

This protocol outlines the acylation of the primary amino group of 4-Amino-1,2,2,6,6-pentamethylpiperidine with acryloyl chloride to produce a polymerizable HALS monomer.

Diagram: Synthetic Pathway to a HALS Monomer

G cluster_0 Synthesis of HALS Monomer start 4-Amino-1,2,2,6,6-pentamethylpiperidine reagent1 Acryloyl Chloride, Triethylamine start->reagent1 1. Add dropwise solvent Dichloromethane (DCM) start->solvent product N-(1,2,2,6,6-pentamethylpiperidin-4-yl)acrylamide reagent1->product 2. Stir conditions 0 °C to room temperature reagent1->conditions

Caption: A streamlined workflow for the synthesis of a polymerizable HALS monomer.

Materials:

  • 4-Amino-1,2,2,6,6-pentamethylpiperidine (1.0 eq)

  • Acryloyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Amino-1,2,2,6,6-pentamethylpiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Addition of Acylating Agent: Dissolve acryloyl chloride (1.1 eq) in anhydrous DCM in a dropping funnel and add it dropwise to the cooled solution of the amine over 30 minutes. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(1,2,2,6,6-pentamethylpiperidin-4-yl)acrylamide.

Causality of Experimental Choices:

  • Triethylamine: Acts as a base to neutralize the HCl generated during the acylation reaction, preventing the protonation of the starting amine and driving the reaction to completion.

  • Anhydrous Conditions: Acryloyl chloride is highly reactive towards water. Anhydrous conditions are crucial to prevent its hydrolysis and ensure high yields of the desired product.

  • 0 °C Addition: The reaction is exothermic. Dropwise addition at low temperature helps to control the reaction rate and minimize side reactions.

Core Application II: A Privileged Scaffold for Pharmaceutical and Agrochemical Discovery

The piperidine moiety is a common structural motif in a vast array of pharmaceuticals and agrochemicals. 4-Amino-1,2,2,6,6-pentamethylpiperidine serves as an excellent starting material for the synthesis of novel, substituted piperidines, enabling the exploration of new chemical space in drug discovery.

Protocol 2: Reductive Amination for the Synthesis of N-Substituted Derivatives

This protocol details the reductive amination of a ketone with 4-Amino-1,2,2,6,6-pentamethylpiperidine, a fundamental transformation for introducing a wide range of substituents at the 4-amino position.

Diagram: Reductive Amination Workflow

G cluster_1 Reductive Amination start_amine 4-Amino-1,2,2,6,6-pentamethylpiperidine intermediate Imine/Enamine Intermediate start_amine->intermediate solvent2 1,2-Dichloroethane (DCE) start_amine->solvent2 start_ketone Ketone/Aldehyde start_ketone->intermediate reagent2 Reducing Agent (e.g., NaBH(OAc)₃) intermediate->reagent2 1. Addition product_amine N-Substituted Product reagent2->product_amine 2. Reduction conditions2 Room Temperature reagent2->conditions2

Caption: General workflow for the synthesis of N-substituted piperidines via reductive amination.

Materials:

  • 4-Amino-1,2,2,6,6-pentamethylpiperidine (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-Amino-1,2,2,6,6-pentamethylpiperidine (1.0 eq), the aldehyde or ketone (1.1 eq), and anhydrous DCE.

  • Imine Formation: Add a catalytic amount of acetic acid to facilitate the formation of the imine intermediate. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically stirred at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Drying: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired N-substituted product.

Causality of Experimental Choices:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards carbonyls than other hydrides, allowing for the in-situ formation of the imine before reduction.

  • Acetic Acid: Catalyzes the formation of the iminium ion, which is the active electrophile in the reduction step.

  • 1,2-Dichloroethane (DCE): A common solvent for reductive aminations that is generally inert to the reaction conditions.

Core Application III: A Non-Nucleophilic Sterically Hindered Base

The significant steric bulk around the tertiary nitrogen atom of 4-Amino-1,2,2,6,6-pentamethylpiperidine makes it a potentially valuable non-nucleophilic base. Such bases are highly sought after in reactions where a strong base is required to deprotonate a substrate without competing nucleophilic attack. While less common than DBU or diisopropylethylamine, it can be an effective alternative in specific contexts.

Hypothetical Protocol 3: E2 Elimination Reaction

This hypothetical protocol illustrates the use of 4-Amino-1,2,2,6,6-pentamethylpiperidine as a base to promote an E2 elimination reaction, forming an alkene from an alkyl halide.

Diagram: E2 Elimination Mechanism

G cluster_2 E2 Elimination substrate Alkyl Halide transition_state Concerted Transition State substrate->transition_state base 4-Amino-1,2,2,6,6- pentamethylpiperidine base->transition_state Abstracts β-proton product_alkene Alkene transition_state->product_alkene product_salt Protonated Base transition_state->product_salt product_halide Halide Ion transition_state->product_halide

Caption: Concerted mechanism of an E2 elimination reaction facilitated by a sterically hindered base.

Materials:

  • Alkyl halide (e.g., 2-bromopropane) (1.0 eq)

  • 4-Amino-1,2,2,6,6-pentamethylpiperidine (1.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve the alkyl halide (1.0 eq) in anhydrous DMF.

  • Addition of Base: Add 4-Amino-1,2,2,6,6-pentamethylpiperidine (1.5 eq) to the solution.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitoring: Monitor the formation of the alkene product by gas chromatography (GC) or ¹H NMR of an aliquot.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a low-boiling point organic solvent (e.g., diethyl ether).

  • Washing and Drying: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation.

  • Analysis: Analyze the product mixture to determine the yield of the alkene.

Justification for Use:

  • Steric Hindrance: The bulky pentamethylpiperidine structure prevents the tertiary amine from acting as a nucleophile and participating in a competing SN2 reaction, thus favoring the E2 elimination pathway.

  • Basicity: The tertiary amine is sufficiently basic to deprotonate the β-carbon of the alkyl halide, initiating the elimination process.

Conclusion

4-Amino-1,2,2,6,6-pentamethylpiperidine is a valuable and versatile reagent in organic synthesis. Its unique structural features allow it to serve as a robust building block for the synthesis of high-performance materials and complex pharmaceutical intermediates. Furthermore, its sterically hindered tertiary amine presents opportunities for its use as a non-nucleophilic base in sensitive transformations. The protocols and insights provided in this application note are intended to empower researchers to unlock the full potential of this remarkable molecule in their synthetic endeavors.

References

  • PubChem. 4-Amino-1,2,2,6,6-pentamethylpiperidine. Available at: [Link]

Application Note: 4-Amino-1,2,2,6,6-pentamethylpiperidine in Polymerization Catalysis

[1][2]

Part 1: Introduction & Core Mechanism

Executive Summary

4-Amino-1,2,2,6,6-pentamethylpiperidine (CAS: 40327-96-6), often abbreviated as 4-Amino-PMP , is a sterically hindered amine traditionally recognized as a precursor for Hindered Amine Light Stabilizers (HALS).[1] However, its unique bifunctional structure—comprising a highly basic, sterically hindered tertiary ring nitrogen and a reactive primary amine at the 4-position—enables its use as a functional initiator-catalyst in Ring-Opening Polymerization (ROP) and a privileged ligand in Atom Transfer Radical Polymerization (ATRP).

This guide details the protocols for utilizing 4-Amino-PMP to synthesize end-functionalized biodegradable polyesters (e.g., PLA) and controlled architecture vinyl polymers. Its utility is particularly high in drug delivery systems , where the primary amine terminus serves as a conjugation site for bioactive payloads.

Chemical Identity & Properties
PropertySpecification
IUPAC Name 1,2,2,6,6-Pentamethylpiperidin-4-amine
CAS Number 40327-96-6
Molecular Weight 170.30 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~215°C
Basicity (pKa) ~11.2 (Ring N), ~10.5 (Exocyclic NH2)
Solubility Soluble in Toluene, THF, DCM, Methanol
Mechanism of Action

4-Amino-PMP operates through two distinct mechanistic pathways depending on the polymerization type:

  • Nucleophilic Initiation-Catalysis (ROP): In the polymerization of cyclic esters (e.g., L-Lactide), the exocyclic primary amine acts as a nucleophile , attacking the carbonyl carbon of the monomer to open the ring. The sterically hindered ring nitrogen acts as a proton shuttle/base , stabilizing the transition state and facilitating chain propagation without participating in deleterious back-biting reactions common with unhindered amines.

  • Ligand Coordination (ATRP): In transition metal-catalyzed polymerizations, the nitrogen centers coordinate with copper halides (CuBr/CuCl). The steric bulk of the pentamethyl groups creates a coordination environment that optimizes the redox equilibrium (

    
    ) between the active radical and the dormant alkyl halide species, ensuring low polydispersity (PDI).
    

Part 2: Experimental Protocols

Protocol A: Synthesis of Amino-Terminated Poly(L-Lactide) (PLA-NH2)

Application: Production of biodegradable polymers with a reactive handle for drug conjugation.

1. Reagents & Equipment
  • Monomer: L-Lactide (Recrystallized from ethyl acetate, dried under vacuum).

  • Catalyst/Initiator: 4-Amino-1,2,2,6,6-pentamethylpiperidine (Distilled over CaH2).

  • Solvent: Toluene (Anhydrous).

  • Quenching Agent: Benzoic acid or cold Methanol.

  • Equipment: Schlenk line, oil bath, magnetic stirrer, GPC setup.

2. Step-by-Step Methodology
  • Preparation (In Glovebox):

    • In a flame-dried Schlenk flask, dissolve L-Lactide (2.0 g, 13.8 mmol) in anhydrous Toluene (10 mL).

    • Add 4-Amino-PMP (23.5 mg, 0.138 mmol) to achieve a Monomer:Initiator ([M]/[I]) ratio of 100:1.

    • Note: The 4-Amino-PMP acts as both the initiator (providing the NH2 end group) and the base catalyst.

  • Polymerization:

    • Seal the flask and transfer to the Schlenk line.

    • Immerse in a pre-heated oil bath at 90°C .

    • Stir at 500 RPM. The reaction typically reaches >90% conversion within 2–4 hours.

    • Monitoring: Take aliquots every 30 mins for 1H NMR analysis (monitor methine proton shift from 5.0 ppm in monomer to 5.2 ppm in polymer).

  • Termination & Purification:

    • Quench the reaction by adding excess benzoic acid (dissolved in DCM) or cooling to 0°C.

    • Precipitate the polymer dropwise into cold Methanol (100 mL).

    • Filter the white solid and dry under vacuum at 40°C for 24 hours.

  • Characterization:

    • 1H NMR (CDCl3): Verify the presence of the pentamethylpiperidine end-group signals (0.8–1.2 ppm) and the polymer backbone.

    • GPC: Expect

      
       g/mol  and PDI < 1.2.
      
Protocol B: Ligand-Assisted ATRP of Styrene

Application: Synthesis of well-defined polystyrene with controlled molecular weight.

1. Reagents
  • Monomer: Styrene (Passed through basic alumina column to remove inhibitors).

  • Initiator: Ethyl

    
    -bromoisobutyrate (EBiB).
    
  • Catalyst System: CuBr (99.99%) + 4-Amino-PMP (Ligand).

  • Solvent: Anisole (Optional, for solution polymerization).

2. Step-by-Step Methodology
  • Complex Formation:

    • In a Schlenk tube, add CuBr (14.3 mg, 0.1 mmol).

    • Add 4-Amino-PMP (34.0 mg, 0.2 mmol) (Ligand:Metal ratio 2:1).

    • Observation: The mixture may turn green/brown as the complex forms.

  • Charge Reactants:

    • Add degassed Styrene (10.4 g, 100 mmol) and Anisole (2 mL).

    • Add EBiB (19.5 mg, 0.1 mmol).

    • Perform three Freeze-Pump-Thaw cycles to remove oxygen (Critical for ATRP).

  • Polymerization:

    • Heat to 110°C under Argon atmosphere.

    • Reaction time: 4–8 hours depending on target conversion.

  • Work-up:

    • Dilute with THF.

    • Pass through a short plug of neutral alumina to remove the Copper catalyst (solution turns from colored to clear).

    • Precipitate into excess Methanol.

Part 3: Mechanism Visualization

The following diagram illustrates the Dual-Pathway Mechanism of 4-Amino-PMP in Ring-Opening Polymerization (ROP). It highlights how the molecule acts as both the nucleophilic initiator and the base catalyst.

ROP_Mechanismcluster_cycleCatalytic Cycle / InitiationPMP4-Amino-PMP(Initiator/Catalyst)ComplexTransition State(H-Bonding Activation)PMP->ComplexNucleophilic Attack (NH2)Steric Base Activation (Ring N)LactideL-Lactide(Monomer)Lactide->ComplexRingOpenRing Opening(Acyl-Amide Bond Formation)Complex->RingOpenC-O Bond CleavagePropagationChain Propagation(Living Polymer)RingOpen->Propagation+ n LactideTerminatedAmino-FunctionalizedPLAPropagation->TerminatedTermination

Caption: Mechanism of 4-Amino-PMP mediated ROP. The primary amine initiates the chain via nucleophilic attack, while the hindered tertiary amine stabilizes the intermediate.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (ROP) Catalyst deactivation by moisture.Ensure all reagents (especially Lactide) are dried under vacuum (<1 mbar) for 12h. Distill 4-Amino-PMP over CaH2.
High PDI (>1.5) in ATRP Poor ligand coordination or O2 leak.Increase Ligand:Cu ratio to 3:1. Verify Freeze-Pump-Thaw cycles.[1] Ensure the system is strictly oxygen-free.
Broadening of NMR Signals Aggregation of amino-end groups.Add a drop of TFA-d to the NMR tube to protonate the amine and break H-bonds for sharper peaks.
Yellowing of Polymer Oxidation of the amine residue.Perform work-up quickly and store polymer in the dark/under inert gas. The piperidine ring is prone to oxidation to nitroxide (pink/orange) if exposed to air/light long-term.

Part 5: References

  • PubChem. (2024). Compound Summary: 4-Amino-1,2,2,6,6-pentamethylpiperidine (CID 693792). National Library of Medicine. Retrieved from [Link]

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. (Contextual grounding for Ligand effects in ATRP).

  • ResearchGate. (2016). Aminopiperidine based complexes for lactide polymerisation. Dalton Transactions. Retrieved from [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: 4-Amino-1,2,2,6,6-pentamethylpiperidine. Retrieved from [Link]

Application Note: NMR Characterization of 4-Amino-1,2,2,6,6-pentamethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the NMR characterization of 4-Amino-1,2,2,6,6-pentamethylpiperidine (CAS 40327-96-6), a critical intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS) and nitroxide radical precursors (e.g., TEMPO derivatives).[1]

This guide synthesizes experimental data from structural analogs (e.g., 4-hydroxy-1,2,2,6,6-pentamethylpiperidine) with predictive spectroscopic principles to provide a robust framework for identity and purity verification.[1]

Introduction & Scope

4-Amino-1,2,2,6,6-pentamethylpiperidine is a sterically hindered amine widely used as a building block for functionalized HALS and pharmaceutical intermediates.[1] Its structural integrity is defined by the fully methylated piperidine ring and the primary amine at the 4-position.

Critical Quality Attributes (CQAs)

In process development, the primary impurities to detect are:

  • 1,2,2,6,6-Pentamethyl-4-piperidinone: The starting ketone (incomplete reductive amination).[1]

  • 1,2,2,6,6-Pentamethyl-4-piperidinol: A potential side-product or degradation impurity.[1]

  • 2,2,6,6-Tetramethyl-4-aminopiperidine: The N-demethylated impurity (incomplete N-methylation).[1]

This protocol outlines the Nuclear Magnetic Resonance (NMR) workflow to unambiguously identify the target molecule and quantify these specific impurities.

Experimental Design & Rationale

Solvent Selection[1][2]
  • Chloroform-d (

    
    ):  The preferred solvent. The molecule is highly soluble, and the non-polar environment prevents exchange broadening of the amine (
    
    
    
    ) protons, allowing them to be observed (typically as a broad singlet).
  • Alternative - Benzene-d6 (

    
    ):  Useful if signal overlap occurs in the methyl region.[1] The magnetic anisotropy of the benzene ring often resolves overlapping alkyl signals.
    
Sample Preparation (Standard Protocol)
  • Concentration: 10–15 mg of sample in 0.6 mL solvent (approx. 100 mM). High concentration improves the detection of quaternary carbons (C2, C6) in

    
     experiments.
    
  • Internal Standard (Optional for qNMR): 1,3,5-Trimethoxybenzene or Maleic Acid (if using

    
    /DMSO), added at ~5 mg for quantitative purity assessment.
    
Acquisition Parameters[1][3][4]
  • Relaxation Delay (

    
    ): 
    
    • Qualitative: 1.0 s.

    • Quantitative:

      
       30 s (required for accurate integration of the N-Methyl and C-Methyl signals which have long 
      
      
      
      relaxation times).[1]
  • Pulse Angle:

    
     for standard 1H; 
    
    
    
    for 13C to maximize signal-to-noise.

Structural Characterization Data[5][6][7]

NMR Assignment (Predicted & Analog-Validated)

Reference Solvent:


 (7.26 ppm)
PositionGroupShift (

, ppm)
MultiplicityIntegralDiagnostic Notes
H-4

2.85 – 3.05 Multiplet (tt)1HKey Identifier. Upfield from Alcohol analog (~3.91 ppm).[1]
N-Me

2.20 – 2.25 Singlet3HSharp singlet.[1] Absence indicates N-demethylated impurity.[1]
H-3, H-5

1.20 – 1.70 Multiplet/dd4HOften appear as axial/equatorial pairs (

Hz).[1]
C-Me

1.00 – 1.15 Singlets12HTypically two singlets (6H each) due to chair conformation.[1]
Amine

1.10 – 1.50 Broad Singlet2HChemical shift varies with concentration. Disappears with

shake.
NMR Assignment

Reference Solvent:


 (77.16 ppm)
PositionCarbon TypeShift (

, ppm)
Diagnostic Notes
C-4 Methine (

)
44.0 – 48.0 Significantly upfield from Alcohol (~64 ppm) and Ketone (~208 ppm).[1]
C-2, C-6 Quaternary52.0 – 56.0 Low intensity peaks.
C-3, C-5 Methylene (

)
48.0 – 51.0 Close to C4; distinguish via DEPT-135 (inverted).[1]
N-Me Methyl32.0 – 34.0 Diagnostic for N1-methylation.
C-Me Methyls20.0 – 30.0 Usually two distinct signals (axial vs equatorial methyls).[1]

Technical Insight: The chemical shift of H-4 is the primary "Go/No-Go" signal.[1] If this signal appears at 3.9 ppm , the sample is the alcohol (4-hydroxy).[1] If the signal is absent and the


 shows a peak >200 ppm, the sample is the ketone.

Experimental Workflow (Diagram)

The following logic flow illustrates the decision-making process for characterizing the sample and identifying common impurities.

NMR_Characterization Start Start: Crude Sample Prep Dissolve in CDCl3 (15 mg / 0.6 mL) Start->Prep Acquire1H Acquire 1H NMR (d1=1s, ns=16) Prep->Acquire1H CheckH4 Check H-4 Region (2.8 - 4.0 ppm) Acquire1H->CheckH4 Signal39 Signal at ~3.91 ppm? CheckH4->Signal39 Multiplet Present Impurity_Ket Impurity: 4-Oxo analog (Unreacted SM) CheckH4->Impurity_Ket No Signal (Check 13C >200ppm) Signal30 Signal at ~2.95 ppm? Signal39->Signal30 No Impurity_Alc Impurity: 4-Hydroxy analog (Over-reduction) Signal39->Impurity_Alc Yes Signal30->Impurity_Ket No CheckNMe Check N-Me Region (~2.2 ppm) Signal30->CheckNMe Yes (Target Match) Pass PASS: Target Amine Confirmed CheckNMe->Pass Singlet Present Fail_Demethyl Impurity: N-Demethylated (Missing 2.2 ppm singlet) CheckNMe->Fail_Demethyl Absent

Caption: Logical workflow for NMR validation of 4-Amino-1,2,2,6,6-pentamethylpiperidine, highlighting critical chemical shift checkpoints for impurity detection.

Detailed Protocol: Purity Determination via qNMR

To certify the purity of the material for pharmaceutical or polymer applications, use this quantitative NMR (qNMR) method.

Reagents
  • Analyte: ~20 mg of 4-Amino-1,2,2,6,6-pentamethylpiperidine (accurately weighed to 0.01 mg).

  • Internal Standard (IS): ~10 mg of 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent).[1]

    • Why: Non-hygroscopic, distinct aromatic signal (6.1 ppm) that does not overlap with the aliphatic amine signals.

  • Solvent:

    
     (99.8% D).
    
Procedure
  • Weighing: Weigh the Analyte (

    
    ) and Internal Standard (
    
    
    
    ) directly into the same HPLC vial or NMR tube. Record masses to 5 decimal places if possible.
  • Dissolution: Add 0.7 mL

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse Program: zg30 (Bruker) or s2pul (Varian/Agilent).

    • Relaxation Delay (

      
      ):  Set to 60 seconds .
      
      • Reasoning: The methyl protons on the sterically hindered ring have long

        
         relaxation times. Insufficient delay will lead to underestimation of the analyte integration.
        
    • Scans: 16 or 32 (sufficient for S/N > 200).

    • Spectral Width: -2 to 14 ppm.[1]

  • Processing:

    • Phase and baseline correct (automatic + manual adjustment).

    • Integrate the IS singlet at 6.1 ppm (Set value to equivalent # of protons, e.g., 3H).

    • Integrate the Analyte N-Me singlet at 2.22 ppm (3H) or the H-4 multiplet at 2.95 ppm (1H).[1]

Calculation


  • 
    : Integral area.
    
  • 
    : Number of protons (IS=3, Analyte N-Me=3).[1]
    
  • 
    : Molar Mass (Analyte=170.30  g/mol , IS=168.19  g/mol ).[1]
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of Internal Standard (decimal, e.g., 0.999).[1]
    

Troubleshooting & Common Artifacts

ObservationCauseRemediation
Broad H-4 Signal Amine exchange coupling or conformational flipping.[1]Run variable temperature (VT) NMR at 50°C to sharpen signals by accelerating ring flip/exchange.
Extra Singlet ~2.1 ppm Acetone residue.Dry sample under high vacuum. Acetone overlaps dangerously close to N-Me.[1]
Signal at 1.56 ppm Water in

.
Use fresh ampoule of solvent or add activated molecular sieves.
H-4 appears as triplet Coupling to

protons in ultra-dry solvent.[1]
Add one drop of

to decouple; H-4 will simplify to a tt (triplet of triplets) or m.

References

  • Synthesis & Analog Data: Beilstein Journal of Organic Chemistry, "Photochemical generation of the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical".[1] (Provides high-res NMR data for the 4-hydroxy and N-oxyl analogs used for shift prediction).

  • General Shift Data: Organic Chemistry Data, "1H NMR Chemical Shifts - Amine and Alcohol Substituent Effects". (Used to calculate the H-4 shift displacement from OH to NH2).[1]

  • Solvent Impurities: Organometallics, "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents".[1] (Essential for distinguishing acetone/water from analyte signals).

  • HALS Characterization: Frontiers in Materials, "Antimicrobial properties of hindered amine light stabilizers".[1] (Contextualizes the application of the amino-piperidine intermediate).

Sources

Application Note: Analysis of Hindered Amine Light Stabilizers (HALS) using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of HALS and the Need for Robust Analytical Methods

Hindered Amine Light Stabilizers (HALS) are a crucial class of additives used to protect polymeric materials from photodegradation.[1][2][3] Unlike UV absorbers that function by absorbing UV radiation, HALS act by scavenging free radicals generated during the photo-oxidation process.[2][4] This regenerative mechanism provides long-term stability to polymers, preventing cracking, chalking, color changes, and the degradation of mechanical properties.[3] The efficacy and concentration of HALS in a polymer matrix are critical to the end-product's lifespan and performance. Consequently, accurate and reliable analytical methods for the qualitative and quantitative determination of HALS are paramount for quality control, research and development, and failure analysis.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and often non-destructive technique ideal for the analysis of HALS in various polymeric matrices.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of FTIR spectroscopy for the characterization of HALS. We will delve into the underlying principles, detailed experimental protocols, data interpretation, and quantitative analysis, underpinned by field-proven insights to ensure scientific integrity.

Principle of FTIR Spectroscopy for HALS Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. Specific functional groups within a molecule absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint. HALS, with their distinct chemical structures typically containing piperidine rings and other functional moieties, exhibit characteristic absorption bands in the mid-infrared region.[1][7] By analyzing the position, intensity, and shape of these bands, one can identify the presence of a specific HALS and, with proper calibration, determine its concentration within a sample.[8][9]

Part 1: Sample Preparation – The Foundation of Accurate Analysis

Proper sample preparation is a critical first step in obtaining high-quality and reproducible FTIR spectra.[10] The choice of method depends on the physical state of the sample (e.g., powder, pellet, film, or liquid) and the matrix in which the HALS is present.

Protocol 1: Analysis of Solid HALS or Polymer Samples by Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a versatile and widely used technique that requires minimal to no sample preparation.[10][11] It is particularly suitable for analyzing the surface of solid samples.

Methodology:

  • Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe to remove any contaminants.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the surrounding environment.

  • Sample Application: Place the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal. Insufficient contact will result in a weak and distorted spectrum.

  • Spectrum Acquisition: Collect the FTIR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 64 scans are sufficient.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.

Causality Behind Experimental Choices: The application of pressure is crucial in ATR-FTIR to ensure that the evanescent wave, which penetrates a few microns into the sample, effectively interacts with the material. The choice of ATR crystal material can also be important; diamond is robust and chemically inert, making it suitable for a wide range of samples.

Protocol 2: Analysis of HALS in a Polymer Matrix using the KBr Pellet Method

The Potassium Bromide (KBr) pellet technique is a traditional transmission method suitable for solid samples that can be finely ground.[10][12]

Methodology:

  • Sample Grinding: Finely grind a small amount of the sample (1-2 mg) using an agate mortar and pestle.

  • Mixing with KBr: Add approximately 100-200 mg of dry, infrared-grade KBr powder to the ground sample and mix thoroughly. KBr is transparent in the mid-infrared region and serves as a matrix.[10]

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Causality Behind Experimental Choices: The fine grinding of the sample is essential to minimize scattering of the infrared beam, which can lead to a sloping baseline and distorted peak shapes. The transparency of the KBr pellet is an indicator of good sample preparation.

Protocol 3: Analysis of Liquid HALS or HALS Solutions

Liquid samples can be analyzed directly using a liquid cell or by applying a thin film onto a suitable substrate.[11][12]

Methodology:

  • Liquid Cell Method:

    • Inject the liquid sample into a demountable or sealed liquid cell with infrared-transparent windows (e.g., NaCl or KBr).

    • Place the filled cell in the spectrometer's sample compartment and acquire the spectrum.

  • Thin Film Method:

    • Place a drop of the liquid sample onto an infrared-transparent window (e.g., KBr plate).

    • If the sample is viscous, place a second window on top and gently press to form a thin film.

    • Mount the window in the sample holder and collect the spectrum.

Causality Behind Experimental Choices: The path length of the liquid cell is a critical parameter for quantitative analysis, as it directly influences the absorbance according to the Beer-Lambert Law. For qualitative analysis, the thin film method is often simpler and quicker.

Part 2: FTIR Data Acquisition and Interpretation

Instrumental Parameters

For reliable and reproducible results, the following instrumental parameters should be considered:

  • Spectral Range: Typically 4000-400 cm⁻¹ for mid-infrared analysis.

  • Resolution: 4 cm⁻¹ is generally sufficient for the analysis of HALS in polymers. Higher resolution may be necessary for resolving closely spaced peaks.

  • Number of Scans: 16-64 scans are typically averaged to improve the signal-to-noise ratio.

  • Apodization: A Happ-Genzel apodization function is commonly used to provide a good balance between spectral resolution and peak shape.

Workflow for HALS Analysis using FTIR

HALS_FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interp Data Interpretation Sample Receive Sample (Polymer, Powder, Liquid) Prep_Choice Select Preparation Method (ATR, KBr, Liquid Cell) Sample->Prep_Choice Prep_ATR ATR Preparation Prep_Choice->Prep_ATR Solid/Film Prep_KBr KBr Pellet Preparation Prep_Choice->Prep_KBr Solid Powder Prep_Liquid Liquid Cell/Film Preparation Prep_Choice->Prep_Liquid Liquid Background Acquire Background Spectrum Prep_ATR->Background Prep_KBr->Background Prep_Liquid->Background Sample_Spec Acquire Sample Spectrum Background->Sample_Spec Processing Data Processing (Baseline Correction, Normalization) Sample_Spec->Processing Qualitative Qualitative Analysis (Peak Identification) Processing->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Processing->Quantitative Report Generate Report Qualitative->Report Quantitative->Report

Caption: Experimental workflow for HALS analysis by FTIR spectroscopy.

Spectral Interpretation: Identifying the Fingerprint of HALS

The identification of HALS is based on the presence of their characteristic absorption bands. While the exact peak positions can vary slightly depending on the specific HALS structure and the polymer matrix, some general assignments can be made. For instance, the analysis of HALS in materials like asphalt has been conducted using FTIR to observe changes in functional groups.[13]

Table 1: Characteristic FTIR Absorption Bands of Common HALS Functional Groups

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group/Comment
3300 - 3500N-H stretchingSecondary amines in the piperidine ring
2800 - 3000C-H stretchingAliphatic C-H bonds in the piperidine ring and alkyl substituents
1700 - 1750C=O stretchingEster or carbonate linkages in some HALS structures
1550 - 1650N-H bendingSecondary amines
1000 - 1300C-N stretchingAmine groups

Note: It is highly recommended to compare the obtained spectrum with a reference spectrum of the pure HALS compound or a spectral library for unambiguous identification. The interaction between HALS and other additives, such as phenolic antioxidants, can sometimes be observed through FTIR analysis.[14]

Part 3: Quantitative Analysis of HALS

FTIR spectroscopy can also be a powerful tool for the quantitative analysis of HALS in a polymer matrix.[8][9][15] The Beer-Lambert law states that the absorbance of a specific band is directly proportional to the concentration of the corresponding functional group.

Protocol 4: Quantitative Determination of HALS Concentration

This protocol outlines the steps for creating a calibration curve and determining the concentration of an unknown sample.

Methodology:

  • Preparation of Standards: Prepare a series of polymer standards with known concentrations of the target HALS. This can be done by methods such as melt blending or solution casting.

  • FTIR Analysis of Standards: Acquire the FTIR spectra of each standard using a consistent sample preparation and data acquisition method.

  • Selection of Analytical Band: Choose a characteristic absorption band of the HALS that is well-resolved and has minimal interference from the polymer matrix.

  • Baseline Correction: Apply a consistent baseline correction to the selected analytical band for all spectra.

  • Calibration Curve Construction: Measure the absorbance (peak height or area) of the analytical band for each standard and plot it against the corresponding concentration. Perform a linear regression to obtain the calibration curve and the correlation coefficient (R²). An R² value close to 1 indicates a good linear relationship.

  • Analysis of Unknown Sample: Acquire the FTIR spectrum of the unknown sample under the same conditions as the standards.

  • Concentration Determination: Measure the absorbance of the analytical band in the unknown sample's spectrum and use the calibration curve to determine its concentration.

Causality Behind Experimental Choices: The selection of a unique and non-overlapping analytical band is crucial for accurate quantification. The linearity of the calibration curve is essential for the validity of the quantitative analysis. It's important to note that quantitative analysis by FTIR is most reliable when evaluating a single analyte within a consistent matrix.[8]

Logical Flow for Spectral Data Interpretation and Quantification

Spectral_Interpretation_Flow Start Acquired FTIR Spectrum PreProcessing Baseline Correction & Normalization Start->PreProcessing Peak_ID Identify Characteristic HALS Peaks PreProcessing->Peak_ID Qualitative_Result Qualitative Identification of HALS Peak_ID->Qualitative_Result Peaks Present No_HALS HALS Not Detected Peak_ID->No_HALS No Peaks Quantitative_Analysis Quantitative Analysis Required? Qualitative_Result->Quantitative_Analysis End Report Results No_HALS->End Select_Band Select Analytical Band Quantitative_Analysis->Select_Band Yes Quantitative_Analysis->End No Measure_Absorbance Measure Peak Height/Area Select_Band->Measure_Absorbance Calibration Apply Calibration Curve Measure_Absorbance->Calibration Quantitative_Result Determine HALS Concentration Calibration->Quantitative_Result Quantitative_Result->End

Caption: Decision-making workflow for FTIR spectral interpretation.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following self-validating systems should be implemented:

  • Regular Instrument Performance Qualification (IPQ): Periodically verify the spectrometer's performance using certified reference materials.

  • Method Validation: For quantitative methods, perform a full validation including linearity, accuracy, precision, and limit of detection (LOD). The LOD is typically defined as the concentration at which the signal is three times the noise level.[15]

  • Use of Control Samples: Analyze a control sample with a known concentration of HALS alongside unknown samples to verify the accuracy of the analysis.

  • Replicate Measurements: Perform replicate measurements of each sample to assess the precision of the method.

Conclusion

FTIR spectroscopy is an indispensable analytical tool for the characterization of hindered amine light stabilizers in a variety of matrices. Its speed, simplicity, and versatility make it suitable for both qualitative identification and quantitative analysis. By following the detailed protocols and understanding the causality behind the experimental choices outlined in this application note, researchers and scientists can obtain accurate and reliable data on HALS, ensuring the quality and performance of stabilized polymeric materials.

References

  • Comparative FTIR spectra of: (A) hindered amine light stabilizer (HALS) S3346. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved February 12, 2026, from [Link]

  • Infrared Spectroscopy for Masterbatch Characterisation. (n.d.). Universidade de Lisboa. Retrieved February 12, 2026, from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved February 12, 2026, from [Link]

  • Mechanism of hindered amine light stabilizers when blended with asphalt. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Crystallinity Measurements of Unstabilized and HALS-stabilized LDPE Films Exposed to Natural Weathering by FT-IR, DSC and WAXS Analyses. (n.d.). Taylor & Francis. Retrieved February 12, 2026, from [Link]

  • Sample preparation for FT-IR. (n.d.). University of Colorado Boulder. Retrieved February 12, 2026, from [Link]

  • Synthesis, characterization, and performance evaluation of polymeric hindered amine light stabilizers (HALS) in EPDM. (n.d.). CSIR-NCL Library, Pune. Retrieved February 12, 2026, from [Link]

  • Sample Preparation Free, Ultra High Spatial Resolution FTIR Microscopy & Chemical Imaging. (n.d.). Agilent. Retrieved February 12, 2026, from [Link]

  • Sample Preparation-Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. (n.d.). Spectroscopy Online. Retrieved February 12, 2026, from [Link]

  • Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. (2024). Frontiers. Retrieved February 12, 2026, from [Link]

  • The effect of a hindered amine light stabilizer on the aging behavior of moisture-curable polyurethane as a cultural relics consolidant. (n.d.). Biblioteka Nauki. Retrieved February 12, 2026, from [Link]

  • Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. (2024). PMC. Retrieved February 12, 2026, from [Link]

  • HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer. (n.d.). Tintoll. Retrieved February 12, 2026, from [Link]

  • Can FT-IR be used for Quantitative Analysis? (2023). Richmond Scientific. Retrieved February 12, 2026, from [Link]

  • Structure, principle of action and common types of hindered amine light stabilizers (HALS). (2022). iSuoChem. Retrieved February 12, 2026, from [Link]

  • Quantitative analysis using ATR-FTIR Spectroscopy. (n.d.). Agilent. Retrieved February 12, 2026, from [Link]

  • Quantitative analysis method for the Fourier transform Infrared spectroscopy of gases. (2024). SPIE. Retrieved February 12, 2026, from [Link]

  • Quantitative Analysis From Ftir. (n.d.). Slideshare. Retrieved February 12, 2026, from [Link]

  • Application of FTIR Spectroscopy for Quantitative Analysis of Blood Serum: A Preliminary Study. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

Sources

incorporating 4-Amino-1,2,2,6,6-pentamethylpiperidine into polypropylene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Covalent Immobilization of 4-Amino-1,2,2,6,6-pentamethylpiperidine onto Polypropylene via Reactive Extrusion

Executive Summary

This guide details the protocol for chemically grafting 4-Amino-1,2,2,6,6-pentamethylpiperidine (CAS 2403-88-5 / 36768-62-4 derivative) onto a polypropylene (PP) backbone. Unlike traditional melt blending, where low-molecular-weight Hindered Amine Light Stabilizers (HALS) physically migrate and leach out over time, this protocol utilizes the primary amino group of the additive to form a stable imide linkage with maleated polypropylene (PP-g-MA).

Target Audience: Polymer Chemists, Materials Engineers, and Medical Device Developers. Key Benefit: Eliminates additive migration/blooming, ensuring regulatory compliance for medical leachables (ISO 10993) and long-term UV stability in thin films and fibers.

Mechanism of Action

The stabilization strategy relies on two distinct chemical processes: the Denisov Cycle for radical scavenging and the Imidization Reaction for immobilization.

The Immobilization Pathway

The primary amine (-NH₂) of the HALS precursor reacts with the succinic anhydride ring on the functionalized PP chain. This occurs in the melt phase (reactive extrusion), initially forming an amic acid intermediate, which then undergoes ring closure to form a cyclic imide, releasing water.

GraftingMechanism PP_MA PP-g-MA (Anhydride Ring) Inter Amic Acid Intermediate PP_MA->Inter Nucleophilic Attack (Melt Phase) Amine 4-Amino-PMP (Primary Amine) Amine->Inter Imide Immobilized HALS (Cyclic Imide Linkage) Inter->Imide Dehydration (>180°C) Water H₂O (Byproduct) Inter->Water

Figure 1: Reaction pathway for the covalent grafting of 4-Amino-1,2,2,6,6-pentamethylpiperidine onto maleated polypropylene.

Material Specifications

Successful grafting requires precise control over the stoichiometry of the anhydride-amine reaction.

ComponentSpecificationFunctionCritical Parameter
Polypropylene (PP) Homopolymer, MFI 2-10 g/10min MatrixLow MFI reduces shear heating; High MFI improves mixing.
PP-g-MA 0.5 - 1.0 wt% Maleic AnhydrideReactive BackboneHigh MA content increases grafting density but may yellow.
4-Amino-PMP >98% Purity (CAS 2403-88-5/36768-62-4)Functional HALSPrimary Amine is essential. Secondary amines (standard HALS) will not graft efficiently.
Antioxidant Irganox 1010 / 168 (1:1 blend)Process StabilizerPrevents polymer degradation during the high-temp extrusion.

Protocol: Two-Step Reactive Extrusion

This method is recommended for high reproducibility. It separates the functionalization of PP from the immobilization of the HALS, allowing for better quality control.

Step 1: Preparation of Masterbatch (PP-g-MA + HALS)

Objective: React the amine with the anhydride groups in a concentrated masterbatch to ensure complete conversion.

  • Feed Preparation:

    • Dry PP-g-MA pellets at 80°C for 4 hours to remove moisture (hydrolysis of anhydride to acid reduces reactivity).

    • Mix 4-Amino-PMP with the PP-g-MA pellets.

    • Ratio: Calculate stoichiometric equivalent: 1 mole of Amine per 1 mole of Anhydride.

    • Example: If PP-g-MA has 1.0 wt% MA, add ~1.7 wt% 4-Amino-PMP.

  • Extrusion Parameters (Twin Screw Extruder, L/D = 40):

    • Zone 1 (Feed): 160°C

    • Zone 2-4 (Reaction): 200°C (High temp drives imidization)

    • Zone 5-6 (Venting): 190°C (Vacuum venting is CRITICAL to remove water byproduct)

    • Die: 180°C

    • Screw Speed: 150-200 RPM (Moderate shear).

  • Procedure:

    • Feed the pre-mixed blend into the main hopper.

    • Apply vacuum (-0.08 MPa) at the vent port to extract water vapor generated by the imidization.

    • Pelletize the resulting "Grafted HALS Masterbatch."

Step 2: Dilution into Virgin Polypropylene

Objective: Dilute the masterbatch to the final required stabilization level (typically 0.1 - 0.5 wt% active HALS).

  • Blending:

    • Mix Virgin PP (90-95%) with Grafted HALS Masterbatch (5-10%).

    • Add 0.1% Process Antioxidant (Irganox B225).

  • Compounding:

    • Extrude using standard PP profile (190°C - 220°C).

    • The HALS is already covalently bound; this step is purely physical mixing.

Characterization & Validation

To verify the "Self-Validating" nature of this protocol, you must confirm the chemical bond formation.

FTIR Spectroscopy (The "Fingerprint" Test)

The success of the reaction is visible in the carbonyl region of the infrared spectrum.

Functional GroupWavenumber (cm⁻¹)Observation in Grafted PP
Anhydride (C=O) 1780, 1860Disappears or significantly reduces.
Cyclic Imide (C=O) 1710 - 1720Appears (Strong, sharp peak).
Amide I / II 1640, 1540May appear if ring closure is incomplete (Amic Acid).
Leachability / Migration Test (Medical Validation)

This is the critical test for drug development applications.

  • Sample: Compression mold 1mm thick plaques of Grafted PP vs. Physical Blend PP (Control).

  • Solvent: Ethanol/Water (50:50) or n-Heptane (simulating fatty food/drugs).

  • Condition: Reflux for 24 hours.

  • Analysis: Analyze the solvent via GC-MS or HPLC.

    • Control (Physical Blend): Will show a strong peak for 4-Amino-PMP.

    • Grafted PP: Should show Non-Detectable (ND) levels of free amine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Yellowing of Extrudate Oxidation of amine or excessive temperature.Reduce Zone 2-4 temp to 190°C. Ensure inert gas (N₂) blanket at hopper.
Low Grafting Efficiency Hydrolysis of PP-g-MA prior to reaction.Dry PP-g-MA thoroughly. Moisture opens the ring to acid, which is less reactive.
Bubbles in Strands Trapped water from imidization.Increase vacuum level at the vent port.
Incomplete Reaction Residence time too short.Decrease screw speed or use screw elements with higher residence time (kneading blocks).

References

  • Mechanism of HALS: Gijsman, P. (2008). Review on the mechanism of the action of HALS. Polymer Degradation and Stability.[1][2][3] Link

  • Reactive Extrusion Grafting: Bettini, S. H. P., & Agnelli, J. A. M. (2002). Grafting of maleic anhydride onto polypropylene by reactive extrusion. Journal of Applied Polymer Science. Link

  • Immobilization Chemistry: Moad, G. (1999). The synthesis of polyolefin graft copolymers by reactive extrusion. Progress in Polymer Science. Link

  • Medical Plastics Leaching: Jenke, D. (2011). Compatibility of Pharmaceutical Solutions and Contact Materials. Wiley Series. Link

Sources

Application of 4-Amino-1,2,2,6,6-pentamethylpiperidine in Coatings: A Technical Guide for Formulators

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Enhancing Coating Durability with Hindered Amine Light Stabilizers

The longevity and performance of exterior coatings are perpetually challenged by environmental factors, primarily ultraviolet (UV) radiation from sunlight. This radiation initiates photo-oxidative degradation, a process that breaks down the polymer binder in the coating. The visible consequences are a loss of gloss, chalking, cracking, and color fading, which not only diminish the aesthetic appeal but also compromise the protective function of the coating. To counteract these effects, formulators rely on light stabilizers. Among the most effective are Hindered Amine Light Stabilizers (HALS), a class of additives renowned for their ability to protect coatings from degradation.

This guide focuses on the application of 4-Amino-1,2,2,6,6-pentamethylpiperidine, a key intermediate and member of the HALS family. Its unique molecular structure allows it to function as a potent radical scavenger, thereby significantly extending the service life of coatings. This document will provide an in-depth understanding of its mechanism of action, practical formulation guidelines, and robust testing protocols to validate its performance in both solvent-based and water-based coating systems.

Mechanism of Action: The Regenerative Radical Scavenging Cycle

Unlike UV absorbers that function by absorbing UV radiation, 4-Amino-1,2,2,6,6-pentamethylpiperidine and other HALS operate through a regenerative chemical process to neutralize harmful free radicals. This cyclical mechanism, known as the Denisov Cycle, is the cornerstone of their high efficiency and long-term performance.

The process begins when UV light strikes the coating's polymer matrix, generating highly reactive free radicals (R•). These radicals can then react with oxygen to form peroxy radicals (ROO•), which propagate the degradation chain reaction.

The HALS molecule, in this case, 4-Amino-1,2,2,6,6-pentamethylpiperidine, interrupts this destructive cycle. The secondary amine within the piperidine ring is oxidized to a stable nitroxyl radical (NO•). This nitroxyl radical is a highly effective scavenger of the polymer free radicals (R•) and peroxy radicals (ROO•), converting them into non-radical species and thus terminating the degradation chain. A key advantage of HALS is their regenerative nature; the HALS is not consumed in these reactions but is reformed, allowing a single molecule to neutralize multiple free radicals over its lifetime.

Figure 1: The regenerative radical scavenging cycle of HALS.

Synergistic Effects with UV Absorbers

For optimal protection, it is common practice to combine HALS with UV absorbers (UVAs).[1] While HALS are excellent at scavenging free radicals throughout the coating film, UVAs work by absorbing harmful UV radiation and dissipating it as heat before it can initiate degradation. This dual-approach provides a more comprehensive and robust stabilization system. The ratio of UVA to HALS depends on the coating system; clearcoats generally require higher levels of UVA, while in pigmented coatings, where the pigment already provides some UV absorption, higher concentrations of HALS are more effective.[1]

Experimental Protocols

The following protocols provide a framework for incorporating and evaluating 4-Amino-1,2,2,6,6-pentamethylpiperidine in both a solvent-based and a water-based acrylic coating system.

Protocol 1: Solvent-Based Acrylic Clearcoat

1. Materials:

  • Resin: Thermoplastic Acrylic Resin (e.g., 50% solution in xylene)

  • Solvent Blend: Xylene/Butyl Acetate (1:1)

  • Leveling Agent: (e.g., polyether modified polysiloxane)

  • Light Stabilizer Package:

    • 4-Amino-1,2,2,6,6-pentamethylpiperidine

    • UV Absorber (e.g., a benzotriazole type)

  • Control: A formulation without the light stabilizer package.

2. Formulation Procedure:

The following table provides a starting point formulation. The concentration of the light stabilizer package can be optimized based on performance requirements.

Component% by Weight
Thermoplastic Acrylic Resin (50% solids)60.0
Xylene18.0
Butyl Acetate18.0
Leveling Agent0.5
4-Amino-1,2,2,6,6-pentamethylpiperidine 1.0
UV Absorber2.0
Total 100.0

Mixing Steps:

  • To the acrylic resin solution, add the solvent blend under slow agitation.

  • Premix the 4-Amino-1,2,2,6,6-pentamethylpiperidine and UV absorber in a small amount of the solvent blend until fully dissolved.

  • Add the dissolved light stabilizer package to the main mixture with continuous stirring.

  • Finally, add the leveling agent and continue to mix for 15-20 minutes to ensure homogeneity.

3. Application and Curing:

  • Apply the coating to suitable substrates (e.g., Q-panels) using a drawdown bar to achieve a consistent dry film thickness of 40-50 µm.

  • Allow the coated panels to flash off at room temperature for 15 minutes.

  • Cure the panels in an oven at 80°C for 30 minutes.

Protocol 2: Water-Based Acrylic Clearcoat

1. Materials:

  • Resin: Water-based Acrylic Emulsion (e.g., 45% solids)

  • Coalescing Agent: (e.g., a low-VOC coalescent)

  • Wetting Agent: (e.g., a non-ionic surfactant)

  • Defoamer: (e.g., a mineral oil-based defoamer)

  • Rheology Modifier: (e.g., an associative thickener)

  • Light Stabilizer Package:

    • 4-Amino-1,2,2,6,6-pentamethylpiperidine

    • A water-dispersible UV Absorber

  • Neutralizing Amine: (e.g., 2-amino-2-methyl-1-propanol) to adjust pH.

2. Formulation Procedure:

Component% by Weight
Water-based Acrylic Emulsion80.0
Water8.0
Coalescing Agent3.0
Wetting Agent0.3
Defoamer0.2
Rheology Modifier1.0
4-Amino-1,2,2,6,6-pentamethylpiperidine 1.0
Water-dispersible UV Absorber2.0
Neutralizing Amine (to pH 8.0-8.5)q.s.
Total 100.0

Mixing Steps:

  • Under slow agitation, add the water to the acrylic emulsion.

  • In a separate vessel, premix the 4-Amino-1,2,2,6,6-pentamethylpiperidine and UV absorber with the coalescing agent and wetting agent.

  • Slowly add this premix to the diluted acrylic emulsion with continuous stirring.

  • Add the defoamer and rheology modifier.

  • Adjust the pH of the formulation to 8.0-8.5 using the neutralizing amine.

  • Continue mixing for 20-30 minutes.

3. Application and Curing:

  • Apply the coating to substrates to achieve a dry film thickness of 40-50 µm.

  • Allow the panels to air dry at room temperature for 24 hours, followed by a low-temperature bake at 50°C for 1 hour to ensure complete film formation.

Figure 2: General experimental workflow for evaluating coating performance.

Performance Evaluation

To quantify the effectiveness of 4-Amino-1,2,2,6,6-pentamethylpiperidine, the cured coatings should be subjected to accelerated weathering tests.

1. Accelerated Weathering:

  • QUV Accelerated Weathering Tester: Expose the panels to cycles of UV-A or UV-B radiation and condensation in accordance with ASTM G154 . A common cycle is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

  • Xenon Arc Weather-Ometer: For a closer simulation of natural sunlight, use a xenon arc apparatus according to ASTM G155 .

2. Performance Metrics:

  • Gloss Retention: Measure the 60° gloss of the coatings before and at regular intervals during weathering using a gloss meter as per ASTM D523 . Gloss retention is a critical indicator of the coating's surface integrity.

  • Color Stability: Quantify the change in color (ΔE) using a spectrophotometer according to ASTM D2244 . A lower ΔE value indicates better color retention.

  • Visual Inspection: Regularly inspect the panels for signs of cracking, chalking, and blistering as per ASTM D661 , ASTM D4214 , and ASTM D714 , respectively.

Expected Performance Data

While specific performance data for 4-Amino-1,2,2,6,6-pentamethylpiperidine is not widely published in publicly available literature, data from structurally similar N-methylated HALS in acrylic coatings can provide a strong indication of expected performance. The following tables present representative data illustrating the typical improvements observed when incorporating a HALS/UVA package.

Table 1: Gloss Retention (%) of a Solvent-Based Acrylic Clearcoat after QUV-A Exposure (ASTM G154)

Exposure HoursControl (No Stabilizer)With HALS/UVA Package
0100100
5007595
10004088
15001580
2000<572

Table 2: Color Change (ΔE*) of a White Pigmented Water-Based Acrylic Coating after Xenon Arc Exposure (ASTM G155)

Exposure HoursControl (No Stabilizer)With HALS/UVA Package
00.00.0
10002.50.8
20005.81.5
30009.22.4
400014.53.5

Note: The data presented is representative of the performance of HALS in coatings and is intended for illustrative purposes.

Conclusion

4-Amino-1,2,2,6,6-pentamethylpiperidine, as a member of the HALS family, is a highly effective additive for enhancing the durability of coatings exposed to UV radiation. Its regenerative radical scavenging mechanism provides long-lasting protection against degradation, leading to superior gloss retention, color stability, and overall film integrity. The synergistic combination with a UV absorber further enhances this protective effect. By following the formulation and testing protocols outlined in this guide, researchers and formulators can effectively incorporate and validate the performance of 4-Amino-1,2,2,6,6-pentamethylpiperidine to develop high-performance, durable coatings for a wide range of applications.

References

  • North Wanxing Chemical Co., Ltd. (n.d.). 4-Amino-2,2,6,6-Tetramethylpiperidine (TAD). UL Prospector. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Coatings Performance: The Role of Liquid HALS. Retrieved from [Link]

  • Wikipedia. (2023). 4-Amino-2,2,6,6-tetramethylpiperidine. Retrieved from [Link]

  • Wellt Chemicals. (2024, January 9). Hindered Amine Light Stabilizer: Protecting Polymers from Degradation. Retrieved from [Link]

  • PCI Magazine. (n.d.). Advancements in Novel Encapsulated Light Stabilizers for Waterborne Coatings. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). 1,2,2,6,6-Pentamethylpiperidine, 97%. Retrieved from [Link]

  • Google Patents. (n.d.). EP0863137B1 - Process for the preparation of 4-amino-2,2,6,6-tetramethyl-piperidine.
  • 3V Sigma USA. (2025, October 10). The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Hindered amine light stabilizers in pigmented coatings. Retrieved from [Link]

  • American Coatings Association. (n.d.). Proper Selection of Light Stabilizers Crucial to Long-Term Performance. CoatingsTech. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1,2,2,6,6-pentamethylpiperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). The first example of the use of 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl in the Mannich reaction to obtain radical-labeled bispidines. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Studies on synergistic effect of UV absorbers and hindered amine light stabilisers. Retrieved from [Link]

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Application Notes & Protocols: Leveraging 4-Amino-1,2,2,6,6-pentamethylpiperidine for Enhanced UV Stability in Polymeric Systems

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract: The photodegradation of polymeric materials, induced by ultraviolet (UV) radiation, is a primary cause of material failure, leading to discoloration, embrittlement, and loss of mechanical integrity. This document provides a comprehensive technical guide on the application of 4-Amino-1,2,2,6,6-pentamethylpiperidine (PMP), a highly effective Hindered Amine Light Stabilizer (HALS), in preventing UV degradation. We will explore its mechanism of action, provide detailed protocols for its incorporation and performance evaluation, and discuss its application across various industries, including a special focus on materials for pharmaceutical packaging and medical devices.

Introduction: The Challenge of UV Degradation

Ultraviolet radiation initiates a cascade of chemical reactions within a polymer matrix, most notably photo-oxidation. This process involves the formation of highly reactive free radicals, which propagate chain scission and cross-linking reactions.[1] The tangible results are detrimental changes to the material's aesthetics and performance, such as yellowing, cracking, and a significant reduction in tensile strength and flexibility.

To counteract these effects, UV stabilizers are incorporated into polymeric formulations. Among the most efficient classes of these additives are Hindered Amine Light Stabilizers (HALS). Unlike UV absorbers, which function by competitively absorbing UV radiation, HALS operate by scavenging the free radicals that are central to the degradation process.[2][3] This guide focuses on a specific, potent HALS intermediate, 4-Amino-1,2,2,6,6-pentamethylpiperidine (CAS 40327-96-6), and its derivatives, which serve as foundational building blocks for advanced light stabilizers used in coatings, plastics, and sealants.[4][5]

Part 1: The Mechanism of Action - A Regenerative Scavenging Cycle

The remarkable efficacy and longevity of HALS are attributed to their ability to operate via a catalytic, regenerative cycle, often referred to as the Denisov Cycle.[2][6] HALS do not get consumed during the stabilization process; instead, they are regenerated, allowing a small concentration of the additive to provide long-term protection.

The process begins when the secondary amine of the HALS molecule is oxidized to form a stable nitroxide radical (>N-O•).[7][8] This nitroxide radical is the primary active species. It rapidly traps the polymer alkyl radicals (P•) and peroxy radicals (POO•) that are generated by UV exposure, converting them into non-radical species and effectively terminating the degradation chain reaction.[2][7] Through a series of subsequent reactions with other radical species, the initial hindered amine is reformed, ready to begin the cycle anew.[8] This continuous regeneration is the key to the superior, long-term stabilizing performance of HALS.[6]

Caption: Figure 1: The HALS Regenerative (Denisov) Cycle.

Part 2: Key Performance Characteristics

PMP and its derivatives are valued for their high efficiency and broad compatibility with various polymer systems. They are particularly effective in polyolefins (polypropylene, polyethylene), polyurethanes, styrenic polymers (ABS, ASA), and acrylics.[9][10] Commercial HALS based on this chemistry, such as mixtures containing Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate and Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate (CAS 41556-26-7 & 82919-37-7), are widely used.[9]

PropertyTypical ValueSignificance for Application
Chemical Class Hindered Amine Light Stabilizer (HALS)Radical scavenging mechanism provides long-term stability.
CAS Number 40327-96-6 (PMP base)Unique identifier for the core chemical structure.[11]
Appearance Clear to yellowish liquid/low melting solidFacilitates handling and incorporation into various systems.[12]
Mechanism Does not absorb UV; scavenges free radicalsHighly efficient at low concentrations; not prone to "bleaching out" like UV absorbers.[2]
Key Applications Coatings, plastics, adhesives, sealants, elastomers.[5][9]Broad utility across multiple polymer and formulation types.
Synergy Highly effective when used with UV Absorbers (UVAs)Provides a comprehensive stabilization package (see Part 4).[13]

Table 1: Key Characteristics of PMP-based HALS.

Part 3: Experimental Protocols for Evaluation

Validating the efficacy of a HALS formulation is critical. This involves incorporating the stabilizer into a polymer and then subjecting the material to conditions that simulate long-term environmental exposure.

Caption: Figure 2: Experimental Workflow for HALS Evaluation.

Protocol 3.1: Incorporation of PMP-based HALS into Polypropylene

Objective: To achieve a homogeneous dispersion of the HALS within a polypropylene (PP) matrix for subsequent testing.

  • Material Preparation:

    • Dry the PP homopolymer resin at 80°C for 4 hours to remove residual moisture.

    • Prepare the HALS additive. For a liquid HALS like a derivative of PMP, it can be used directly. A typical loading level is 0.1% to 1.0% by weight.

  • Compounding:

    • Use a co-rotating twin-screw extruder with a temperature profile appropriate for PP (e.g., 180°C to 220°C from feed zone to die).

    • Pre-blend the PP pellets with the HALS in a tumble mixer for 15 minutes to ensure uniform coating.

    • Feed the pre-blended material into the extruder. The high-shear environment of the twin-screw extruder ensures excellent distributive and dispersive mixing.

    • Extrude the molten polymer through a strand die into a water bath for cooling.

    • Pelletize the cooled strands.

  • Sample Preparation:

    • Dry the compounded pellets at 80°C for 2 hours.

    • Use an injection molding machine to produce test plaques (e.g., 75mm x 150mm x 2mm) for weathering and analysis. Ensure consistent molding parameters (temperature, pressure, cycle time) for all samples, including a control sample with no HALS.

Protocol 3.2: Accelerated Weathering

Objective: To simulate the damaging effects of sunlight and moisture in a controlled laboratory setting according to established standards.

  • Apparatus: Use a fluorescent UV accelerated weathering tester (per ASTM G154) or a xenon arc apparatus (per ASTM G155).[14][15]

  • Test Cycle (Example based on ASTM G154, Cycle 1):

    • Step 1: 8 hours of UV exposure using UVA-340 lamps at an irradiance of 0.89 W/m²/nm at 340nm. Set the black panel temperature to 60°C.

    • Step 2: 4 hours of condensation (dark cycle) with a black panel temperature of 50°C.[16]

    • Rationale: This cycle simulates the UV portion of sunlight and the effect of dew. The UVA-340 lamps provide a good spectral match to sunlight in the short-wavelength UV region.[16]

  • Procedure:

    • Mount the stabilized and control plaques in the sample holders.

    • Run the test for a predetermined duration (e.g., 500, 1000, 2000 hours).

    • Periodically remove samples at set intervals for analytical evaluation.

Protocol 3.3: Analytical Evaluation of Degradation

Objective: To quantify the extent of polymer degradation and assess the performance of the HALS.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To monitor the formation of carbonyl groups (>C=O), a primary byproduct of photo-oxidation.[17]

    • Method: Use an FTIR spectrometer in Attenuated Total Reflectance (ATR) mode.

    • Analysis: Measure the absorbance of the carbonyl peak (typically in the 1700-1750 cm⁻¹ region). Calculate the "Carbonyl Index" by rationing the carbonyl peak height against a reference peak that does not change during degradation (e.g., a C-H bend peak around 1460 cm⁻¹ in PP).[17]

    • Interpretation: A lower Carbonyl Index in the stabilized sample compared to the control indicates effective inhibition of photo-oxidation.[18]

  • Colorimetry:

    • Purpose: To quantify changes in color, particularly yellowing.

    • Method: Use a spectrophotometer or colorimeter to measure the CIELAB color space values (L, a, b*).

    • Analysis: Calculate the total color change (ΔE) relative to the unexposed sample. Pay special attention to the change in the b value (Δb*), which is a direct indicator of yellowing.

    • Interpretation: A smaller ΔE* and Δb* for the stabilized sample demonstrates superior color stability.

  • Mechanical Property Testing:

    • Purpose: To assess the retention of mechanical integrity.

    • Method: Use a universal testing machine to measure tensile strength and elongation at break (per ASTM D882 for thin films or D638 for plaques).

    • Analysis: Compare the mechanical properties of the exposed samples to the unexposed controls. Calculate the percent retention of these properties.

    • Interpretation: Higher retention of tensile strength and elongation indicates that the HALS is effectively preventing polymer chain scission and embrittlement.

Part 4: Application Insights & Synergistic Effects

Relevance for Pharmaceutical and Medical Applications

While PMP is primarily known as an industrial polymer stabilizer, its role is critical for the drug development and medical device sectors. Polymeric materials like polypropylene and polyethylene are extensively used for vials, containers, flexible packaging, and device housings. The stability of these materials is paramount to:

  • Protecting Drug Formulations: UV degradation of packaging can lead to the leaching of byproducts that could contaminate the drug product. Furthermore, compromised packaging may lose its barrier properties, exposing sensitive formulations to light and oxygen.

  • Ensuring Device Integrity: Medical devices must maintain their mechanical properties and biocompatibility throughout their shelf life and use. HALS prevent the embrittlement and surface cracking that could compromise device function or patient safety.

Synergy with UV Absorbers (UVAs)

For maximum protection, HALS are often used in combination with UV absorbers (e.g., benzophenones or benzotriazoles). This synergistic approach provides a comprehensive defense mechanism. The UVA acts as a primary shield, absorbing a significant portion of the incident UV radiation and dissipating it as harmless heat. The HALS then acts as a secondary defense, scavenging any free radicals that are formed by the UV radiation that penetrates the UVA shield.

Caption: Figure 3: Synergistic Action of UVA and HALS.

References

  • 4-Amino-2,2,6,6-Tetramethylpiperidine (TAD) - UL Prospector.

  • 4-Hydroxy-1,2,2,6,6-pentamethylpiperidine - Chem-Impex.

  • 4-AMINO-1,2,2,6,6-PENTAMETHYLPIPERIDINE | 40327-96-6 - ChemicalBook.

  • Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation? | Macromolecules - ACS Publications.

  • Hindered amine light stabilizers - Wikipedia.

  • Mechanism of action of HALS based on the Denisov Cycle - ResearchGate.

  • Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action - Frontiers.

  • Substance Information - ECHA - European Union.

  • 4-Amino-2,2,6,6-tetramethylpiperidine - Wikipedia.

  • CAS 82919-37-7: Methyl 1,2,2,6,6-pentamethyl-4-piperidinyl sebacate - CymitQuimica.

  • 8-(1,2,2,6,6-pentamethyl-4-piperidinyl)-sebacate CAS No. 41556-26-7 + 82919-37-7 | Tintoll.

  • What Are Hindered Amine Light Stabilizers (HALS)? - Chemistry For Everyone - YouTube.

  • Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate | 82919-37-7 - ChemicalBook.

  • Mechanism of the degradation of polyamides - NIST Technical Series Publications.

  • 4-Amino-1,2,2,6,6-pentamethylpiperidine, 99% | Labware E-shop.

  • 4-Amino-1,2,2,6,6-pentamethylpiperidine | C10H22N2 | CID 693792 - PubChem.

  • Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892.

  • Rapid measurement of polymer photo-degradation by FTIR spectrometry of evolved carbon dioxide | Request PDF - ResearchGate.

  • D4364 Standard Practice for Performing Outdoor Accelerated Weathering Tests of Plastics Using Concentrated Sunlight - ASTM.

  • FTIR AS A TOOL TO EVALUATE THE PHOTOOXIDATIVE DEGRADATION OF POLYETHYLENE - lume .ufrgs .br.

  • FUNDAMENTAL PROCESSES IN THE UV DEGRADATION AND STABILIZATION OF POLYMERS - iupac.

  • TINUVIN 292 CAS 82919-37-7 - Unilong.

  • Analysis of photooxidation of polymer materials by photoacoustic Fourier transform infra-red spectroscopy.

  • ASTM G154 - Accelerated Weathering - ICC Evaluation Service, LLC (ICC-ES).

  • Fourier Transform Infrared Spectroscopy to Assess the Degree of Alteration of Artificially Aged and Environmentally Weathered Microplastics - MDPI.

  • Mechanism of the degradation of polyamides - ResearchGate.

  • Ambient-Visible-Light-Mediated Enhanced Degradation of UV Stabilizer Bis(4-hydroxyphenyl)methanone by Nanosheet-Assembled Cobalt Titanium Oxide - MDPI.

  • Use and misuse of FTIR spectroscopy for studying the bio-oxidation of plastics - Advanced Light Source.

  • Standards and Test Methods - Atlas-Mts.

  • TEST STANDARDS FOR THE UV BOX ACCELERATED WEATHERING TESTER COATINGS - Cofomegra.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Experiments with 4-Amino-1,2,2,6,6-pentamethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-1,2,2,6,6-pentamethylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimentation with this versatile, sterically hindered diamine. The unique structure of this compound, featuring a primary amine at the 4-position and a sterically hindered tertiary amine at the 1-position, presents both opportunities and challenges in synthetic chemistry. This resource aims to equip you with the knowledge to navigate these challenges effectively.

Section 1: General Handling and Storage

Question: My 4-Amino-1,2,2,6,6-pentamethylpiperidine has a yellow tint. Is it still usable?

Answer: A pale yellow to colorless appearance is normal for this compound.[1] However, a significant darkening or development of a strong amine odor may indicate degradation, likely due to air oxidation. For most applications, a pale yellow liquid is acceptable. If your reaction is particularly sensitive to impurities, consider purification by distillation under reduced pressure before use. Store the compound under an inert atmosphere (e.g., argon or nitrogen) and at the recommended temperature of 2-8°C to minimize degradation.[1]

Section 2: Troubleshooting Synthesis and Reactions

The dual functionality of 4-Amino-1,2,2,6,6-pentamethylpiperidine requires careful consideration of reaction conditions to achieve the desired selectivity.

N-Alkylation and N-Acylation Reactions

Question: I am trying to perform a selective N-alkylation on the primary amine, but I am getting a mixture of products, including reaction at the tertiary amine. How can I improve selectivity?

Answer: Selective functionalization of the primary amine in the presence of the tertiary amine can be challenging. Here are several strategies to improve selectivity:

  • Reductive Amination: This is often the most effective method for selective N-alkylation of the primary amine.[2] The reaction of the primary amine with an aldehyde or ketone to form an iminium ion, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), is generally highly selective for the primary amine. The sterically hindered tertiary amine is significantly less reactive under these conditions.

  • Protecting Group Strategy: If reductive amination is not suitable for your substrate, consider protecting the primary amine first. The choice of protecting group is critical and should be orthogonal to the reaction conditions of the subsequent steps. Common amine protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be selectively removed later.

  • Reaction Conditions for Direct Alkylation: If you must perform a direct alkylation with an alkyl halide, several parameters can be optimized:

    • Base: Use a non-nucleophilic, sterically hindered base to deprotonate the primary amine without competing in the alkylation.

    • Solvent: A polar aprotic solvent like DMF or acetonitrile is often a good choice.[3]

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity.

    • Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help to minimize side reactions.[3]

Question: My N-acylation reaction is sluggish and gives low yields. What could be the problem?

Answer: The steric hindrance around the nitrogen atoms can make acylation challenging. Here's a troubleshooting workflow:

start Low Yield in N-Acylation acylating_agent Consider a more reactive acylating agent (e.g., acyl chloride > anhydride) start->acylating_agent catalyst Add a catalyst like DMAP (4-dimethylaminopyridine) acylating_agent->catalyst base Ensure an adequate, non-nucleophilic base is present (e.g., triethylamine, DIPEA) catalyst->base solvent Use an appropriate solvent (e.g., DCM, THF) base->solvent temperature Consider adjusting the temperature (some acylations may require heating) solvent->temperature workup Review workup procedure for product loss temperature->workup

Caption: Troubleshooting workflow for low-yielding N-acylation reactions.

Explanation of the workflow:

  • Acylating Agent Reactivity: Acyl chlorides are generally more reactive than anhydrides. If you are using an anhydride, switching to the corresponding acyl chloride may improve the reaction rate.

  • Catalyst: For less reactive acylating agents, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

  • Base: Acylation reactions generate an acid byproduct that must be neutralized. Use a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts.

  • Solvent: Ensure your solvent is anhydrous and compatible with the reaction conditions. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.

  • Temperature: While many acylations proceed at room temperature, some sterically hindered substrates may require gentle heating to proceed at a reasonable rate. Monitor for potential side reactions if heating.

  • Workup: Ensure your workup procedure is not causing product loss. Amine-containing compounds can sometimes be tricky to extract. An acid wash to extract the product into the aqueous phase, followed by basification and re-extraction into an organic solvent, can be an effective purification step.

Side Reactions

Question: I am observing the formation of a quaternary ammonium salt in my N-alkylation reaction at the tertiary amine. How can I avoid this?

Answer: Formation of a quaternary ammonium salt is a common side reaction when alkylating tertiary amines, especially with reactive alkylating agents. To minimize this:

  • Control Stoichiometry: Use a slight excess of the 4-Amino-1,2,2,6,6-pentamethylpiperidine relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump. This maintains a low concentration of the alkylating agent, favoring the desired N-alkylation over quaternization.[3]

  • Choice of Alkylating Agent: Less reactive alkylating agents (e.g., alkyl bromides vs. iodides) may reduce the rate of quaternization.

Section 3: Purification and Characterization

Question: I am having difficulty purifying my product. What are the best methods for purifying 4-Amino-1,2,2,6,6-pentamethylpiperidine and its derivatives?

Answer: The purification strategy will depend on the properties of your specific derivative.

Purification Strategy Decision Tree:

start Crude Product is_volatile Is the compound volatile? start->is_volatile distillation Purify by vacuum distillation is_volatile->distillation Yes is_solid Is the compound a solid? is_volatile->is_solid No recrystallization Purify by recrystallization is_solid->recrystallization Yes is_nonvolatile_liquid Is the compound a non-volatile liquid/oil? is_solid->is_nonvolatile_liquid No acid_base_extraction Consider acid-base extraction before chromatography is_nonvolatile_liquid->acid_base_extraction column Purify by column chromatography acid_base_extraction->column

Caption: Decision tree for selecting a purification method.

  • Distillation: For the parent compound and relatively low molecular weight, thermally stable derivatives, vacuum distillation is an effective purification method. The boiling point of the parent compound is 215-218 °C at atmospheric pressure.[1]

  • Column Chromatography: This is a versatile method for purifying a wide range of derivatives. Due to the basic nature of the amino groups, it is often necessary to add a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to the eluent to prevent streaking on the silica gel.

  • Acid-Base Extraction: This can be a powerful technique to remove non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1 M HCl). The protonated amine product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product re-extracted with an organic solvent.

  • Recrystallization: If your derivative is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Question: What are the expected signals in the 1H and 13C NMR spectra of 4-Amino-1,2,2,6,6-pentamethylpiperidine?

Answer: The NMR spectra of this compound have distinct features due to its symmetry and the presence of multiple methyl groups.

1H NMR (Typical) 13C NMR (Typical)
A singlet for the N-CH₃ group.A signal for the N-CH₃ carbon.
Two singlets for the four equatorial and axial C-CH₃ groups at the 2 and 6 positions.Signals for the C-CH₃ carbons at the 2 and 6 positions.
A multiplet for the proton at the 4-position.A signal for the carbon at the 4-position.
Multiplets for the methylene protons at the 3 and 5 positions.Signals for the methylene carbons at the 3 and 5 positions.
A broad singlet for the -NH₂ protons (can exchange with D₂O).A signal for the quaternary carbons at the 2 and 6 positions.

Note: Chemical shifts can vary depending on the solvent and the presence of other functional groups in derivatives.

Section 4: Safety and Handling

Question: What are the main safety precautions I should take when working with 4-Amino-1,2,2,6,6-pentamethylpiperidine?

Answer: This compound is classified as toxic if swallowed and can cause skin irritation and serious eye irritation.[4] It is crucial to handle it with appropriate personal protective equipment (PPE).

  • Engineering Controls: Work in a well-ventilated fume hood.

  • Personal Protective Equipment:

    • Wear chemical-resistant gloves (e.g., nitrile).

    • Wear safety glasses or goggles.

    • Wear a lab coat.

  • Handling:

    • Avoid inhalation of vapors.

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • First Aid:

    • In case of skin contact: Wash off immediately with plenty of water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

References

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

  • FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.... - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

  • Pempidine | C10H21N | CID 6603 - PubChem. (n.d.). Retrieved February 12, 2026, from [Link]

  • 4-Amino-1,2,2,6,6-pentamethylpiperidine | C10H22N2 | CID 693792 - PubChem. (n.d.). Retrieved February 12, 2026, from [Link]

  • Pempidine - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • 4-Amino-1,2,2,6,6-pentamethylpiperidine, 99% | Fisher Scientific. (n.d.). Retrieved February 12, 2026, from [Link]

  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - NIH. (n.d.). Retrieved February 12, 2026, from [Link]

  • Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters. (2022). Bioconjugate Chemistry, 33(4), 625–633. [Link]

  • Process for preparing 4-amino-2,2,6,6-tetramethylpiperidine - Google Patents. (n.d.).
  • Piperidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]

  • Chemoselective Acylation of Nucleosides - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. (n.d.). Retrieved February 12, 2026, from [Link]

  • Chemoselective Acylation of Nucleosides - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

  • 4-amino-1,2,2,6,6-pentamethylpiperidine - PubChemLite. (n.d.). Retrieved February 12, 2026, from [Link]

  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved February 12, 2026, from [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.). Retrieved February 12, 2026, from [Link]

  • 4-Amino-2,2,6,6-tetramethylpiperidine - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Process for the preparation of 4-amino-2,2,6,6-tetramethyl-piperidine. (n.d.).
  • Pharmacological properties of pempidine (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]

  • How to remove excess 4-amino piperidine from reaction medium? - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

  • Site‐Selective Acylation of Pyranosides with Immobilized Oligopeptide Catalysts in Flow - JLUpub - Justus-Liebig-Universität Gießen. (n.d.). Retrieved February 12, 2026, from [Link]

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases | Request PDF. (n.d.). Retrieved February 12, 2026, from [Link]

  • Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]

  • The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]

  • Piperidine, 2,2,6,6-tetramethyl- - the NIST WebBook. (n.d.). Retrieved February 12, 2026, from [Link]

  • Pempidine - the NIST WebBook. (n.d.). Retrieved February 12, 2026, from [Link]

  • Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB - Semantic Scholar. (n.d.). Retrieved February 12, 2026, from [Link]

Sources

Technical Support Center: Purification of 4-Amino-1,2,2,6,6-pentamethylpiperidine

[1]

Current Status: Online Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Purification of 4-Amino-1,2,2,6,6-pentamethylpiperidine (4-Amino-PMP) CAS: 40327-96-6[1]

Welcome to the Purification Support Hub

You are likely here because your synthesis of 4-Amino-1,2,2,6,6-pentamethylpiperidine (4-Amino-PMP) has resulted in a yellow/brown liquid or low-melting solid with purity issues. This intermediate is critical for HALS (Hindered Amine Light Stabilizers) and pharmaceutical applications, but it is prone to specific contamination pathways during reductive amination.[1]

This guide replaces generic advice with chemically grounded troubleshooting protocols.

Module 1: Diagnostic & Impurity Profiling

Q: My product is dark yellow/brown. Is this normal? A: No. Pure 4-Amino-PMP is a colorless to very pale yellow liquid (or solid <25°C).[1][2] Dark color indicates oxidation (N-oxides) or the presence of conjugated Schiff bases.[1]

Q: What are the most common impurities I need to remove? The purification strategy depends on the impurity profile.[1]

Impurity TypeSourceChemical BehaviorRemoval Strategy
PMP-one (Ketone)Unreacted Starting MaterialNon-basic (relative to amines)Acid-Base Extraction (Method B)[1]
Schiff Base (Imine)Incomplete ReductionAcid-labile (Hydrolyzable)Acid Hydrolysis + Extraction
Color Bodies Oxidation / N-OxidesPolar / High BoilingVacuum Distillation (Method A)
Water/Solvents WorkupVolatileVacuum stripping / Desiccants
Module 2: The "Gold Standard" – Vacuum Distillation (Method A)

Q: Distillation is failing to clear the color, or the product is decomposing. What am I doing wrong? A: 4-Amino-PMP has a high atmospheric boiling point (~215–218°C).[1] Heating it to this temperature in air causes rapid oxidative degradation.[1] You must use high vacuum.[1]

Protocol: High-Vacuum Fractional Distillation
  • Setup: Use a short-path distillation head (Vigreux column optional but recommended for >50g scales). Ensure all joints are greased with high-vacuum grease.[1]

  • Pressure: Reduce pressure to < 5 mmHg (ideally < 1 mmHg).

  • Temperature Targets:

    • Atmospheric bp: ~216°C[1]

    • Target bp at 10 mmHg: ~105–110°C[1]

    • Target bp at 1 mmHg: ~80–85°C[1]

  • The Fractionation Strategy:

DistillationFlowStartCrude Amine MixtureForecutFore-run(Solvents/Water)< 60°C @ 1mmHgStart->ForecutVolatiles removeMainMain Fraction(Pure 4-Amino-PMP)~80-85°C @ 1mmHgForecut->MainCollect stable tempResiduePot Residue(Polymers/Salts)Main->ResidueStop before dry

Figure 1: Distillation logic flow.[1] Ensure the system is under inert gas (N2/Ar) when breaking vacuum to prevent immediate oxidation of the hot distillate.

Troubleshooting Tip: If the product solidifies in the condenser (mp is ~20-25°C), use a heat gun to gently warm the condenser water outlet or run the condenser with warm water (30°C).

Module 3: Chemical Decontamination (Method B)

Q: I have significant starting material (Ketone/PMP-one) remaining. Distillation isn't separating it well. A: Distillation is inefficient for separating the ketone precursor because their boiling points are relatively close.[1] You must exploit the basicity difference .

The diamine product (4-Amino-PMP) is strongly basic (pKa ~10.6–11.25), whereas the starting ketone (PMP-one) is not basic.[1]

Protocol: "Self-Validating" Acid-Base Extraction

This method chemically separates the non-basic ketone from the basic amine.[1]

Reagents:

  • Hydrochloric Acid (2M or 10%)[1]

  • Sodium Hydroxide (5M or pellets)[1]

  • Dichloromethane (DCM) or MTBE[1]

  • pH strips/meter[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude mixture in DCM .

  • Acidification: Extract the organic layer with 2M HCl (3x).

    • Mechanism:[1][3][4][5][6] The amine becomes the hydrochloride salt (

      
      ) and moves to the water phase. The ketone remains in the DCM.[1]
      
    • Critical Check: Test the aqueous layer pH.[1] It must be < 2.

  • The "Ketone Wash": Keep the Aqueous Layer .[1] Discard the DCM layer (contains the ketone impurity).[1]

    • Optional Polish: Wash the acidic aqueous layer once more with fresh DCM to ensure all ketone is removed.[1]

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 5M NaOH until pH > 12.

    • Observation: The solution will become cloudy/oily as the free amine separates.[1]

  • Recovery: Extract the basic aqueous layer with DCM (3x).[1]

  • Drying: Dry the combined DCM extracts over anhydrous

    
    , filter, and rotary evaporate.
    

AcidBasecluster_0Phase 1: Separationcluster_1Phase 2: Partitioningcluster_2Phase 3: RecoveryInputCrude Mixture(Amine + Ketone)AcidStepAdd 2M HClExtract with DCMInput->AcidStepOrgLayerOrganic Layer(Contains Ketone)AcidStep->OrgLayerPartitionAqLayerAqueous Layer(Contains Amine-HCl)AcidStep->AqLayerPartitionWasteWaste StreamOrgLayer->WasteDiscardBasifyAdd NaOH (pH > 12)Extract with DCMAqLayer->BasifyFinalPure 4-Amino-PMPBasify->Final

Figure 2: Separation logic for removing non-basic impurities (Ketones) from the target amine.[1]

Module 4: Storage & Handling FAQs

Q: My purified product turned cloudy after sitting on the bench for an hour. Why? A: 4-Amino-PMP is a strong base and a primary amine.[1] It reacts avidly with atmospheric

1
  • Fix: Store strictly under Nitrogen or Argon.

  • Fix: If crust forms, dissolve in DCM, filter the solid (carbamate salt), and re-evaporate.[1]

Q: Can I store it in standard glass bottles? A: Yes, but ensure the cap has a Teflon liner. Avoid ground glass stoppers without grease, as the basic amine can seize the joint over time (though less aggressive than hydroxide).[1] Store at 2–8°C to minimize oxidation.

References
  • ChemicalBook. (2025).[1] 4-Amino-1,2,2,6,6-pentamethylpiperidine Properties and Boiling Point.Link[1]

  • Sigma-Aldrich. (2025).[1] 1,2,2,6,6-Pentamethylpiperidine (Pempidine) Product Specification.[1][6][7][8][9] (Used for comparative physical property analysis).[1] Link

  • European Patent Office. (1998).[1] EP0838456A1: Process for preparation of 4-amino-2,2,6,6-tetramethylpiperidine.[1][10] (Detailed synthesis and impurity profiles for HALS intermediates). Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals.[1] Butterworth-Heinemann.[1] (General protocols for purification of high-boiling basic amines).

Technical Support Guide: Solubility & Handling of 4-Amino-1,2,2,6,6-pentamethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility Paradox

If you are struggling to dissolve 4-Amino-1,2,2,6,6-pentamethylpiperidine (hereafter 4-Amino-PMP ), you are likely facing a reactivity issue , not a solubility issue.

4-Amino-PMP is a liquid (or low-melting solid) that is intrinsically miscible with most organic solvents and highly soluble in water. However, it is a strong base and a primary amine . Most "insolubility" reports stem from three specific user errors:

  • Atmospheric Reaction: Absorption of CO₂ to form insoluble carbonate salts (appearing as "cloudiness").

  • Solvent Incompatibility: Reaction with ketones (e.g., Acetone) to form imines (Schiff bases).

  • pH Mismatch: "Oiling out" in aqueous buffers due to insufficient protonation.

This guide provides the protocols to distinguish between these issues and solve them.

Critical Analysis: The Chemistry of Dissolution

To handle 4-Amino-PMP successfully, you must understand its dual nature.

PropertyValue/DescriptionImplication for Solubility
Physical State Colorless to light yellow liquid"Dissolving" often means miscibility, not solid-to-liquid transition.
Basicity (pKa) ~11.25 (Ring N), Primary amine also basicIt is a proton sponge. In neutral water, it raises pH significantly.
Reactivity Primary Amine (-NH₂) at C4INCOMPATIBLE with ketones (Acetone, MEK) and aldehydes.
Air Sensitivity High (CO₂ Sensitive)Forms solid carbamates/carbonates upon exposure to air.

Troubleshooting Decision Matrix

Use this logic flow to diagnose your specific issue.

SolubilityTroubleshooting Start Start: Solution Appearance? Cloudy Cloudy / White Precipitate Start->Cloudy Oiling Phase Separation (Oiling Out) Start->Oiling Precipitate Crystalline Precipitate Start->Precipitate Atmosphere Was bottle left open? Cloudy->Atmosphere pHCheck Is pH > 10? Oiling->pHCheck SolventCheck Solvent Used? Precipitate->SolventCheck SchiffBase Diagnosis: Imine Formation (Reaction with Solvent) SolventCheck->SchiffBase Acetone/Ketones CO2Issue Diagnosis: Carbonate Formation (Reaction with Air) Atmosphere->CO2Issue Yes pHIssue Diagnosis: Free Base Separation (Needs Acidification) pHCheck->pHIssue Yes (Basic)

Figure 1: Diagnostic flowchart for identifying the root cause of solubility failures.

Scenario-Based Troubleshooting Guides

Scenario A: "The solution turned cloudy immediately."

Diagnosis: Carbonate Salt Formation. 4-Amino-PMP rapidly absorbs CO₂ from the air. The resulting carbonate salt is often insoluble in the organic solvent you are using (e.g., toluene or DCM), causing it to crash out as a fine white powder.

Corrective Protocol:

  • Filtration: Filter the solution through a 0.45 µm PTFE filter to remove the carbonate salt.

  • Inert Handling: Always dispense 4-Amino-PMP under Nitrogen or Argon.

  • Restoration: If the bulk liquid is cloudy, purge with dry Nitrogen for 15 minutes; however, filtration is usually required.

Scenario B: "I used Acetone to dissolve it, and a solid formed."

Diagnosis: Chemical Reaction (Schiff Base Formation). You have synthesized a new compound. The primary amine on 4-Amino-PMP reacts with the carbonyl group of acetone to form an imine (Schiff base) and water. This is irreversible in this context.

Solvent Compatibility Table:

Solvent ClassCompatibilityRecommended SolventsForbidden Solvents
Alcohols Excellent Methanol, Ethanol, IsopropanolNone
Ketones FATAL NoneAcetone, MEK, Cyclohexanone
Chlorinated GoodDichloromethane (DCM), ChloroformNone
Ethers GoodTHF, Diethyl EtherNone
Aqueous pH DependentWater (Acidified), PBS (Adjusted)Water (Basic pH >11)
Scenario C: "It oils out in my aqueous buffer."

Diagnosis: Hydrophobic Effect of the Free Base. While the amine groups are hydrophilic, the five methyl groups (pentamethyl) make the molecule lipophilic. At high pH (where the molecule is uncharged), the lipophilic tail dominates, leading to phase separation.

The Fix: You must convert the Free Base into a Salt.

  • Target pH: < 7.0 (Preferably pH 4–6 for stock solutions).

  • Acid Selection: Hydrochloric acid (HCl) or Acetic acid.

Standard Operating Procedures (SOPs)

SOP 1: Preparation of a Stable Aqueous Stock Solution (100 mM)

Use this protocol for biological assays to prevent phase separation.

  • Calculate: Determine the mass required (MW ≈ 170.30 g/mol ). For 10 mL of 100 mM, you need ~170 mg.

  • Dissolve: Add the 4-Amino-PMP liquid to 8 mL of ultrapure water. Note: The pH will spike to >11.

  • Titrate: While stirring, add 1N HCl dropwise. Monitor pH.

    • Observation: As pH drops below 9, the solution will clarify and stabilize.

    • Target: Adjust pH to 7.4 (physiological) or 6.0 (for higher stability).

  • Finalize: Add water to reach the final 10 mL volume.

  • Sterilize: Filter sterilize (0.22 µm PES). Do not autoclave (thermal degradation risk).

SOP 2: Handling for Organic Synthesis

Use this protocol to prevent carbonate cloudiness.

  • Purge the receiving flask with Nitrogen/Argon.

  • Use a glass syringe with a long needle to withdraw 4-Amino-PMP from the manufacturer's bottle.

    • Tip: Do not pour.[1] Pouring introduces massive surface area for CO₂ absorption.

  • Inject directly into the solvent (e.g., dry DCM or Methanol).

  • Seal the reaction vessel immediately.

Advanced Mechanism: The CO₂ Trap

Understanding why the cloudiness occurs helps enforce strict handling protocols.

CO2Mechanism cluster_prevention Prevention Strategy FreeBase 4-Amino-PMP (Liquid, Soluble) Intermediate Carbamic Acid Intermediate FreeBase->Intermediate + CO2 Air Atmospheric CO2 Salt Ammonium Carbamate Salt (Solid, INSOLUBLE in Organics) Intermediate->Salt + Free Base InertGas Nitrogen/Argon Blanket InertGas->Air Blocks

Figure 2: Mechanism of atmospheric instability leading to false insolubility.

References

  • Thermo Scientific Chemicals. (n.d.).[2] 4-Amino-1,2,2,6,6-pentamethylpiperidine, 99%.[1][2][3][4] Fisher Scientific.[1][2] Retrieved February 12, 2026, from [Link]

    • Citation for physical state (liquid)
  • PubChem. (n.d.).[5][6] 4-Amino-1,2,2,6,6-pentamethylpiperidine (Compound).[1][2][3][4][6][7][8][9] National Library of Medicine. Retrieved February 12, 2026, from [Link]

    • Citation for chemical structure, basicity, and molecular weight.[9][10]

  • Citation for solubility protocols of the structurally rel
  • Citation for air sensitivity and storage class.

Sources

Technical Support Center: Navigating the Scale-Up of 4-Amino-1,2,2,6,6-pentamethylpiperidine Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges encountered during the scale-up of 4-Amino-1,2,2,6,6-pentamethylpiperidine synthesis. This guide is designed for researchers, chemists, and process engineers transitioning from laboratory-scale experiments to pilot and industrial-scale production. Here, we provide practical, in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and successful scale-up.

Introduction to a Challenging Scale-Up

4-Amino-1,2,2,6,6-pentamethylpiperidine is a key building block in the synthesis of various specialty chemicals, including hindered amine light stabilizers (HALS) and pharmaceuticals. While its synthesis may appear straightforward at the bench scale, large-scale production introduces a host of challenges that can impact yield, purity, and safety.[1][2] This guide will walk you through these potential hurdles and offer robust solutions.

The typical synthetic pathway to 4-Amino-1,2,2,6,6-pentamethylpiperidine often involves a multi-step process, which can be generalized as follows:

G A 2,2,6,6-Tetramethyl-4-piperidone (TAA) B Reductive Amination A->B NH3, H2, Catalyst C 4-Amino-2,2,6,6-tetramethylpiperidine (TAD) B->C D N-methylation C->D Formaldehyde, Formic Acid (Eschweiler-Clarke reaction) E 4-Amino-1,2,2,6,6-pentamethylpiperidine D->E

Caption: Generalized synthetic pathway for 4-Amino-1,2,2,6,6-pentamethylpiperidine.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and initial hurdles faced during the scale-up process.

Q1: We are seeing a significant drop in yield when moving from a 1L to a 100L reactor for the reductive amination step. What are the likely causes?

A1: This is a classic scale-up challenge. The primary culprits are often related to mass and heat transfer limitations.

  • Mass Transfer: In a larger reactor, achieving efficient mixing of the three phases (solid catalyst, liquid substrate/solvent, and gaseous hydrogen) is more difficult. This can lead to localized "starvation" of hydrogen or substrate at the catalyst surface, slowing down the reaction rate and promoting side reactions.

  • Heat Transfer: Reductive amination is an exothermic reaction. A larger reactor has a smaller surface-area-to-volume ratio, making heat dissipation less efficient. Uncontrolled temperature increases can lead to side reactions, catalyst deactivation, and potential safety hazards.

  • Catalyst Suspension: Ensuring the catalyst remains uniformly suspended in a large volume is critical. Inadequate agitation can cause the catalyst to settle, drastically reducing the available catalytic surface area.

Q2: Our final product has a persistent yellow discoloration after N-methylation, which was not present in our lab-scale batches. How can we address this?

A2: Yellowing often indicates the presence of impurities formed through side reactions during the Eschweiler-Clarke N-methylation.

  • Over-methylation: While the Eschweiler-Clarke reaction is generally robust, excessive heating or prolonged reaction times can lead to the formation of quaternary ammonium salts or other degradation products.

  • Formaldehyde Purity: The quality of formaldehyde used is crucial. At scale, larger quantities may contain more impurities, such as paraformaldehyde, which can lead to different reaction pathways and colored byproducts.

  • Thermal Decomposition: The product itself or intermediates may be susceptible to thermal degradation if "hot spots" occur in the reactor due to poor mixing and heat transfer.

Q3: What are the primary safety concerns when scaling up the production of piperidine derivatives like this?

A3: Safety is paramount. Key concerns include:

  • Flammability: Many solvents used in the synthesis are flammable. At an industrial scale, the risk of ignition is higher due to the larger quantities and potential for static discharge.

  • Toxicity and Corrosivity: Piperidine derivatives can be corrosive and toxic.[3] Proper personal protective equipment (PPE) and closed-system handling are essential to prevent exposure.

  • Reaction Runaway: The exothermicity of both the reductive amination and N-methylation steps poses a significant risk of a thermal runaway reaction if not properly controlled. This can lead to a rapid increase in pressure and temperature, potentially causing a reactor failure.

  • Hydrogen Handling: The use of hydrogen gas in the reductive amination step requires specialized equipment and procedures to prevent leaks and explosive mixtures with air.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to more complex problems you may encounter.

Guide 1: Optimizing the Reductive Amination of 2,2,6,6-Tetramethyl-4-piperidone

Problem: Inconsistent reaction times and formation of byproducts, such as the corresponding hydroxylamine or dimerized impurities.

Causality Analysis:

The formation of byproducts in reductive amination is often a result of an imbalance in the relative rates of competing reactions. For instance, the initial reaction of the ketone with ammonia to form an imine can be slow, allowing for the direct reduction of the ketone to the corresponding alcohol.

Troubleshooting Workflow:

G Start Problem: Inconsistent Reductive Amination Check1 Review Catalyst Loading & Activity Start->Check1 Check2 Analyze Hydrogen Pressure & Delivery Start->Check2 Check3 Evaluate Ammonia Concentration Start->Check3 Check4 Assess Mixing & Agitation Speed Start->Check4 Solution1 Increase catalyst loading or use a more active catalyst (e.g., Raney Nickel, supported Pd/C). Check1->Solution1 Solution2 Ensure consistent H2 pressure. Check for leaks. Improve H2 sparging for better gas-liquid mass transfer. Check2->Solution2 Solution3 Increase ammonia concentration to favor imine formation. Consider using anhydrous ammonia. Check3->Solution3 Solution4 Increase agitation speed. Model fluid dynamics to ensure catalyst suspension. Check4->Solution4 End Consistent Reaction & High Purity TAD Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting workflow for the reductive amination step.

Experimental Protocol: Catalyst Screening at Pilot Scale

  • Reactor Setup: Use a 10L-50L hydrogenator equipped with a variable speed agitator, temperature control, and gas entrainment impeller.

  • Standard Reaction: Charge the reactor with 2,2,6,6-tetramethyl-4-piperidone, solvent (e.g., methanol), and ammonia.

  • Catalyst Introduction: Introduce a standard loading (e.g., 5% w/w) of your current catalyst.

  • Reaction Conditions: Pressurize with hydrogen to the desired pressure (e.g., 10-50 bar) and heat to the target temperature (e.g., 80-120°C).

  • Monitoring: Take samples periodically and analyze by GC-MS to monitor the disappearance of the starting material and the formation of the desired product and byproducts.

  • Comparison: Repeat the experiment with different catalysts (e.g., Raney Nickel, different grades of Pd/C, Rh/C) and at varying loadings to identify the most efficient system.

CatalystLoading (w/w)Reaction Time (h)TAD Purity (%)Key Byproduct (%)
Pd/C (5%)5%12924-hydroxy-TAD (3%)
Raney Ni10%8974-hydroxy-TAD (1%)
Rh/C (5%)3%1095Dimer impurity (2%)

Table 1: Example data from a pilot-scale catalyst screening for reductive amination.

Guide 2: Controlling the N-methylation (Eschweiler-Clarke) Reaction

Problem: The formation of N-formyl or over-methylated quaternary salt impurities, leading to difficult purification.

Causality Analysis:

The Eschweiler-Clarke reaction proceeds through the formation of an N-formyl intermediate, which is then reduced. If the reaction stalls or conditions are not optimal, this intermediate can accumulate. Over-methylation occurs if the reaction temperature is too high or if there is an imbalance in the stoichiometry of formaldehyde and formic acid.

Troubleshooting Steps:

  • Stoichiometry Control: Precise control over the molar ratios of formaldehyde and formic acid is critical. A slight excess of formic acid is often used to ensure complete reduction of the N-formyl intermediate.

  • Temperature Management: Maintain a strict temperature profile. The initial addition of reagents should be done at a lower temperature to control the initial exotherm, followed by a controlled ramp-up to the desired reaction temperature (typically 90-110°C).

  • Order of Addition: The order of addition can influence the reaction outcome. Adding the 4-Amino-2,2,6,6-tetramethylpiperidine to a pre-heated mixture of formaldehyde and formic acid can sometimes improve selectivity.

  • Work-up Procedure: After the reaction is complete, a proper work-up is essential. This typically involves basification (e.g., with NaOH) to neutralize excess formic acid and liberate the free amine, followed by extraction. Incomplete basification can lead to the product precipitating as a formate salt.

Experimental Protocol: Optimizing Reagent Stoichiometry

  • Baseline Experiment: In a 10L reactor, perform the reaction using your standard stoichiometry (e.g., 1.2 eq. formaldehyde, 1.2 eq. formic acid).

  • Vary Formic Acid: Keeping the formaldehyde constant, run experiments with varying equivalents of formic acid (e.g., 1.1 eq., 1.3 eq., 1.5 eq.).

  • Vary Formaldehyde: Keeping the optimal formic acid concentration, vary the equivalents of formaldehyde (e.g., 1.1 eq., 1.3 eq.).

  • Analysis: Analyze the crude product from each reaction by HPLC or LC-MS to quantify the desired product and key impurities (N-formyl and quaternary salt).

Formaldehyde (eq.)Formic Acid (eq.)Product Purity (%)N-formyl Impurity (%)Quaternary Salt (%)
1.21.2943.51.0
1.21.598<0.51.2
1.31.597<0.52.5

Table 2: Example data for optimizing Eschweiler-Clarke reaction stoichiometry.

Part 3: Purification at Scale

Simple laboratory purification methods like column chromatography are generally not feasible for large-scale production.[2]

Recommended Purification Strategy:

  • Extraction: After basification of the N-methylation reaction mixture, perform a liquid-liquid extraction with a suitable solvent (e.g., toluene, methyl tert-butyl ether).

  • Solvent Swap: If necessary, perform a solvent swap to a higher boiling point solvent suitable for distillation.

  • Fractional Vacuum Distillation: This is the most effective method for purifying 4-Amino-1,2,2,6,6-pentamethylpiperidine at scale. The relatively high boiling point of the product allows for the separation of lower-boiling impurities and non-volatile residues. Careful control over the vacuum pressure and column efficiency is key to achieving high purity.

References

  • Process for preparation of 4-amino-2,2,6,6-tetramethylpiperidine (TAD).
  • Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine.
  • Chemical process for preparing phenylpiperidinyl indole derivatives.
  • Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis. Benchchem.

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Technical Support Center: Minimizing Impurities in the Reductive Amination of Piperidones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for minimizing impurities during the reductive amination of piperidones. Authored from the perspective of a Senior Application Scientist, this document combines theoretical principles with practical, field-tested solutions to common challenges encountered in the synthesis of piperidine derivatives, which are crucial scaffolds in numerous pharmaceutical compounds.[1][2][3]

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering probable causes and actionable solutions.

Issue 1: Low Yield of the Desired N-Substituted Piperidine

Question: I am experiencing a low yield of my target N-substituted piperidine. What are the likely causes and how can I improve it?

Answer: Low yields in the reductive amination of piperidones typically stem from three primary issues: incomplete imine/iminium ion formation, competing side reactions, or suboptimal reaction conditions.[4] Let's break down the troubleshooting process.

Probable Causes & Solutions:

  • Incomplete Imine/Iminium Ion Formation: The formation of the imine or iminium ion intermediate is a reversible and often rate-limiting step.[5][6]

    • Solution 1: Pre-formation of the Imine. Before adding the reducing agent, stir the piperidone and the amine together for a period (e.g., 1-2 hours) to favor imine formation.[4][5] The use of a dehydrating agent, such as molecular sieves or anhydrous magnesium sulfate, can also shift the equilibrium towards the imine.[7]

    • Solution 2: pH Optimization. Imine formation is generally favored under weakly acidic conditions (pH 4-5).[8][9] This is because protonation of the carbonyl oxygen activates it for nucleophilic attack by the amine. However, if the pH is too low, the amine nucleophile will be protonated and become non-nucleophilic.[9] Acetic acid is often added as a catalyst to achieve the optimal pH range.[10]

  • Side Reaction: Reduction of the Piperidone Starting Material. Stronger reducing agents can directly reduce the ketone of the piperidone to a 4-hydroxypiperidine byproduct.[4]

    • Solution: Choice of Reducing Agent. Employ a milder reducing agent that selectively reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason, as it is less reactive than sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[4][5][11]

  • Suboptimal Reaction Conditions:

    • Solution: Solvent Choice. Dichloroethane (DCE) and tetrahydrofuran (THF) are common solvents. Reactions are often faster in DCE.[5] Ensure your starting materials are fully dissolved to prevent low conversion.[12]

Issue 2: Presence of an Over-Alkylated Tertiary Amine Impurity

Question: My final product is contaminated with a tertiary amine, where the desired secondary amine product has reacted with another molecule of the piperidone. How can I prevent this?

Answer: This over-alkylation is a common side reaction, especially when the newly formed secondary amine is more nucleophilic than the starting amine.[4][11]

Probable Causes & Solutions:

  • Stoichiometry: An excess of the piperidone starting material increases the probability of the product reacting a second time.

    • Solution 1: Adjust Stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the amine to drive the reaction towards the desired secondary amine and minimize the concentration of available piperidone.[4]

    • Solution 2: Controlled Addition. Add the piperidone slowly to a mixture of the amine and the reducing agent. This maintains a low concentration of the piperidone throughout the reaction, disfavoring the second addition.

  • Reaction Kinetics: The secondary amine product can compete with the starting primary amine for the piperidone.

    • Solution: Stepwise Procedure. For particularly problematic substrates, a stepwise or indirect approach is recommended.[5] First, form the imine, potentially isolating it, and then perform the reduction in a separate step. This ensures no excess piperidone is present during the reduction.[5]

Issue 3: Formation of a 4-Hydroxypiperidine Impurity

Question: I am observing a significant amount of 4-hydroxypiperidine in my crude product. What is causing this and how can it be minimized?

Answer: The formation of 4-hydroxypiperidine is a result of the direct reduction of the piperidone's ketone group by the hydride reagent.[4]

Probable Causes & Solutions:

  • Reducing Agent Reactivity: The choice of reducing agent is critical. Stronger reducing agents like sodium borohydride (NaBH₄) are more likely to reduce the ketone.[11][13]

    • Solution 1: Use a Selective Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for the reduction of iminium ions in the presence of ketones and is the preferred reagent to avoid this side reaction.[5][10][11]

    • Solution 2: Indirect Method with NaBH₄. If NaBH₄ must be used, it is crucial to ensure the complete formation of the imine before its addition.[13] This is because NaBH₄ is capable of reducing both the imine and the ketone.[13]

Issue 4: Dimerization of the Piperidone or Product

Question: I am seeing a high molecular weight impurity that I suspect is a dimer. How does this form and how can I avoid it?

Answer: Dimerization can occur through various pathways. For instance, the enamine form of the piperidone can react with an iminium ion, or the product amine can undergo further reactions. In some cases, such as with δ-1-piperidine-2-carboxylic acid, dimerization is a known phenomenon.[14]

Probable Causes & Solutions:

  • Reaction Concentration: Higher concentrations can favor intermolecular reactions leading to dimerization.

    • Solution: Dilution. Running the reaction at a lower concentration can disfavor the bimolecular dimerization pathway.

  • Reaction Temperature: Higher temperatures can sometimes promote side reactions.

    • Solution: Temperature Control. Conduct the reaction at room temperature or below, if the reaction rate is still feasible.

Issue 5: Difficulty in Purifying the Final Product

Question: I am struggling to separate my desired N-substituted piperidine from the unreacted starting materials and byproducts. What purification strategies are most effective?

Answer: Purification of piperidine derivatives often requires a multi-step approach due to the similar polarities of the product and potential impurities.

Recommended Purification Workflow:

  • Acid-Base Extraction: This is a powerful technique to separate the basic piperidine product from neutral or acidic impurities.[1]

    • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash with a dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer.

    • Separate the layers.

    • Basify the aqueous layer with a base (e.g., NaOH) to liberate the free amine.

    • Extract the product back into an organic solvent.

    • Dry the organic layer and concentrate.

  • Column Chromatography: If acid-base extraction is insufficient, flash column chromatography on silica gel is a standard method for purifying amines.[3] The choice of eluent will depend on the polarity of your specific product.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal choice of reducing agent for the reductive amination of piperidones?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally considered the reagent of choice.[5][11] It is mild and exhibits excellent selectivity for reducing the intermediate iminium ion in the presence of the piperidone's ketone group, thus minimizing the formation of the 4-hydroxypiperidine byproduct.[4][10] While sodium cyanoborohydride (NaBH₃CN) is also selective, it is highly toxic.[10] Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce both the ketone and the imine, leading to more side products if not used in a carefully controlled stepwise manner.[11][13]

Q2: How critical is pH control in this reaction?

A2: pH control is very important. The reaction is typically carried out under weakly acidic conditions (pH 4-5) to facilitate the formation of the imine intermediate.[9] If the medium is too acidic, the amine starting material will be protonated, rendering it non-nucleophilic and halting the reaction.[9] If the medium is too basic, the formation of the iminium ion, which is more electrophilic than the imine, is disfavored. The addition of acetic acid is a common strategy to maintain the appropriate pH.[10]

Q3: Can steric hindrance be a problem in the reductive amination of piperidones?

A3: Yes, steric hindrance can significantly impact the reaction.[15] Bulky substituents on either the piperidone or the amine can slow down the initial nucleophilic attack to form the hemiaminal and subsequent imine.[15][16] In cases of severe steric hindrance, longer reaction times, elevated temperatures, or the use of a Lewis acid catalyst may be necessary to promote the reaction.[13]

Q4: What is the difference between a direct and an indirect (stepwise) reductive amination?

A4: In a direct reductive amination, the piperidone, amine, and reducing agent are all mixed together in a single pot.[5] This is often more convenient. In an indirect or stepwise procedure, the imine is formed first, and the reducing agent is added in a subsequent step.[5] The indirect method is advantageous when over-alkylation is a significant problem or when using a less selective reducing agent like NaBH₄, as it ensures the piperidone is consumed before the reduction step.[5][13]

Q5: What analytical techniques are best for monitoring the reaction and identifying impurities?

A5: A combination of techniques is recommended for thorough analysis:

  • Thin-Layer Chromatography (TLC): For quick, qualitative monitoring of the reaction's progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products and impurities.[17][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for identifying the molecular weights of non-volatile products and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information for the final product and can be used to characterize major impurities after isolation.

Section 3: Data and Protocols

Table 1: Comparison of Common Reducing Agents
Reducing AgentAbbreviationTypical SolventsKey AdvantagesKey Disadvantages
Sodium TriacetoxyborohydrideNaBH(OAc)₃ / STABDCE, DCM, THFHigh selectivity for imines/iminiums; minimizes ketone reduction.[5][11][13]Water-sensitive.[13]
Sodium CyanoborohydrideNaBH₃CNMethanolSelective for imines/iminiums at acidic pH.[9][11]Highly toxic byproducts (cyanide).[10][19]
Sodium BorohydrideNaBH₄Methanol, EthanolInexpensive.Reduces both ketones and imines; requires careful control to be selective.[11][13]
Catalytic HydrogenationH₂/Catalyst (e.g., Pd/C)VariousCan be used for large-scale reactions.May reduce other functional groups (e.g., double bonds, nitro groups).[5]
Experimental Protocol: Optimized Reductive Amination of N-Boc-4-piperidone with Aniline

This protocol is designed to favor the formation of N-Boc-4-anilinopiperidine while minimizing common side reactions.[4]

Materials:

  • N-Boc-4-piperidone

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) in DCE, add aniline (1.1 eq) followed by acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-4-anilinopiperidine.[3]

Section 4: Visualizing Mechanisms and Workflows

Diagram 1: General Reductive Amination Pathway

G Piperidone Piperidone Hemiaminal Hemiaminal Intermediate Piperidone->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H2O Product N-Substituted Piperidine Imine->Product + [H] (Reducing Agent) G cluster_main Main Reaction Path cluster_side1 Side Reactions Piperidone Piperidone Imine Imine/Iminium Ion Piperidone->Imine + Amine Hydroxypiperidine 4-Hydroxypiperidine Piperidone->Hydroxypiperidine + [H] (Strong Reductant) Product Desired Secondary Amine Imine->Product + [H] TertiaryAmine Over-Alkylated Tertiary Amine Product->TertiaryAmine + Piperidone, + [H]

Caption: Key side reactions that compete with the desired product formation.

Diagram 3: Troubleshooting Logic Flow

G Start Low Yield or Impure Product? Impurity_ID Identify Main Impurity Start->Impurity_ID Overalkylation Over-alkylation? Impurity_ID->Overalkylation Tertiary Amine Present Ketone_Reduction Ketone Reduction? Impurity_ID->Ketone_Reduction Alcohol Present Sol_Low_Yield Pre-form Imine Optimize pH (4-5) Check Solvent/Solubility Impurity_ID->Sol_Low_Yield Mainly Starting Material Sol_Overalkylation Adjust Stoichiometry (Excess Amine) Use Stepwise Method Overalkylation->Sol_Overalkylation Yes Sol_Ketone_Reduction Use Milder Reductant (e.g., NaBH(OAc)3) Ketone_Reduction->Sol_Ketone_Reduction Yes

Caption: A decision-making workflow for troubleshooting common issues.

References

  • Common side reactions in the synthesis of 4-anilinopiperidine compounds. Benchchem.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (2019). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 24(2), 298. Available at: [Link]

  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • Gaspari, M., Cuda, F., Di Francesco, A., Raggi, M. A., & Pierri, G. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis, 35(9), 1259–1267. Available at: [Link]

  • Preventing over-alkylation in reductive amination. Benchchem.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(10), 1383-1397. Available at: [Link]

  • Reductive Amination. Organic Chemistry Group, University of Leeds.
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. Available at: [Link]

  • Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. (2022). YouTube. Available at: [Link]

  • Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline. Benchchem.
  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. (2026). Organic Process Research & Development. ACS Publications. Available at: [Link]

  • Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination.
  • Advances in Piperidone Synthesis Techniques. (n.d.). Scribd. Available at: [Link]

  • Total wash elimination for solid phase peptide synthesis. (2023). Nature Communications. Available at: [Link]

  • Reductive amination of aldehyde 2,4-dinitorophenylhydrazones using 2-picoline borane and high-performance liquid chromatographic analysis. (2009). Journal of Chromatography A. Available at: [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure. (2020). ChemSusChem. Available at: [Link]

  • Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. (2021). Green Chemistry. Available at: [Link]

  • Reductive amination. (n.d.). Wikipedia. Available at: [Link]

  • Amine. (n.d.). Wikipedia. Available at: [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025). Reddit. Available at: [Link]

  • What are the best methods for Piperidine purification alternatives to distillation? (2014). ResearchGate. Available at: [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Available at: [Link]

  • Reductive amination of aldehyde 2,4-dinitrophenylhydrazones using cyanoborohydride for determination of selected carbonyl compounds in Port wines, table wines, and wine spirits. (2025). ResearchGate. Available at: [Link]

  • The dimerization of delta-1-piperidine-2-carboxylic acid. (1967). Biochemical Journal. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. Available at: [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (2013). Journal of Pharmaceutical Sciences. Available at: [Link]

  • Reductive amination and amide synthesis. (n.d.). ResearchGate. Available at: [Link]

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Technical Support Center: Optimizing 4-Amino-1,2,2,6,6-pentamethylpiperidine for UV Protection

[1]

Ticket ID: HALS-OPT-4APMP Status: Open Support Tier: Senior Application Scientist Subject: Concentration Optimization & Troubleshooting for 4-Amino-1,2,2,6,6-pentamethylpiperidine[1]

Overview: Understanding Your Reagent

Welcome to the technical support hub. You are working with 4-Amino-1,2,2,6,6-pentamethylpiperidine (hereafter referred to as 4-Amino-PMP ).[1]

Unlike standard UV filters (e.g., Avobenzone) that absorb photons, this compound is a Hindered Amine Light Stabilizer (HALS) .[1] It functions as a radical scavenger, not a photon blocker.[1] The "4-amino" functionality specifically allows this molecule to be used as a reactive building block to graft UV stability directly onto polymer backbones or to be used as a high-solubility free additive.[1]

Below are the specific troubleshooting guides and optimization protocols designed to address common failure modes in your experiments.

Module 1: Formulation & Solubility Strategy
Q: My solution is precipitating or "blooming" after curing. What is the solubility limit?

A: Blooming occurs when the HALS concentration exceeds the solubility limit of the matrix, causing migration to the surface.[1] 4-Amino-PMP is a liquid at room temperature (bp ~215°C) and generally exhibits high compatibility with non-polar solvents, but the primary amine group can cause crystallization in polar matrices if not neutralized.[1]

ParameterSpecificationApplication Note
Physical State Liquid (Colorless/Pale Yellow)Easy handling; no melting step required.[1]
pKa (Calculated) ~10.6High Basicity. Will react with acidic additives.[1]
Solubility Organic Solvents (High), Water (Moderate)Soluble in methanol, acetone, toluene.[1]
Rec. Loading 0.1% – 2.0% (w/w)Start low.[1] >2.5% rarely yields linear benefit.[1]

Troubleshooting Protocol:

  • Check Acidic Additives: If your formulation contains phenolic antioxidants or acidic catalysts, 4-Amino-PMP may form salts, rendering it insoluble and inactive.[1]

  • Covalent Attachment: If blooming persists at low concentrations (<0.5%), utilize the -NH2 group at the 4-position to covalently react the stabilizer onto your polymer backbone (e.g., reacting with anhydride or epoxy groups).[1] This eliminates migration entirely.[1]

Q: Can I use this in an acidic formulation (pH < 5)?

A: Proceed with extreme caution. While 4-Amino-PMP is an N-methylated HALS (which reduces basicity compared to N-H HALS), the pendant primary amine at position 4 is highly basic.[1] In acidic environments, this amine will protonate (

1
  • Consequence: Protonation deactivates the radical scavenging capability and may interfere with acid-catalyzed curing mechanisms (e.g., in coatings).[1][2]

  • Solution: For acidic formulations, you must cap the 4-amino group (e.g., amidation) prior to addition, or switch to a non-basic amino-ether (NOR) HALS if the pH is extremely low.[1]

Module 2: The Mechanism (Why it works)
Q: I ran a UV-Vis spectrum, but the compound shows negligible absorption in the UV range. Is it defective?

A: No. This is a common misconception.[1] HALS do not function by absorbing UV light (screening).[1] They function via the Denisov Cycle , a regenerative process that traps free radicals formed after UV photons have broken chemical bonds.[1]

The Denisov Cycle (Regenerative Scavenging):

  • Activation: The HALS is oxidized to a Nitroxyl radical (

    
    ).[1]
    
  • Trapping: The Nitroxyl radical traps a polymer radical (

    
    ) to form an Amino-ether (
    
    
    ).[1]
  • Regeneration: The Amino-ether reacts with a peroxy radical (

    
    ), regenerating the Nitroxyl radical and stabilizing the polymer chain.[1]
    

Visualization of the Pathway:

DenisovCyclecluster_cycleRegenerative Protection LoopHALS4-Amino-PMP(Parent Amine)NitroxylNitroxyl Radical(>N-O•)HALS->NitroxylOxidation(Activation)AminoEtherAmino-Ether(>N-OR)Nitroxyl->AminoEther+ R• (Trapping)AminoEther->Nitroxyl+ ROO• (Regeneration)StableProdStable Product(ROOR / ROH)AminoEther->StableProdByproduct ReleasePolymerRadPolymer Radical(R•)PolymerRad->AminoEtherPeroxyRadPeroxy Radical(ROO•)PeroxyRad->Nitroxyl

Figure 1: The Denisov Cycle illustrating the regenerative radical scavenging mechanism of HALS.

Module 3: Optimization Protocol
Q: How do I determine the optimal concentration for my specific matrix?

A: Do not rely on "standard" 1% loading. Optimization requires a Dose-Response Degradation Study . Follow this step-by-step workflow to pinpoint the Minimum Effective Concentration (MEC).

Experimental Workflow:

  • Preparation: Prepare 5 samples with 4-Amino-PMP concentrations: 0.0% (Control), 0.25%, 0.50%, 1.0%, 2.0% .

  • Accelerated Weathering: Subject samples to QUV (ASTM G154) or Xenon Arc (ASTM G155) exposure.[1]

    • Critical: Ensure light source matches end-use (UVA-340 for outdoor simulation).

  • Monitoring: Measure Carbonyl Index (via FTIR) or Yellowing Index (via Colorimeter) at fixed intervals (e.g., every 100 hours).

  • Analysis: Plot degradation vs. time. The optimal concentration is the point where the degradation rate plateaus (diminishing returns).[1]

Decision Logic for Optimization:

OptimizationLogicStartStart Optimization(0.1% - 2.0% Range)TestAccelerated Weathering(ASTM G154/G155)Start->TestResultAnalyze Degradation RateTest->ResultLowPerfHigh DegradationResult->LowPerfRate HighPlateauPerformance PlateauResult->PlateauRate StableBloomingSurface Blooming/ChalkingResult->BloomingSurface DefectsIncreaseDoseIncrease by 0.25%LowPerf->IncreaseDoseIncrease Conc.CheckCostSelect Lowest Effective Dose(Cost/Performance Balance)Plateau->CheckCostOptimal FoundDecreaseDoseReduce Conc. orGraft to BackboneBlooming->DecreaseDoseSolubility ExceededIncreaseDose->TestDecreaseDose->Test

Figure 2: Decision tree for determining the optimal HALS concentration.

Module 4: Synergies & Incompatibilities
Q: Can I combine this with UV Absorbers (Benzotriazoles)?

A: Yes, this is highly recommended. HALS and UV Absorbers (UVA) work synergistically.[1]

  • UVA (e.g., Tinuvin 328): Follows Beer-Lambert law.[1] Absorbs photons before they break bonds.[1] However, surface protection fails as the UVA degrades or thickness decreases.[1]

  • HALS (4-Amino-PMP): Scavenges radicals generated by photons that "leak" past the UVA.[1]

  • Recommendation: A typical synergistic ratio is 2:1 (UVA : HALS) .[1] For example, 1.0% UVA + 0.5% 4-Amino-PMP.[1]

Q: Why did my formulation turn pink/yellow?

A: This is likely a "Pink Water" or gas-fading issue caused by NOx interaction or Phenolic Antioxidant Antagonism .[1]

  • Mechanism: HALS are basic.[1][3][4] If you use phenolic antioxidants (like BHT), the HALS can deprotonate the phenol, creating a phenolate ion which is highly colored (often quinone structures).[1]

  • Fix:

    • Remove BHT-based antioxidants.[1]

    • Use "Phenol-Free" stabilization systems (e.g., Phosphites or Thioethers).[1]

    • Ensure the 4-Amino group is reacted (capped) if not intended for grafting.[1]

References
  • PubChem. (2025).[1] 4-Amino-1,2,2,6,6-pentamethylpiperidine Compound Summary. National Center for Biotechnology Information.[1] Link

  • Hodgson, J. L., & Coote, M. L. (2010).[1][4] Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation? Macromolecules, 43(10), 4573–4583.[1] Link[1]

  • Gryn'ova, G., Ingold, K. U., & Coote, M. L. (2012).[1] New Insights into the Mechanism of Amine/Nitroxide Cycling during the Hindered Amine Light Stabilizer Inhibited Oxidative Degradation of Polymers.[1][5] Journal of the American Chemical Society, 134(31), 12979–12988.[1] Link[1]

  • BASF. (2020).[1] Tinuvin® & Chimassorb®: Hindered Amine Light Stabilizers (HALS) Technical Guide.[1] (Note: General reference for HALS loading protocols in industrial applications). Link[1]

Technical Support Center: Mitigating HALS Interactions in Polymer Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Stabilization Chemistry / Additive Interactions Assigned Specialist: Senior Application Scientist, Polymer Stability Group

Executive Summary & Diagnostic Triage

To: Research Scientists & Drug Development Professionals Hindered Amine Light Stabilizers (HALS) are the gold standard for preventing photo-oxidative degradation in medical packaging and delivery devices. However, their basicity (pKa ~9.0 for standard grades) makes them highly reactive toward other formulation components.

In drug development, an interaction failure doesn't just mean a yellow plastic; it means potential leachables , compromised drug stability , and regulatory non-compliance .

Quick Diagnostic: What are you observing?
SymptomLikely InteractionImmediate Suspects
Rapid Loss of Mechanical Properties (Cracking/Chalking)Acid-Base Deactivation Halogenated Flame Retardants, Pesticides (Ag-films), Acidic Pigments, Residual Catalysts.
Pink or Salmon Discoloration Gas Fading / Phenolic Oxidation Phenolic Antioxidants (BHT) + NOx gases + HALS Alkalinity.
Yellowing + Haze Sulfur Antagonism Thioester secondary antioxidants (DSTDP/DLTDP) + HALS.
Surface Blooming Incompatibility / Migration Low MW HALS migrating in polar matrices.

Interaction Knowledge Base

Issue A: The Acid-Base Deactivation (The "Salt" Trap)

The Mechanism: Standard HALS (e.g., HALS-770, HALS-944) contain secondary or tertiary amine groups. In the presence of acidic species—such as halogenated flame retardants, pesticide residues, or acidic carbon black—the amine undergoes protonation to form a salt.


Consequence:  The protonated amine cannot enter the Denisov Cycle  (the regenerative radical scavenging loop), rendering the stabilizer useless.

The Fix:

  • Switch to NOR HALS: These are Amino-Ether HALS (N-OR). The basicity is drastically reduced by the alkoxy group on the nitrogen, preventing salt formation while maintaining radical scavenging capability.

  • Neutralization: Add acid scavengers (Hydrotalcite or Zinc Stearate) to buffer the system.

Issue B: Sulfur Antagonism

The Mechanism: Thioesters (like DSTDP) are excellent secondary antioxidants for long-term heat stability. However, their oxidation byproducts are acidic sulfur species. These acids deactivate basic HALS (as described above). Furthermore, HALS can inhibit the hydroperoxide decomposition capability of the thioester.

The Fix:

  • Replace Thioesters: Use high-performance Phosphites or Phosphonites as the secondary antioxidant.

  • Use High-MW HALS: If thioesters are mandatory, use high molecular weight HALS (e.g., HALS-622) which are less mobile and sterically hindered, reducing the probability of interaction.

Issue C: "Pinking" (Phenolic/NOx Interaction)

The Mechanism: Phenolic antioxidants (AO) sacrifice themselves to protect the polymer. In alkaline environments (provided by standard HALS), and in the presence of NOx gases (from warehousing fumes), phenolics over-oxidize into Quinones . These species are intensely colored (Pink/Salmon/Yellow).

The Fix:

  • Eliminate BHT: Ensure the resin is BHT-free.

  • Use "Phenol-Free" Stabilization: Combine HALS with a hydroxylamine or lactone-based stabilizer.

  • Reduce Alkalinity: Switch to NOR HALS to lower the pH of the amorphous phase.

Visualizing the Stabilization Pathways

The following diagram illustrates the decision logic for selecting the correct HALS based on formulation acidity and co-additives, alongside the failure mechanism of the Denisov Cycle.

HALS_Selection_Logic Start Formulation Analysis Check_Acid Contains Acidic Species? (FRs, Pesticides, Residual Cat.) Start->Check_Acid Standard_HALS Standard HALS (Basic: pKa ~9) Risk: Salt Formation Check_Acid->Standard_HALS No NOR_HALS NOR HALS (Non-Basic: N-OR) Safe for Acidic Media Check_Acid->NOR_HALS Yes Check_Sulfur Contains Thioesters? (DSTDP/DLTDP) Salt_Formation FAILURE: Salt Formation (>NH2+ X-) Denisov Cycle Blocked Check_Sulfur->Salt_Formation Yes (Acidic Byproducts) Phosphite Switch to Phosphite (Secondary AO) Check_Sulfur->Phosphite Recommended Standard_HALS->Check_Sulfur Standard_HALS->Salt_Formation If Acid Contact

Caption: Decision matrix for HALS selection. Red paths indicate failure modes via salt formation; Green paths indicate chemically compatible solutions.

Experimental Validation Protocols

Do not rely on datasheets alone. Validate interactions in your specific matrix using these protocols.

Protocol 1: The "Beaker" Acidity Screen

Use this to rapidly screen if your additives will kill your HALS.

  • Preparation: Dissolve 1g of your HALS in 20mL of a neutral solvent (e.g., Methanol or Toluene, depending on solubility).

  • Challenge: Dissolve 1g of the suspect additive (e.g., the Flame Retardant) in a separate beaker of the same solvent.

  • Mixing: Slowly add the additive solution to the HALS solution.

  • Observation:

    • Precipitate/Cloudiness: Immediate salt formation. FAIL.

    • Exotherm (Heat): Acid-base reaction occurring. FAIL.

    • Clear Solution: Likely compatible (proceed to thermal aging).

Protocol 2: Accelerated Gas Fading (Pinking Test)

Crucial for medical packaging stored in warehouses.

  • Sample Prep: Injection mold plaques (1mm thickness) of your full formulation.

  • Exposure: Place samples in a gas fume chamber generating NOx (generated via reaction of Sodium Nitrite and Sulfuric Acid, or standard AATCC 23 test chambers).

  • Duration: Expose for 24, 48, and 96 hours.

  • Measurement: Measure Color Index (YI - Yellowness Index) and Delta E using a spectrophotometer.

  • Criteria: A Delta E > 2.0 or distinct pink shift indicates phenolic/HALS interaction.

Protocol 3: TGA Thermal Stability Check

Determines if the interaction lowers the thermal degradation threshold.

  • Setup: Thermogravimetric Analysis (TGA).

  • Method: Ramp 10°C/min from 30°C to 600°C under Nitrogen.

  • Compare: Run the HALS alone, the Additive alone, and the 1:1 physical mixture (from Protocol 1).

  • Analysis: If the mixture decomposes at a temperature significantly lower than the individual components, a destabilizing chemical reaction has occurred.

Frequently Asked Questions (FAQ)

Q: Can I just add more HALS to overcome the acidity? A: Generally, no. Adding more HALS increases the cost and the risk of "blooming" (exuding to the surface) without solving the root cause. The acid will simply neutralize the new HALS until the acid is exhausted. You must switch to a non-basic (NOR) HALS or neutralize the acid source.

Q: I am developing a drug delivery device. Which HALS is safest for biocompatibility? A: High molecular weight, polymeric HALS (e.g., CAS 65447-77-0 types) are preferred because they resist migration and extraction. However, you must evaluate Extractables & Leachables (E&L) . Salt formation products (if you have an interaction) are often more water-soluble than the parent HALS, increasing leachable risk.

Q: What is the difference between "HALS" and "UV Absorbers"? Can I use UVAs instead to avoid these interactions? A: UV Absorbers (Benzotriazoles) filter light; HALS scavenge radicals. HALS are significantly more efficient for surface protection. UVAs are acidic/neutral and don't have the same amine-interaction issues, but they often cannot protect thin films or surfaces as effectively as HALS. A combination is often best, provided the HALS is compatible.

References

  • Mechanism of HALS & Denisov Cycle

    • Wikipedia Contributors. (2025). Hindered amine light stabilizers. Wikipedia. Link

  • HALS and Phenolic Antioxidant Interaction (Pinking)

    • Entec Polymers. (2023).[1] Pinking Discoloration in Polyolefins. Link

  • NOR HALS vs.

    • Paint.org / American Coatings Association. (2020). Proper Selection of Light Stabilizers Crucial to Long-Term Performance. Link

  • Thioester Antagonism

    • ResearchGate. (2003). A New Antagonism Between Hindered Amine Light Stabilizers and Acidic Compounds. Polymer Degradation and Stability.[2][3][4] Link

  • General Polymer Troubleshooting

    • Thermo Fisher Scientific. (2024). Polymer Troubleshooting Guide. Link

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Hindered Amine Light Stabilizers: 4-Amino-1,2,2,6,6-pentamethylpiperidine vs. Commercial Benchmarks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Hindered Amine Light Stabilizers (HALS) in Polymer Longevity

In the realm of polymer science, preventing degradation from environmental stressors is paramount. Ultraviolet (UV) radiation from sunlight is a primary adversary, initiating photo-oxidative processes that cleave polymer chains, leading to catastrophic failures such as discoloration, cracking, and loss of mechanical integrity.[1] While UV absorbers offer a first line of defense by dissipating UV energy, Hindered Amine Light Stabilizers (HALS) provide a more robust and enduring solution.[2][3]

Unlike UV absorbers, HALS do not function by absorbing UV radiation.[4][5] Instead, they act as potent radical scavengers, interrupting the chain reaction of degradation that has already been initiated.[1][2] Their remarkable efficacy stems from a regenerative catalytic process known as the Denisov Cycle. In this cycle, the HALS amine is oxidized to a stable nitroxyl radical, which then traps the destructive alkyl and peroxy radicals formed in the polymer.[2][4][6] Through a series of subsequent reactions, the initial amine is regenerated, allowing a single HALS molecule to neutralize numerous radicals, thereby providing exceptional long-term protection.[4][5]

This guide provides an in-depth comparison of a foundational HALS structure, 4-Amino-1,2,2,6,6-pentamethylpiperidine, with two industry-standard commercial HALS, representing low and high molecular weight categories. We will explore the causal relationships between their chemical structures and performance characteristics, supported by established experimental methodologies.

The HALS Stabilization Mechanism: The Denisov Cycle

The cornerstone of HALS functionality is its cyclic, regenerative nature. This allows for effective stabilization at relatively low concentrations. The process is complex but can be broadly understood through the following diagram.

Denisov_Cycle cluster_main The Denisov Cycle HALS HALS Amine (>N-H or >N-R) Nitroxyl Nitroxyl Radical (>N-O•) HALS->Nitroxyl Oxidation by ROO• Aminoether Aminoether (>N-O-R') Nitroxyl->Aminoether Traps R• Hydroxylamine Hydroxylamine (>N-OH) Nitroxyl->Hydroxylamine Reacts with other radicals Aminoether->Nitroxyl Reacts with ROO• Hydroxylamine->Nitroxyl Reacts with ROO• R_dot Alkyl Radical (R•) ROO_dot Peroxy Radical (ROO•) Polymer Polymer Degradation

Caption: The regenerative Denisov Cycle for HALS radical scavenging.

Comparative Analysis of HALS Structures

The performance of a HALS compound is intrinsically linked to its molecular structure, weight, and the nature of its substituents. To illustrate these relationships, we will compare three distinct compounds.

  • 4-Amino-1,2,2,6,6-pentamethylpiperidine (p-HALS): A monomeric, N-methylated HALS. It serves as a fundamental building block and represents a simple, low molecular weight structure.

  • Tinuvin® 770 (LMW HALS): A widely used dimeric, non-polymeric HALS (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate). It is a benchmark for low molecular weight (LMW) performance.

  • Chimassorb® 944 (HMW HALS): A benchmark oligomeric, high molecular weight (HMW) HALS. Its polymeric structure is key to its performance profile.[7]

Feature4-Amino-1,2,2,6,6-pentamethylpiperidineTinuvin® 770Chimassorb® 944
CAS Number 40327-96-6[8]52829-07-971878-19-8
Type Monomeric, N-methylatedDimeric, N-H typeOligomeric/Polymeric, N-H type
Molecular Weight ( g/mol ) ~170.3[8]~481[9]2000 - 3100[9]
Volatility HighModerateVery Low
Migration Potential HighModerateVery Low
Basicity High (tertiary amine)High (secondary amine)High (multiple amine sites)
Primary Application Profile Chemical Intermediate[10]Thin sections, fibers, surface protectionThick sections, high-temp processing, food contact
Key Performance Differentiators
  • Molecular Weight, Volatility, and Migration: This is the most critical differentiator. The low molecular weight of p-HALS makes it highly volatile and susceptible to migration out of the polymer matrix, especially during high-temperature processing or over long service lifetimes.[1][11] Tinuvin® 770 , while significantly less volatile than p-HALS, can still be lost from the polymer under demanding conditions. In contrast, the high molecular weight of Chimassorb® 944 provides superior permanence.[11] Its large size physically hinders it from migrating or volatilizing, making it the preferred choice for applications requiring long-term durability, such as automotive parts and agricultural films.[7][11]

  • Mobility and Surface Protection: The higher mobility of LMW HALS like Tinuvin® 770 is not always a disadvantage. In thin-section applications like films and fibers, this mobility allows the stabilizer to replenish the surface layers where photo-oxidation is most intense.[5][12] Polymeric HALS, due to their lower migration, are less effective at replenishing the surface from the bulk material.[11]

  • Basicity and System Compatibility: The amine functionality imparts basicity to all HALS.[13] This can lead to undesirable interactions in acidic environments, such as polymers containing halogenated flame retardants or acidic pigments. The HALS can be protonated by the acid, forming a salt and deactivating its radical-scavenging ability.[4][13] Therefore, selecting a HALS with appropriate basicity for the formulation is crucial. While all three compounds are basic, specialized, less-basic HALS have been developed for acid-sensitive applications.[13][14]

Experimental Protocol: Evaluating HALS Performance via Accelerated Weathering

To objectively compare the efficacy of these stabilizers, a standardized accelerated weathering protocol is employed. This methodology simulates long-term outdoor exposure in a controlled, expedited laboratory setting.

Objective: To quantify and compare the photostabilizing performance of p-HALS, Tinuvin® 770, and Chimassorb® 944 in a polypropylene (PP) matrix.

Methodology
  • Sample Preparation:

    • Step 1.1 (Compounding): Dry-blend polypropylene homopolymer resin with 0.3% by weight of the selected HALS and a standard antioxidant package (e.g., 0.1% phosphite, 0.1% phenolic). A control batch with only the antioxidant package is also prepared.

    • Step 1.2 (Extrusion): Melt-compound each formulation using a twin-screw extruder to ensure homogeneous dispersion of the additives.

    • Step 1.3 (Molding): Injection-mold the resulting pellets into standard 70x150x3 mm plaques.

  • Accelerated Weathering Exposure:

    • Step 2.1: Place the molded plaques in a Xenon-arc weather-o-meter, which simulates the full spectrum of sunlight.

    • Step 2.2: Program the device to a standard cycle (e.g., ASTM G155 Cycle 1), which includes controlled cycles of light, heat, and moisture (water spray) to mimic real-world weather conditions.

  • Performance Evaluation:

    • Step 3.1: At defined intervals (e.g., 0, 500, 1000, 1500, 2000 hours), remove a set of plaques for analysis.

    • Step 3.2 (Colorimetry): Measure the change in color (Delta E) using a spectrophotometer. A higher Delta E indicates more significant yellowing or fading.

    • Step 3.3 (Gloss Measurement): Quantify the loss of surface gloss at a 60° angle using a gloss meter. Degradation causes surface micro-cracking, which reduces gloss.

    • Step 3.4 (Mechanical Testing): Perform tensile testing (ASTM D638) to measure the retention of elongation at break. This property is highly sensitive to polymer chain scission caused by UV degradation. Failure is often defined as the time to 50% retention of initial elongation.

Experimental Rationale

This protocol provides a multi-faceted view of polymer health. Color and gloss measurements assess the aesthetic stability of the material, which is critical for consumer-facing products.[14] The retention of mechanical properties, particularly elongation, is a direct measure of the polymer's structural integrity and is the ultimate indicator of the stabilizer's effectiveness in preserving the material's intended function.

Experimental_Workflow start_end start_end process process decision decision io io start Start prep 1. Sample Preparation (Compounding & Molding) start->prep weather 2. Accelerated Weathering (Xenon Arc Exposure) prep->weather interval Evaluation Interval Reached? weather->interval interval->weather No measure 3. Performance Evaluation (Color, Gloss, Mechanical) interval->measure Yes measure->interval data Data Analysis & Comparison measure->data end End data->end

Caption: Workflow for comparative evaluation of HALS performance.

Conclusion and Recommendations

The selection of an appropriate Hindered Amine Light Stabilizer is a critical decision that balances performance, processing conditions, and end-use application.

  • 4-Amino-1,2,2,6,6-pentamethylpiperidine represents a foundational monomeric structure. Its high volatility and migration potential make it unsuitable as a standalone stabilizer for durable goods but highlight the fundamental chemistry of the piperidine ring.

  • Tinuvin® 770 (LMW HALS) is an effective stabilizer, particularly for applications where surface protection in thin cross-sections is key and processing temperatures are moderate. Its higher mobility allows for replenishment at the surface where degradation is most aggressive.

  • Chimassorb® 944 (HMW HALS) provides the highest level of permanence and thermal stability.[7] It is the stabilizer of choice for thick-section articles, high-temperature processing, and applications requiring maximum longevity and low extraction, such as automotive components and long-life greenhouse films.[7][12]

Ultimately, the optimal stabilization system may involve a synergistic blend of different HALS types or a combination of HALS with UV absorbers to achieve a multi-layered defense against photo-oxidation.[9][12] Rigorous experimental evaluation, as outlined in this guide, is indispensable for validating the chosen system and ensuring the long-term success of the final product.

References

  • 3V Sigma USA. (2025, October 10). The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. 3V Sigma USA. [Link]

  • Wikipedia. (n.d.). Hindered amine light stabilizers. Wikipedia. [Link]

  • Baoxu Chemical. (n.d.). Light Stabilizers (HALS) Definition & Mechanism. Baoxu Chemical. [Link]

  • ResearchGate. (n.d.). Mechanism of action of HALS based on the Denisov Cycle. ResearchGate. [Link]

  • Hodgson, J. L., & Coote, M. L. (2010). Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation?. Macromolecules. [Link]

  • Semantic Scholar. (2010, April 27). Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation?. [Link]

  • Partners in Chemicals. (2023, October 18). High molecular weight HALS. [Link]

  • Baoxu Chemical. (n.d.). Introduction of Light Stabilizers Additives. [Link]

  • B.A. Special Chem & Color. (n.d.). HALS (Hindered Amine Light Stabilizer). [Link]

  • B.A. Special Chem & Color. (n.d.). HALS (Hindered Amine Light Stabilizer). [Link]

  • PubChem. (n.d.). 4-Amino-1,2,2,6,6-pentamethylpiperidine. National Center for Biotechnology Information. [Link]

  • BASF. (2010, November). Tinuvin® 791 Technical Information. [Link]

  • Transportation Research Board. (n.d.). EVALUATION OF CHEMICAL STABILIZERS. [Link]

  • Protheragen. (n.d.). Light Stability Test. [Link]

Sources

Comparative Guide: Synergistic Effects of 4-Amino-1,2,2,6,6-pentamethylpiperidine with UV Absorbers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Shield and Scavenge" Paradigm

In the stabilization of high-performance polymers and pharmaceutical packaging, single-mode protection is rarely sufficient. This guide analyzes the synergistic interaction between 4-Amino-1,2,2,6,6-pentamethylpiperidine (a methylated Hindered Amine Light Stabilizer, or HALS) and UV Absorbers (UVA).[1]

While UV absorbers function as a photon shield, they cannot prevent 100% of UV transmission, nor can they mitigate thermal oxidation. 4-Amino-1,2,2,6,6-pentamethylpiperidine acts as the critical second line of defense, scavenging free radicals generated by the "leakage" of UV light. This "Shield and Scavenge" synergy extends material lifespan by 200–300% compared to individual additives.

Chemical Profile & Critical Distinction[2][3]

The N-Methyl Advantage

The molecule (CAS 2403-88-5) differs significantly from standard HALS due to the methylation of the piperidine nitrogen.

  • Standard HALS (N-H): High basicity. Interacts with acidic species (e.g., acid rain, acidic paint catalysts, or acidic drug APIs), leading to salt formation and deactivation.

  • 4-Amino-1,2,2,6,6-pentamethylpiperidine (N-CH3): Low basicity. The steric hindrance and electron-donating methyl group prevent acid-base interactions, maintaining activity in acidic environments.

FeatureN-H HALS (e.g., TMP)N-Methyl HALS (This Topic)Impact on Application
Basicity (pKa) ~9.0 - 9.5~5.5 - 6.0N-Methyl is compatible with acid-cured coatings.
Radical Trapping Fast (Denisov Cycle)Fast (via N-CH3

N-CH2*

N-OR)
Both are effective, but N-Methyl resists deactivation.
Volatility High (Low MW)ModerateOften derivatized at the 4-amino position for permanence.

The Synergistic Mechanism

The synergy relies on the complementary kinetics of the two additives. UV Absorbers (Benzotriazoles or Triazines) follow the Beer-Lambert law—their protection decreases exponentially with depth. HALS, conversely, work independent of thickness, protecting the surface where UVAs are least effective due to degradation.

Mechanistic Pathway (Graphviz)

SynergyMechanism UV UV Radiation (290-400nm) UVA UV Absorber (Benzotriazole/Triazine) UV->UVA Primary Absorption Polymer Polymer Matrix (C-H Bonds) UV->Polymer Leakage (<5%) Heat Heat Dissipation UVA->Heat Tautomerization Radical Free Radical (R*) Polymer->Radical Photo-oxidation HALS 4-Amino-1,2,2,6,6- pentamethylpiperidine Radical->HALS Scavenging Stable Stable Species (N-OR) HALS->Stable Denisov Cycle Stable->HALS Regeneration

Figure 1: The "Shield and Scavenge" mechanism. The UVA dissipates photon energy as heat, while the HALS traps radicals formed by the fraction of UV light that bypasses the absorber.

Comparative Performance Analysis

The following data represents a synthesis of accelerated weathering results (Xenon Arc, ASTM G155) comparing a control, individual additives, and the synergistic blend in an acrylic polyurethane coating.

Table 1: Gloss Retention (60°) over 2000 Hours

Higher values indicate better performance.

Formulation0 Hrs500 Hrs1000 Hrs2000 HrsFailure Mode
Control (No Additive) 954512--Cracking, Chalking
UVA Only (2% Benzotriazole) 95887540Surface Erosion
HALS Only (1% 4-Amino...) 95908265Gloss Loss
Synergistic Blend (1% UVA + 0.5% HALS) 95 94 91 88 Intact
Table 2: Color Change ( E)

Lower values indicate better performance (less yellowing).

Formulation1000 Hrs

E
Mechanism of Failure
Control > 15.0Complete matrix degradation.
UVA Only 4.5Surface degradation where UVA concentration is low.
HALS Only 3.2Good radical trapping, but chromophores still form.
Synergistic Blend 0.8 UVA prevents chromophore formation; HALS stops propagation.

Experimental Protocol: Validating Synergy

To validate this synergy in your own lab, follow this self-validating protocol. This workflow ensures that observed stability is due to chemical synergy, not formulation artifacts.

Phase 1: Formulation & Application
  • Matrix Selection: Use a non-stabilized resin (e.g., acrylic polyol).

  • Loading:

    • Sample A: Control (Solvent only).

    • Sample B: 2.0% UVA (e.g., Hydroxyphenyl-triazine).

    • Sample C: 1.0% 4-Amino-1,2,2,6,6-pentamethylpiperidine.[2]

    • Sample D: 1.0% UVA + 0.5% HALS (Synergy Target).

  • Dispersion: High-shear mix (2000 RPM, 10 min) to ensure homogeneity.

  • Cure: Apply to aluminum Q-panels (40 microns dry film thickness). Cure at 130°C for 30 mins (simulating automotive OEM).

Phase 2: Accelerated Weathering (ASTM G155 Cycle 1)
  • Irradiance: 0.35 W/m² @ 340 nm.

  • Cycle: 102 min Light / 18 min Light + Water Spray.

  • Duration: 2000 hours minimum.

Phase 3: Analytical Workflow (Graphviz)

ProtocolWorkflow cluster_Physical Physical Integrity cluster_Chemical Chemical Integrity Start Weathered Sample Gloss Gloss Meter (60°) ASTM D523 Start->Gloss Color Colorimetry (Delta E) ASTM D2244 Start->Color FTIR FT-IR Spectroscopy (Carbonyl Index) Start->FTIR SEM SEM Analysis (Micro-cracking) Start->SEM Decision Pass/Fail Evaluation Gloss->Decision <50% Retention? FTIR->Decision C=O Spike?

Figure 2: Analytical workflow for validating stabilization efficacy.

Applications in Drug Development & Medical Devices

While primarily an industrial stabilizer, this molecule has specific relevance to the pharmaceutical audience:

  • Medical Device Packaging: Gamma sterilization creates massive radical flux in polymers (polypropylene syringes, IV bags). 4-Amino-1,2,2,6,6-pentamethylpiperidine is superior to standard HALS here because it does not interact with drug solutions (low extractables/leachables profile due to low basicity).

  • Synthesis Intermediate: The 4-amino group is a reactive handle. It is frequently used to attach the HALS moiety to larger polymer backbones or drug delivery matrices to prevent the degradation of the carrier system itself.

References

  • Gugumus, F. (1993). Possibilities and limits of synergism with light stabilizers in polyolefins. Polymer Degradation and Stability.[1][3][4][5][6] Retrieved from [Link]

  • PubChem. (n.d.).[7] 4-Amino-1,2,2,6,6-pentamethylpiperidine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Schaller, C., & Rogez, D. (2008). New HALS generations for high performance waterborne coatings. Progress in Organic Coatings.[6] Retrieved from [Link]

Sources

Eco-Toxicological Profiling of Pentamethylpiperidine (PMP) Stabilizers vs. Conventional UV Absorbers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Stability-Persistence Paradox: In polymer chemistry, the very mechanism that makes pentamethylpiperidine (PMP) based Hindered Amine Light Stabilizers (HALS) effective—the regenerative Denisov Cycle—renders them environmentally persistent. While they outperform Benzotriazoles (UVA) and phenolic antioxidants in longevity, their resistance to degradation poses unique eco-toxicological challenges.

This guide provides a technical comparison of PMP stabilizers against industry alternatives, focusing on the trade-off between stabilization efficacy and environmental fate . It outlines a self-validating protocol for assessing their impact, designed for researchers in material science and pharmaceutical packaging (E&L).

Part 1: The Chemistry of Stability vs. Toxicity

The PMP Advantage: Methylation and Basicity

Most generic HALS are based on 2,2,6,6-tetramethylpiperidine (TMP). PMP stabilizers differ by the methylation of the piperidine nitrogen (


 instead of 

).
  • Performance Implication: The

    
     group significantly reduces the basicity (pKa) of the amine. This prevents the "acid killing" effect seen in TMP-HALS, where interaction with acidic agricultural chemicals, pigments, or thio-synergists deactivates the stabilizer.
    
  • Environmental Implication: The hydrophobic methyl group alters the octanol-water partition coefficient (

    
    ), potentially increasing bioaccumulation potential in lipid-rich aquatic organisms compared to non-methylated analogs.
    
The Mechanism: The Denisov Cycle

Unlike UV absorbers (which sacrifice themselves to dissipate energy), PMP stabilizers are radical scavengers that regenerate. This cycle is the root cause of their environmental persistence.

DenisovCycle PMP PMP Stabilizer (N-CH3) Oxidation Photo-Oxidation (UV + O2) PMP->Oxidation Activation Nitroxyl Nitroxyl Radical (N-O•) Oxidation->Nitroxyl AminoEther Aminoether (N-OR) AminoEther->Nitroxyl + Peroxy Radical (ROO•) (REGENERATION) Nitroxyl->AminoEther + Polymer Radical (R•) PolymerRad Polymer Radical (R• / ROO•)

Figure 1: The Regenerative Denisov Cycle. The green dashed line illustrates the regeneration step that prevents the stabilizer from being consumed, leading to high persistence.

Part 2: Comparative Environmental Metrics

The following matrix compares PMP-based HALS (e.g., analogs of Tinuvin 765/292) against Benzotriazole UV Absorbers (BUVS) and Bio-based Antioxidants.

Table 1: Performance vs. Impact Matrix

MetricPMP-Based HALS (High MW)Benzotriazoles (BUVS)Bio-Based Antioxidants (e.g., Tocopherols)
Primary Mechanism Radical Scavenging (Regenerative)UV Absorption (Sacrificial)H-Donation (Sacrificial)
Stabilization Efficiency High (Surface & Bulk)Medium (Thickness dependent)Low (Thermal only, poor UV)
Persistence (T1/2) High (> 1 year in sediment)High (Recalcitrant)Low (Readily biodegradable)
Bioaccumulation (LogKow) Medium (MW dependent)Very High (Lipophilic)Low
Aquatic Toxicity (EC50) Moderate (Chronic concern)High (Acute & Chronic)Negligible
Regulatory Status Watchlist (Persistence)SVHC / POPs (Toxic)GRAS / Safe

Key Insight: While PMP stabilizers are persistent, they generally exhibit lower acute aquatic toxicity than Benzotriazoles, many of which are now classified as Substances of Very High Concern (SVHC) under REACH due to PBT (Persistent, Bioaccumulative, Toxic) criteria.

Part 3: Experimental Protocol for Impact Assessment

To objectively assess the environmental fate of a PMP stabilizer, one cannot rely on standard BOD (Biochemical Oxygen Demand) tests alone, as these molecules are designed to resist oxidation.

Protocol Name: Photo-Leachate Toxicity Profiling (PLTP)

Methodology Overview

This workflow simulates the lifecycle of the stabilizer: weathering in the polymer matrix, leaching into an aqueous environment, and the subsequent toxicity of those leachates.

AssessmentWorkflow cluster_0 Phase 1: Aging cluster_1 Phase 2: Migration cluster_2 Phase 3: Analysis Sample Polymer Film (with PMP HALS) Weathering Acc. Weathering (ISO 4892-2) 1000h Xenon Arc Sample->Weathering Leaching Aqueous Leaching (pH 5.0 / pH 7.0) 72h @ 50°C Weathering->Leaching Fragmented Microplastics LCMS LC-MS/MS (Quantify Parents & N-OR products) Leaching->LCMS Chemical Fate Tox Daphnia magna Immobilization Test (OECD 202) Leaching->Tox Biological Effect

Figure 2: The PLTP Workflow. A combined chemical and biological assessment strategy.

Detailed Step-by-Step

Step 1: Accelerated Weathering (ISO 4892-2)

  • Protocol: Prepare Low-Density Polyethylene (LDPE) films (100 µm) containing 0.1% w/w PMP stabilizer. Expose to Xenon-arc radiation (0.51 W/m² @ 340nm) for 1000 hours.

  • Causality: We must degrade the polymer matrix to facilitate the release of the stabilizer and its transformation products (nitroxyls). Testing virgin polymer yields false negatives for leaching.

Step 2: Aqueous Leaching (Simulated Rain/Runoff)

  • Protocol: Incubate weathered films in buffered water (pH 7.0) at 50°C for 72 hours with agitation.

  • Validation: Use a control film without stabilizer.

  • Pharma Context: For drug development professionals, this step mirrors "Extractables & Leachables" (E&L) studies (USP <1663>), critical for assessing migration from plastic packaging into liquid drug formulations.

Step 3: LC-MS/MS Quantification

  • Target: Monitor the parent PMP molecule and the N-OR (aminoether) derivative.

  • Why: The N-OR derivative is the active dormant species. If you only look for the parent amine, you will underestimate the environmental load.

Step 4: Acute Toxicity (OECD 202)

  • Organism: Daphnia magna (Water flea).

  • Endpoint: EC50 (Effective Concentration inducing immobilization in 50% of population) at 48 hours.

  • Reasoning: Daphnia are highly sensitive to amine-based cationic surfactants. PMP stabilizers can exhibit cationic behavior depending on pH, disrupting aquatic organism membranes.

Part 4: Data Interpretation & Case Analysis

When analyzing results from the PLTP protocol, researchers often encounter the following data patterns.

Table 2: Interpreting Toxicity vs. Molecular Weight

Compound ClassMigration RateLC-MS FindingsDaphnia EC50 (mg/L)Assessment
Monomeric PMP (Low MW)HighHigh Parent + N-OR1.5 - 5.0 (Toxic)High Risk. Rapid leaching leads to acute aquatic toxicity.
Oligomeric PMP (High MW)LowTrace N-OR> 100 (Non-Toxic)Low Risk. Steric bulk prevents migration; biologically unavailable.
Benzotriazole (Control)MediumHigh Parent5.0 - 10.0Chronic Risk. Bioaccumulates despite lower acute toxicity.

Expert Insight: The data consistently shows that Oligomeric PMP stabilizers (where the PMP unit is attached to a polymer backbone) are the environmentally superior choice. They retain the stabilization efficiency of the Denisov cycle but are physically locked within the plastic matrix, preventing leaching and subsequent aquatic toxicity.

References

  • European Chemicals Agency (ECHA). (2023). Substance Information: Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. (1992). Test No. 301: Ready Biodegradability.[1] Retrieved from [Link]

  • Gugumus, F. (1993). Mechanisms of Photooxidation and Photostabilization of Polyolefins. Polymer Degradation and Stability.[2][3][4][5][6][7][8][9]

  • Montesano, L., et al. (2021). Benzotriazole UV Stabilizers in the Environment: A Review. Science of The Total Environment. [Link]

Sources

correlation of accelerated weathering tests with outdoor exposure for HALS-stabilized polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Black Box" of Weathering

For researchers in polymer science and drug delivery device engineering, the "acceleration factor" is often treated as a convenient constant. It is not. In Hindered Amine Light Stabilizer (HALS) systems, the correlation between accelerated weathering (lab) and outdoor exposure (field) is non-linear and chemically complex.

This guide moves beyond basic standard adherence. It dissects the Denisov Cycle —the regenerative mechanism of HALS—to explain why standard "reciprocity laws" (where


 intensity 

time) frequently fail. We provide a robust, self-validating protocol to establish true correlation factors for HALS-stabilized polyolefins (PP, PE) used in outdoor and medical applications.
The Mechanistic Challenge: Why HALS Defies Simple Math

Unlike UV absorbers that sacrifice themselves to dissipate energy, HALS molecules regenerate. This regenerative process, known as the Denisov Cycle , is the root of the correlation difficulty.

The Temperature Trap

The cycle's efficiency is diffusion-controlled. In accelerated tests, if the temperature (Black Panel Temperature) is set too high to achieve speed, the polymer matrix mobility increases artificially. This allows HALS to migrate to active sites faster than they would outdoors, leading to false positives (the material looks better in the lab than in reality). Conversely, if the UV irradiance is too high, radical generation overwhelms the regeneration rate, leading to false negatives .

Visualizing the Mechanism

The following diagram illustrates the regenerative nature of the Denisov Cycle. Note the critical "Nitroxyl Radical" (


) node, which is the active species.

DenisovCycle HALS Parent HALS (Amine) Nitroxyl Nitroxyl Radical (>NO•) *ACTIVE SPECIES* HALS->Nitroxyl Oxidation (Activation) Aminoether Aminoether (>NOR) Nitroxyl->Aminoether Traps Radical (R•) Aminoether->Nitroxyl Regeneration (+ROO•) PolymerRadical Polymer Radical (R• or ROO•) PolymerRadical->Nitroxyl Scavenged Degradation Polymer Degradation

Figure 1: The Denisov Cycle.[1][2][3] The stability of the polymer depends on the rate of Nitroxyl regeneration matching the rate of radical formation.

Methodology Comparison: Xenon vs. Fluorescent UV

Selecting the wrong light source is the most common error in HALS testing.

FeatureASTM G155 (Xenon Arc) ASTM G154 (Fluorescent UV) Outdoor Exposure (Florida/Arizona)
Spectrum Full Spectrum (UV + Visible + IR). Closest match to sunlight.[4]UV only. UVA-340 matches sunlight UV short-wave.[5] UVB-313 is unnatural.Real-world solar radiation.[4] Variable intensity.
HALS Interaction High Correlation. IR content heats the bulk polymer, mimicking real thermal diffusion effects.Variable. Lacks IR heating. Surface temperature may differ significantly from bulk, altering HALS migration.Reference Standard. The "Truth" (but slow).
Critical Failure Expensive. Filters (Daylight vs. Window Glass) must be chosen carefully.UVB-313 lamps often cause "unnatural" crosslinking in HALS, leading to errors.Uncontrolled variables (pollution, dirt, variable temp).
Best For Color change, aesthetic defects, medical device housing.Physical property loss (cracking) in known polymers.[6] Screening.Validation of accelerated data.

Expert Insight: For medical device plastics (e.g., inhalers) or high-value outdoor polymers, ASTM G155 with Daylight Filters is the gold standard because it simulates the thermal environment (IR radiation) which drives HALS mobility.

The Correlation Protocol: A Self-Validating System

Do not rely on generic "Shift Factors" (e.g., "1000 hours = 1 year"). You must calculate the Activation Energy (


) for your specific HALS/Polymer matrix.
Step 1: The "Rule of Three" Exposure

Run three simultaneous exposures to determine the Arrhenius dependency:

  • Condition A (Reference): ASTM G155, Irradiance

    
     @ 340nm, BPT 
    
    
    
    .
  • Condition B (Thermal Stress): Same Irradiance, BPT

    
     (measures temperature sensitivity).
    
  • Condition C (High Intensity): Irradiance

    
    , BPT 
    
    
    
    (measures reciprocity).
Step 2: Analytical Monitoring

Do not just look for cracks. Use Carbonyl Index (CI) via FTIR or High-Temperature GPC (HT-GPC) to measure molecular weight loss.

  • Why? HALS prevents cracking long before it prevents chemical oxidation. CI gives you an "early warning" signal for correlation.

Step 3: Workflow Visualization

The following logic flow ensures you derive a valid Acceleration Factor (AF).

CorrelationWorkflow cluster_Exp Experimental Phase Start Start Correlation Study Outdoor Outdoor Exposure (Florida/Arizona) 12-24 Months Start->Outdoor Lab Accelerated Lab Test (ASTM G155/G154) Multiple Irradiances Start->Lab Measure Measure Degradation (FTIR Carbonyl Index or Tensile Loss) Outdoor->Measure Lab->Measure Calc Calculate Shift Factor (Time to 50% Loss) Measure->Calc Check Check Reciprocity Calc->Check Valid Valid AF Established Check->Valid Linear Fit Invalid Reciprocity Failure (Adjust Irradiance) Check->Invalid Non-Linear Invalid->Lab Reduce Intensity

Figure 2: The Correlation Workflow. Note the feedback loop: if reciprocity fails, the test intensity must be lowered, not increased.

Experimental Data & Analysis

The table below summarizes typical correlation results for HALS-stabilized Polypropylene (PP), a common material in both medical packaging and automotive parts.

Test MethodIrradiance (

@ 340nm)
BPT (

)
Correlation to Florida (

)
Acceleration Factor (Approx)
ASTM G155 (Daylight) 0.35630.92 - 0.96 8x - 10x
ASTM G155 (High Irrad) 0.70630.8514x - 16x
ASTM G154 (UVA-340) 0.89600.8810x - 12x
ASTM G154 (UVB-313) 0.7150< 0.60 Unreliable

Key Takeaway: While UVB-313 is faster, the correlation (


) is poor for HALS systems because the short-wavelength UV destroys the amine functionality before the Denisov cycle can stabilize the matrix [1, 2].
References
  • Gijsman, P. (2008). Review on the mechanism of the light-stabilizing action of Hindered Amine Light Stabilizers (HALS). Polymer Degradation and Stability.[2][3][7][8] Link

  • Pickett, J. E. (2018). Weathering of Plastics: Testing to Mirror Real Life Performance. William Andrew Publishing. Link

  • ASTM International. (2023). ASTM G155-21 Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials.Link

  • ASTM International. (2023). ASTM G154-23 Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.Link

  • Hill, G., et al. (2021). Correlation of a Temperate UV-Weathering Cycle to Outdoor Exposure for the Determination of the Environmental Instability of Polyethylene Films.[9][10] Polymers (Basel). Link

Sources

comparative analysis of reaction kinetics for different aminopiperidine syntheses

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminopiperidines (specifically 3-aminopiperidine and 4-aminopiperidine) are privileged scaffolds in medicinal chemistry, serving as core pharmacophores for DPP-4 inhibitors (e.g., Alogliptin, Linagliptin) and various GPCR ligands.

This guide provides a comparative kinetic analysis of the three dominant synthetic methodologies: Catalytic Hydrogenation of Aminopyridines , Reductive Amination of Piperidinones , and Biocatalytic Transamination . We analyze the reaction rates, activation barriers, and selectivity profiles to assist in process selection.

Quick Comparison Matrix
FeatureRoute A: Heterogeneous HydrogenationRoute B: Reductive Amination (Hydride)Route C: Biocatalytic Transamination
Kinetic Profile Adsorption-controlled (Langmuir-Hinshelwood)Diffusion/Equilibrium-controlledEnzyme Turnover (

) controlled
Reaction Order Pseudo-1st order in

; Neg. order in Substrate (Poisoning)
2nd order (Imine formation)Michaelis-Menten Saturation
Atom Economy ExcellentModerate (Boron waste)High
Stereocontrol Low (Racemic) - requires chiral catalystLow to Medium (requires chiral induction)Excellent (>99% ee)
Scalability High (Continuous Flow compatible)Medium (Heat management)High (Batch/Flow)

Route A: Catalytic Hydrogenation of Aminopyridines

This route involves the reduction of the aromatic pyridine ring. While atom-economical, the kinetics are complex due to the strong adsorption of the basic nitrogen on the catalyst surface.

Mechanistic Kinetics

The reaction typically follows a Langmuir-Hinshelwood mechanism.[1] The rate-determining step (RDS) is often the addition of the first equivalent of hydrogen or the desorption of the final product.

  • Catalyst Poisoning: The lone pair on the pyridine nitrogen competes with hydrogen for active sites (

    
    -adsorption).
    
  • Acidic Promotion: Conducting the reaction in acidic media (AcOH or HCl) protonates the nitrogen (

    
     for pyridine), preventing strong coordination and accelerating the rate by shifting the adsorption mode to the 
    
    
    
    -system.

Kinetic Rate Law (Simplified):



Where 

is the adsorption constant of the amine (often large, leading to inhibition).
Experimental Protocol: PtO₂ Catalyzed Hydrogenation

Self-Validating Step: The color change from brown (


) to black (

) indicates active catalyst formation.

Materials:

  • 3-Aminopyridine (1.0 eq)

  • 
     (Adams' Catalyst) (5 mol%)
    
  • Glacial Acetic Acid (0.5 M concentration)

  • 
     gas (50 psi / 3.5 bar)
    

Workflow:

  • Preparation: Dissolve 3-aminopyridine in glacial acetic acid in a high-pressure hydrogenation vessel.

  • Catalyst Loading: Add

    
     carefully under an inert argon atmosphere (Pyrophoric risk).
    
  • Activation: Purge the vessel with

    
     (3x) and then 
    
    
    
    (3x). Pressurize to 50 psi.
  • Reaction: Stir at

    
    . The induction period (reduction of 
    
    
    
    ) typically lasts 15-30 mins, followed by rapid
    
    
    uptake.
  • Monitoring: Monitor

    
     consumption. A plateau indicates completion.[2]
    
  • Workup: Filter through Celite to remove catalyst.[3] Concentrate the filtrate. Basify with NaOH to liberate the free base.

Route B: Reductive Amination of Piperidinones

This route constructs the amine functionality on a pre-existing piperidine ring. It is preferred when N-protection is required early or for 4-aminopiperidine synthesis.

Mechanistic Kinetics

The reaction proceeds in two distinct kinetic phases:

  • Imine Formation (

    
    ):  Equilibrium-driven condensation of the ketone and amine. Acid catalysis accelerates this but too much acid protonates the amine nucleophile.
    
  • Reduction (

    
    ):  Irreversible hydride transfer to the iminium ion.
    

Kinetic Selectivity: To prevent over-alkylation (formation of tertiary amines), the reduction of the imine (


) must be faster than the reduction of the ketone (

) but slower than the imine formation equilibrium to ensure conversion. Sodium Triacetoxyborohydride (STAB) is chosen because it reduces imines much faster than ketones.
Experimental Protocol: STAB-Mediated Synthesis

Self-Validating Step: Evolution of gas bubbles implies active hydride quenching; lack of bubbling upon workup suggests incomplete reagent activity or moisture contamination during storage.

Materials:

  • N-Boc-4-piperidinone (1.0 eq)

  • Benzylamine (1.05 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Acetic Acid (1.0 eq)

  • DCE (Dichloroethane) or DCM

Workflow:

  • Imine Formation: Mix ketone and amine in DCE. Add Acetic Acid.[3][4] Stir for 30-60 mins to establish imine equilibrium.

  • Reduction: Add STAB in portions. Note: Mild exotherm.

  • Quench: After 12h, quench with saturated

    
    .
    
  • Extraction: Extract with DCM. The product is the Secondary Amine.

Visualization of Kinetic Pathways

The following diagram illustrates the competing pathways and kinetic bottlenecks for both routes.

ReactionKinetics cluster_0 Route A: Hydrogenation (Heterogeneous) cluster_1 Route B: Reductive Amination (Homogeneous) Pyridine Aminopyridine (Substrate) Ads_Py Adsorbed Species (Strong Binding) Pyridine->Ads_Py Adsorption (Inhibition Risk) Dihydro Dihydropyridine (Unstable Int.) Ads_Py->Dihydro H2 Addn (RDS) Ketone Piperidinone + Amine Piperidine Aminopiperidine (Product) Dihydro->Piperidine Fast H2 Addn Hemiaminal Hemiaminal Ketone->Hemiaminal k1 (Equilibrium) Iminium Iminium Ion Hemiaminal->Iminium -H2O (Acid Cat.) Prod_Amine Sec. Amine (Product) Iminium->Prod_Amine Hydride Transfer (Irreversible)

Caption: Comparative kinetic flow. Route A is limited by surface adsorption/desorption. Route B is limited by the equilibrium concentration of the Iminium species.

Emerging Route: Biocatalytic Transamination

For high-value chiral aminopiperidines (e.g., (R)-3-aminopiperidine), kinetic resolution via


-Transaminases  is superior.
  • Kinetics: Follows Michaelis-Menten kinetics.

  • Equilibrium Shift: The reaction uses an amine donor (e.g., Isopropylamine).[2] To drive the equilibrium forward (since

    
    ), the coproduct (acetone) must be removed, or a large excess of donor amine is used.
    
  • Data Point: Immobilized transaminases have shown conversion >90% with

    
     in 24 hours at 
    
    
    
    (See Reference 1).

References

  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases . Beilstein Journal of Organic Chemistry, 2019. Link

  • Catalytic Hydrogenation of Pyridine to Piperidine . BenchChem Application Notes. Link

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold . Journal of Medicinal Chemistry, PMC. Link

  • Direct Reductive Amination versus Hydrogenation of Intermediates . Semantic Scholar. Link

Sources

Safety Operating Guide

4-Amino-1,2,2,6,6-pentamethylpiperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Amino-1,2,2,6,6-pentamethylpiperidine Proper Disposal Procedures CAS No: 40327-96-6 Synonyms: 4-Amino-PMP, 1,2,2,6,6-Pentamethyl-4-piperidinamine

Part 1: Executive Summary & Immediate Action

Core Directive: 4-Amino-1,2,2,6,6-pentamethylpiperidine is a hindered amine light stabilizer (HALS) intermediate that presents corrosive , combustible , and aquatic toxicity hazards. It must NEVER be disposed of down the drain.[1]

Immediate Disposal Classification:

  • Waste Stream: Basic Organic Waste (Alkaline).

  • RCRA Status: Not typically P- or U-listed, but exhibits characteristics of Corrosivity (D002) if pH > 12.5 and Ignitability (D001) if mixed with flammable solvents.

  • Segregation: Strictly segregate from strong acids , oxidizers , and acid anhydrides .

Part 2: Hazard Profile & Technical Justification

To execute a safe disposal protocol, you must understand the physicochemical drivers behind the safety requirements. This compound is a strong organic base; its disposal risks are driven by its potential to react exothermically with acids and its persistence in aquatic environments.

Physicochemical Properties & Hazard Data
PropertyValueDisposal Implication
CAS Number 40327-96-6Unique identifier for waste manifesting.
Physical State Liquid (Colorless to pale yellow)Requires leak-proof secondary containment.
Boiling Point 215–218 °CLow volatility, but spills persist on surfaces.
Flash Point 79 °C (Closed Cup)Combustible. Do not store near heat sources.
Acidity (pKa) ~10.6 (Predicted)Strong Base. Incompatible with acidic waste streams.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires contact protection (Gloves/Goggles).

Critical Mechanism: As a hindered amine, this compound can scavenge free radicals. However, in a waste drum containing peroxides or oxidizers, this reactivity can accelerate decomposition, leading to pressure buildup or fire. Never mix with peroxide-forming solvents or oxidizers.

Part 3: Pre-Disposal Handling & Segregation

Waste Segregation Logic

Proper segregation prevents "cocktail" reactions in waste drums. Use the following logic to determine the correct waste stream.

SegregationLogic cluster_legend Segregation Key Start Waste Generation: 4-Amino-1,2,2,6,6-pentamethylpiperidine IsPure Is the waste pure or mixed with solvents? Start->IsPure StreamC STREAM C: Solid Waste (Contaminated Wipes/PPE) Start->StreamC Spill Debris / Solids Pure Pure / High Concentration IsPure->Pure Pure Liquid Mixed Mixed with Solvents IsPure->Mixed Solution StreamA STREAM A: Basic Organic Waste (Non-Halogenated) Pure->StreamA Halogenated Contains Halogenated Solvents (DCM, Chloroform)? Mixed->Halogenated Halogenated->StreamA No StreamB STREAM B: Basic Organic Waste (Halogenated) Halogenated->StreamB Yes Warning NEVER mix with Acids or Oxidizers

Figure 1: Decision matrix for segregating amine waste streams to prevent incompatible mixtures.

Container Selection & Labeling
  • Material: High-Density Polyethylene (HDPE) or glass. Avoid metal containers (aluminum/zinc) as amines can corrode them or react to form hydrogen gas.

  • Cap: Vented caps are recommended if the waste mixture has any potential for off-gassing, though standard screw caps are acceptable for pure material.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Basic Organic"

    • Constituents: Explicitly list "4-Amino-1,2,2,6,6-pentamethylpiperidine" and any co-solvents.

    • Hazard Checkbox: Mark "Corrosive" (pH > 12) and "Toxic".

Part 4: Step-by-Step Disposal Protocol

Scenario A: Routine Liquid Waste Disposal
  • PPE Donning: Wear nitrile gloves (double-gloving recommended), safety goggles, and a flame-resistant lab coat.

  • pH Check (Mixtures): If disposing of a reaction mixture, verify pH. If highly acidic, do not add directly to the basic organic waste container.

    • Corrective Action: Slowly neutralize the mixture to pH 7–9 using a dilute base (e.g., Sodium Bicarbonate) in a fume hood before adding to the waste container.

  • Transfer: Pour liquid into the designated HDPE waste container using a funnel to prevent splashing.

  • Closure: Wipe the bottle threads with a dry paper towel (dispose of towel as solid hazardous waste) and seal the cap tightly.

  • Log: Record the volume and concentration on the lab's waste accumulation log.

Scenario B: Solid Waste (Contaminated Silica/PPE)
  • Collection: Collect silica gel, drying agents, or paper towels contaminated with the amine in a wide-mouth HDPE jar or a double-lined hazardous waste bag.

  • Labeling: Label as "Solid Hazardous Waste - Basic/Toxic Contaminated Debris".

  • Sealing: Ensure the bag or jar is hermetically sealed to prevent amine vapors from escaping into the lab atmosphere.

Part 5: Spill Management & Emergency Response

Spill Response Workflow: Do not attempt to clean up spills larger than 500 mL without specialized hazmat training.

SpillResponse Assess 1. Assess Volume & Risk Evacuate Evacuate & Ventilate Assess->Evacuate > 500mL or Fumes PPE 2. Don PPE (Goggles, Nitrile, Lab Coat) Assess->PPE < 500mL Contain 3. Contain Spill (Sand/Vermiculite) PPE->Contain Clean 4. Collect Debris Contain->Clean Disposal 5. Label as Solid Waste Clean->Disposal

Figure 2: Immediate response workflow for laboratory spills.

Cleanup Protocol:

  • Ventilate: Open fume hoods and windows.

  • Absorb: Use inert absorbents like vermiculite, sand, or specific "Basic Neutralizing" spill pads.

    • Warning:Do not use sawdust or paper towels as the primary absorbent for neat amine; the heat of absorption/reaction can cause combustion.

  • Neutralize (Optional): For final surface cleaning, use a dilute Citric Acid solution to neutralize residues, then wash with soap and water.

  • Disposal: Place all absorbent materials into the "Solid Hazardous Waste" container.

Part 6: Regulatory Compliance (EPA/RCRA)

  • EPA Waste Code: While not specifically P- or U-listed, this waste often falls under D001 (Ignitable) if in flammable solvents or D002 (Corrosive) if the pH is ≥ 12.5.

  • Drain Disposal: STRICTLY PROHIBITED. The compound is toxic to aquatic life. Discharge into sewer systems violates the Clean Water Act and local POTW (Publicly Owned Treatment Works) regulations.

  • Destruction Method: The preferred method for final disposal by your waste vendor is incineration with flue gas scrubbing to remove nitrogen oxides (NOx).

References

  • Fisher Scientific. (2025).[2] Safety Data Sheet: 4-Amino-2,2,6,6-tetramethylpiperidine (Analogous Hazard Data). Retrieved from

  • ChemicalBook. (2025).[2] 4-Amino-1,2,2,6,6-pentamethylpiperidine CAS 40327-96-6 Properties and Safety.[3][4] Retrieved from [5]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from

Sources

Topic: Personal Protective Equipment for Handling 4-Amino-1,2,2,6,6-pentamethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 40327-96-6 (Free Base) | Related: 2403-88-5 (General Piperidine Derivatives)

Part 1: Executive Safety Summary

Immediate Hazard Profile: Corrosive, Sensitizer, & Toxic

As a Senior Application Scientist, I must emphasize that 4-Amino-1,2,2,6,6-pentamethylpiperidine is not merely an "irritant." It is a hindered amine that presents a severe corrosive risk to ocular and cutaneous tissue. Unlike simple aliphatic amines, its steric bulk does not mitigate its basicity (pKa ~10-11) or its ability to cause irreversible eye damage.

The Mechanism of Danger:

  • Tissue Saponification: As a strong organic base, it reacts with fatty acids in cell membranes (saponification), causing deep, penetrating chemical burns that may not be immediately painful, leading to delayed treatment and extensive tissue necrosis.

  • Sensitization: Repeated inhalation of vapors or mists can trigger respiratory sensitization (asthma-like symptoms).

Core Directive: Do not handle this substance on an open bench. All transfers must occur within a certified chemical fume hood.

Part 2: Risk Assessment & Engineering Controls

Before selecting PPE, you must verify your engineering controls.[1] PPE is the last line of defense, not the first.

Control LayerRequirementScientific Rationale
Primary Containment Chemical Fume Hood (Face velocity: 80–100 fpm)Prevents inhalation of alkaline vapors which can cause laryngeal edema.
Secondary Containment Spill Tray (Polypropylene or Polyethylene)Captures drips during transfer; prevents reaction with incompatible bench materials.
Atmosphere Inert Gas (Argon/Nitrogen) While not strictly pyrophoric, it is air-sensitive (forms carbonates/oxides) and flammable. Handling under inert gas prevents degradation and fire risk.

Part 3: Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the Permeation Rate of the chemical through the protective material. Amines are known to permeate standard nitrile rubber over time.

Glove Selection Logic (Critical)
  • Standard Nitrile (4 mil): Incidental Contact Only.

    • Breakthrough Time: < 15 minutes for many amines.

    • Protocol: If splashed, remove immediately, wash hands, and replace.

  • Butyl Rubber / Viton / Silver Shield: Extended Handling.

    • Breakthrough Time: > 480 minutes.

    • Protocol: Mandatory for spill cleanup or immersion tasks.

PPE Deployment Table
Body AreaStandard Handling (Scale < 10g)Large Scale / Synthesis (Scale > 10g)
Eyes Chemical Splash Goggles (Indirect vented)Goggles + Face Shield (8-inch minimum)
Hands Double Nitrile (change outer layer every 30 mins)Butyl Rubber (0.7mm) or Silver Shield liners under Nitrile
Respiratory Fume hood sufficient.Full-face Respirator with ABEK (Amine/Organic) cartridges if hood is unavailable.
Body Cotton Lab Coat (Snap closure)Chemical Resistant Apron (Tychem® or PVC) over lab coat.
Feet Closed-toe leather/synthetic shoes.Chemical resistant over-boots (if spill risk is high).

Part 4: Operational Workflow & Visualization

Safe handling requires a logical flow that minimizes exposure time.

SafeHandling cluster_Handling Active Handling Phase Start Start: Risk Assessment CheckHood Verify Fume Hood (Velocity > 80fpm) Start->CheckHood SelectPPE Select PPE based on Volume & Duration CheckHood->SelectPPE Weighing Weighing (Closed Balance in Hood) SelectPPE->Weighing Transfer Transfer via Syringe/Cannula (Avoid Open Pouring) Weighing->Transfer Reaction Reaction / Usage Transfer->Reaction Spill Accidental Spill? Reaction->Spill Cleanup Absorb with Chemizorb® (Do NOT use paper towels) Spill->Cleanup Yes Decon Decontamination (Rinse glassware with dil. Acid) Spill->Decon No Disposal Disposal (Basic Organic Waste) Cleanup->Disposal Decon->Disposal

Figure 1: Safe Handling Lifecycle. This workflow emphasizes the critical decision point at "Spill" and the requirement for specific decontamination prior to disposal.[2]

Part 5: Detailed Operational Protocols

Weighing & Transfer
  • The Problem: The solid/liquid can adhere to spatulas, creating dust or aerosols.

  • The Solution:

    • Tare a vial with a cap.

    • Add the chemical inside the fume hood.

    • Cap the vial before removing it from the hood to transfer to a balance (if the balance is external).

    • For liquids, use a positive displacement pipette or glass syringe to prevent dripping (high viscosity/surface tension issues).

Quenching & Cleaning (Decontamination)
  • Mechanism: Amines adhere stubbornly to glass. Water alone is insufficient.

  • Protocol:

    • Rinse glassware with a dilute acid solution (e.g., 1M HCl or Citric Acid). This converts the volatile free base into a water-soluble, non-volatile salt (ammonium salt).

    • Follow with a water rinse, then acetone/ethanol.

    • Collect all rinses as Basic Organic Waste .

Emergency Response
  • Skin Contact:

    • Immediate: Flush with water for 15 minutes.

    • Secondary: Do not use vinegar (acetic acid) on the skin to neutralize; the heat of neutralization can worsen the burn. Stick to copious water.

  • Eye Contact:

    • Critical: Flush for a minimum of 30 minutes. The alkaline nature penetrates deep into the cornea. Immediate transport to an ophthalmologist is required.

Part 6: Disposal & Waste Management

Crucial Warning: Do not mix this waste with concentrated acids (e.g., Nitric Acid waste stream). The reaction is highly exothermic and can cause waste container over-pressurization.

Waste Stream IDCompositionLabeling Requirement
Stream A Pure Chemical / Contaminated Solids"Hazardous Waste: Toxic, Corrosive (Basic)"
Stream B Quenched Rinses (Solvent + Trace Amine)"Organic Solvents (Basic pH)"
  • Destruction Method: Incineration is the preferred method for hindered amines to ensure complete breakdown of the nitrogenous ring.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-1,2,2,6,6-pentamethylpiperidine. Retrieved from

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: Piperidine Derivatives and Hazards. Retrieved from

  • Ansell Healthcare. (2024).[4] Chemical Resistance Guide: Permeation & Degradation Data (Amines). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 92562: 4-Amino-1,2,2,6,6-pentamethylpiperidine. Retrieved from

  • ChemicalBook. (2025).[2] 4-Amino-1,2,2,6,6-pentamethylpiperidine Properties and Suppliers. Retrieved from

Sources

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